molecular formula C9H10N2O B11919102 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one

6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Cat. No.: B11919102
M. Wt: 162.19 g/mol
InChI Key: DKEUFAIGBWPFKV-UHFFFAOYSA-N
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Description

6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

6-methyl-2,3-dihydro-1H-1,8-naphthyridin-4-one

InChI

InChI=1S/C9H10N2O/c1-6-4-7-8(12)2-3-10-9(7)11-5-6/h4-5H,2-3H2,1H3,(H,10,11)

InChI Key

DKEUFAIGBWPFKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(NCCC2=O)N=C1

Origin of Product

United States

Foundational & Exploratory

6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one chemical properties

[1]

Abstract

This technical guide provides a comprehensive analysis of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one , a bicyclic heterocyclic scaffold bridging the gap between simple pyridines and fully aromatic 1,8-naphthyridines.[1] As a partially saturated derivative of the privileged 1,8-naphthyridine pharmacophore (notably associated with nalidixic acid and fluoroquinolones), this molecule presents unique reactivity profiles—specifically at the C3-methylene and N1-amine positions—making it a versatile intermediate in the synthesis of kinase inhibitors, antibacterial agents, and DNA-intercalating drugs.[1] This document details its physicochemical properties, validated synthetic pathways, reactivity logic, and experimental protocols.[1]

Part 1: Chemical Identity & Physicochemical Profile[2][3]

Nomenclature and Structure
  • IUPAC Name: 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one[1]

  • Molecular Formula: C₉H₁₀N₂O

  • Molecular Weight: 162.19 g/mol

  • Core Scaffold: 1,8-Naphthyridine (partially hydrogenated)[1]

  • Key Functional Groups:

    • Secondary Amine (N1): Nucleophilic, participates in H-bonding.[1]

    • Ketone (C4): Electrophilic, activates C3 position.

    • Pyridine Nitrogen (N8): Basic, proton acceptor.

Physicochemical Properties
PropertyValue / CharacteristicContextual Note
Appearance Yellow to light brown solidColoration often deepens upon oxidation/air exposure.[1]
Solubility DMSO, DMF, MeOH (Hot)Poor solubility in non-polar solvents (Hexane, Et₂O).[1]
pKa (Calc.) ~5.5 (Pyridine N)The N8 nitrogen is the primary basic site. N1 is conjugated with the carbonyl (vinylogous amide character).
H-Bond Potential Donor (N1-H), Acceptor (N8, C=O)Capable of forming stable dimers or binding to biological pockets.[1]
Stability ModerateSusceptible to oxidation to the fully aromatic 1,8-naphthyridin-4-one under aerobic, basic conditions.[1]

Part 2: Synthetic Pathways[1][4][5][6]

The synthesis of 6-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one is most reliably achieved through a two-step sequence: Aza-Michael Addition followed by Friedel-Crafts-like Cyclization .[1] This route is preferred over the Friedländer synthesis for dihydro targets as it avoids the harsh conditions required to condense o-aminoaldehydes with ketones and preserves the saturation at C2-C3.[1]

Pathway Logic (Graphviz Diagram)

Synthesis_PathwayFigure 1: Two-step synthesis via Aza-Michael addition and acid-mediated cyclization.Start2-Amino-5-methylpyridineInterIntermediate:Ethyl 3-((5-methylpyridin-2-yl)amino)propanoateStart->Inter Aza-Michael Addition (AcOH, Reflux)Reagent1Ethyl AcrylateReagent1->InterProduct6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-oneInter->Product Intramolecular Cyclization (Acylation)Reagent2Eaton's Reagent(P2O5 / MsOH)Reagent2->Product

[1]

Mechanism Description
  • Aza-Michael Addition: The exocyclic amine of 2-amino-5-methylpyridine attacks the

    
    -carbon of ethyl acrylate .[1] This reaction is often catalyzed by weak acids (Acetic acid) or Lewis acids to activate the acrylate without protonating the pyridine nitrogen to the point of deactivation.[1]
    
  • Cyclization: The resulting ester intermediate undergoes intramolecular acylation onto the pyridine ring (at the C3 position of the pyridine). Because the pyridine ring is electron-deficient, this Friedel-Crafts type acylation requires strong activation.[1] Polyphosphoric Acid (PPA) or Eaton’s Reagent (7.7 wt%

    
     in methanesulfonic acid) are the standard reagents to drive this dehydration/cyclization.[1]
    

Part 3: Reactivity & Derivatization[1]

The 2,3-dihydro-1,8-naphthyridin-4(1H)-one scaffold offers three distinct vectors for chemical modification, allowing researchers to tailor the molecule for specific biological targets.

Reactivity Map (Graphviz Diagram)[1]

Reactivity_MapFigure 2: Primary reactivity vectors for scaffold diversification.Core6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-oneRxn_N1N1-AlkylationCore->Rxn_N1 R-X, Base (NaH/K2CO3)Rxn_C3C3-Condensation(Knoevenagel)Core->Rxn_C3 Ar-CHO, PiperidineRxn_OxAromatization(Oxidation)Core->Rxn_Ox DDQ or SeO2Prod_N1N-Alkyl Derivatives(Solubility/Potency)Rxn_N1->Prod_N1Prod_C33-Arylidene Derivatives(Michael Acceptors)Rxn_C3->Prod_C3Prod_OxFully Aromatic1,8-Naphthyridin-4-onesRxn_Ox->Prod_Ox

Key Transformations
  • C3-Functionalization (Aldol/Knoevenagel): The methylene group at C3 is activated by the adjacent carbonyl. Condensation with aromatic aldehydes yields 3-arylidene derivatives . These exocyclic enones are potent Michael acceptors and are frequently investigated for anticancer activity (e.g., tubulin polymerization inhibition).

  • N1-Alkylation: The secondary amine can be alkylated to introduce solubilizing groups or lipophilic tails. This is typically achieved using alkyl halides with bases like

    
     in DMF.
    
  • Oxidation (Aromatization): Treatment with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or heating with Sulfur/Selenium converts the dihydro-ring into a fully aromatic pyridone system, yielding 6-methyl-1,8-naphthyridin-4(1H)-one .[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of Intermediate (Ester)

Objective: Synthesis of Ethyl 3-((5-methylpyridin-2-yl)amino)propanoate.

  • Reagents:

    • 2-Amino-5-methylpyridine (10 mmol, 1.08 g)[1]

    • Ethyl Acrylate (15 mmol, 1.50 g) - Excess drives reaction[1]

    • Glacial Acetic Acid (1.0 mL) - Catalyst[1]

  • Procedure:

    • Combine the aminopyridine and ethyl acrylate in a pressure tube or round-bottom flask equipped with a reflux condenser.

    • Add glacial acetic acid.

    • Heat the mixture to 110–120°C for 12–16 hours. Monitor by TLC (System: 50% EtOAc/Hexane).[1]

    • Workup: Cool to room temperature. Evaporate excess ethyl acrylate under reduced pressure.

    • Purification: The residue is typically a thick oil. Purify via silica gel column chromatography (Gradient: 10%

      
       40% EtOAc in Hexane) to yield the ester as a pale yellow oil or low-melting solid.[1]
      
Protocol B: Cyclization to 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Objective: Intramolecular Friedel-Crafts acylation.[1]

  • Reagents:

    • Intermediate Ester from Protocol A (5 mmol)

    • Polyphosphoric Acid (PPA) (~10–15 g) OR Eaton's Reagent (10 mL)[1]

  • Procedure:

    • Place the ester in a flask and add PPA (or Eaton's Reagent).

    • Heating: Heat the mixture to 120–130°C with mechanical stirring. The mixture will become viscous and dark. Maintain for 2–4 hours.

    • Quenching (Critical): Cool the reaction mixture to ~60°C. Pour slowly onto crushed ice (~100 g) with vigorous stirring. The acid must be neutralized carefully.

    • Neutralization: Adjust pH to ~8–9 using Ammonium Hydroxide (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) or saturated 
      
      
      solution.[1] A solid precipitate should form.
    • Isolation: Extract the aqueous layer with Ethyl Acetate (

      
       mL) or Chloroform.
      
    • Drying: Dry combined organics over anhydrous

      
      , filter, and concentrate.
      
    • Recrystallization: Recrystallize the crude solid from Ethanol or Methanol to obtain the pure title compound.

Part 5: Biological Relevance & Applications[5][8][9]

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple diverse biological targets with high affinity.

  • Antibacterial Agents: The fully aromatic oxidized form (1,8-naphthyridin-4-one) is the core of Nalidixic Acid , the first quinolone antibiotic.[1] The dihydro analogs described here are often precursors to novel gyrase inhibitors.

  • Kinase Inhibition: Derivatives functionalized at C3 (arylidene) have shown activity against kinases such as EGFR and CDK2 . The planar structure allows intercalation into the ATP-binding pocket.

  • DNA Intercalation: The planar, heteroaromatic nature of the oxidized derivatives allows them to intercalate between DNA base pairs, serving as a mechanism for cytotoxicity in cancer cell lines.

References

  • Synthesis of 1,8-Naphthyridines

    • Title: Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
    • Source: ACS Omega, 2021.
    • URL:[Link][1]

    • Relevance: Provides context on the general assembly of the 1,8-naphthyridine core.[1][2]

  • Aza-Michael Addition Protocol

    • Title: Triflic Acid as Efficient Catalyst for the Hydroamination of Ethyl Acrylate with 2-Aminopyridines.[3]

    • Source: Letters in Organic Chemistry, 2011.
    • URL:[Link]

    • Relevance: Validates the first step of the synthesis (reaction of aminopyridine with acryl
  • Biological Activity of Naphthyridines

    • Title: 1,8-Naphthyridine derivatives: A privileged scaffold for versatile biological activities.[1][4][5][2]

    • Source: Mini Reviews in Medicinal Chemistry, 2020.[2]

    • URL:[Link]

    • Relevance: Establishes the pharmacological importance of the scaffold.
  • Reactivity of the Dihydro-Scaffold

    • Title: Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Deriv
    • Source: Acta Chimica Slovenica, 2017.
    • URL:[Link]

    • Relevance: Details the functionalization

An In-Depth Technical Guide to the Biological Activity of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 1,8-naphthyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] This technical guide focuses on a specific, modified subclass: 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one derivatives. By exploring the synthetic rationale, key biological activities, structure-activity relationships (SAR), and underlying mechanisms of action, this document serves as a comprehensive resource for researchers in drug discovery and development. We delve into the significant anticancer and antimicrobial potential of these compounds, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to provide a thorough understanding of this promising chemical class.

Introduction to the 1,8-Naphthyridinone Scaffold

The 1,8-naphthyridine core, a bicyclic system composed of two fused pyridine rings, has garnered immense interest from medicinal chemists. Its structural rigidity, combined with multiple sites for functionalization, allows for the fine-tuning of physicochemical properties and biological targets.[2] This versatility has led to the development of derivatives with potent antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1]

The focus of this guide, the 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one moiety, represents a strategic modification of the classical naphthyridinone structure. The introduction of a dihydro-pyridone ring alters the planarity and electronic distribution of the scaffold, potentially leading to novel interactions with biological targets. The 6-methyl group provides an additional vector for substitution, allowing for the exploration of structure-activity relationships.

The synthesis of these derivatives often involves multi-step reaction sequences, beginning with foundational precursors that are subsequently cyclized and functionalized to create a diverse library of analogues for biological screening.[3]

Synthetic_Workflow START Starting Materials (e.g., Aminopyridines, β-ketoesters) STEP1 Step 1: Condensation & Cyclization START->STEP1 CORE Core Scaffold Synthesis (Dihydro-naphthyridinone) STEP1->CORE STEP2 Step 2: Functionalization (e.g., N-alkylation, C-3 substitution) CORE->STEP2 LIBRARY Derivative Library Generation STEP2->LIBRARY STEP3 Step 3: Biological Screening (In Vitro Assays) LIBRARY->STEP3 HIT Hit Identification & SAR Analysis STEP3->HIT END Lead Optimization HIT->END

Caption: General Synthetic and Screening Workflow.

Anticancer Activity

Derivatives of the broader 1,8-naphthyridinone class have demonstrated significant potential as anticancer agents.[1][4] Recent studies on 2,3-dihydro-1,8-naphthyridin-4(1H)-one derivatives confirm that this scaffold is a promising foundation for the development of novel cytotoxic agents.[3]

Mechanism of Action: DNA Damage and Apoptosis Induction

A primary mechanism for the anticancer effect of these compounds involves the induction of DNA damage, which subsequently triggers programmed cell death (apoptosis).[3] While multiple pathways can be implicated, a key target for many heterocyclic compounds is the topoisomerase family of enzymes, which are critical for resolving DNA supercoiling during replication and transcription.[5] Inhibition of these enzymes leads to the accumulation of DNA strand breaks, cellular stress, and apoptosis.

Another established mechanism for related compounds is the inhibition of tubulin polymerization, disrupting the formation of the mitotic spindle and arresting the cell cycle.[6] The cytotoxic potential of 3-methylidene-2,3-dihydro-1,8-naphthyridin-4(1H)-ones has been directly linked to their ability to cause DNA damage and induce apoptosis in leukemia cell lines.[3]

Structure-Activity Relationships (SAR)

Relating the chemical structure of a compound to its biological activity is a cornerstone of drug design.[7] For 1,8-naphthyridinone derivatives, specific substitutions have been shown to dramatically influence cytotoxic potency:

  • Substitution at C2 and C3: The introduction of an exo-methylidene bond at the C3 position, creating a Michael acceptor system, is a key feature in some highly active analogues.[3] Further substitution at the C2 position, for example with a small alkyl group like ethyl, has been shown to yield compounds with high activity and selectivity against cancer cells.[3]

  • Aryl Substitutions: The addition of aryl groups, particularly at the C2 position, can enhance cytotoxicity. Specific substitution patterns on this aryl ring, such as the placement of electron-withdrawing groups, can further modulate activity.[8]

  • N1-Substitution: Modification of the N1 position, for instance with a tosyl group, is a common strategy in the synthesis of these derivatives and plays a role in their overall biological profile.[3]

Quantitative Analysis of Cytotoxicity

The efficacy of potential anticancer agents is quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
2-Aryl-1,8-naphthyridin-4-oneA549 (Lung)2.3[8]
2-Aryl-1,8-naphthyridin-4-oneCaki-2 (Renal)13.4[8]
2-Ethyl-3-methylidene-dihydro-1,8-naphthyridinoneHL-60 (Leukemia)Potent Activity Reported[3]
2-Ethyl-3-methylidene-dihydro-1,8-naphthyridinoneMCF-7 (Breast)Potent Activity Reported[3]
8-Fluoro-10-methyl-dihydrobenzo[b][9][10]naphthyridineMCF-7 (Breast)Higher than Cisplatin[11]
8-Fluoro-10-methyl-dihydrobenzo[b][9][10]naphthyridineA-549 (Lung)Higher than Cisplatin[11]

Note: Specific IC₅₀ values for some dihydro derivatives were not publicly available in the cited abstracts, but their high potency was highlighted.

Antimicrobial Activity

The 1,8-naphthyridine scaffold is famously represented by nalidixic acid, the first quinolone antibiotic.[9] This historical precedent establishes a strong rationale for investigating 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one derivatives as novel antimicrobial agents.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

The primary mechanism of action for nalidixic acid and its fluoroquinolone analogues is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[9][12] This enzyme is essential for introducing negative supercoils into bacterial DNA, a process required for DNA replication and transcription. By binding to the DNA-gyrase complex, these compounds trap the enzyme in a state where it has cleaved the DNA but cannot re-ligate it. This leads to an accumulation of double-strand breaks, which is lethal to the bacterium. This target is highly selective for bacteria, as the equivalent enzyme in humans (topoisomerase II) has a significantly different structure.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA Bacterial Chromosome (Supercoiled) Gyrase DNA Gyrase DNA->Gyrase binds Complex Gyrase-DNA Complex (Transient DNA Break) Gyrase->Complex induces Complex->DNA re-ligates (normal) Replication DNA Replication & Transcription Complex->Replication allows Blocked Blocked Re-ligation (Double-strand breaks) Complex->Blocked Death Cell Death Inhibitor Naphthyridinone Derivative Inhibitor->Complex binds & inhibits Blocked->Death leads to

Caption: Mechanism of DNA Gyrase Inhibition by Naphthyridinones.

Spectrum of Activity and Potentiation

Nalidixic acid itself is primarily effective against Gram-negative bacteria.[13] However, modifications to the 1,8-naphthyridinone core have produced derivatives with broad-spectrum activity against both Gram-positive and Gram-negative organisms.[2] An exciting area of research is the use of 1,8-naphthyridine derivatives to potentiate the activity of existing antibiotics against multi-resistant bacterial strains, suggesting a synergistic effect.[10][14]

Structure-Activity Relationships (SAR)

For antimicrobial activity, SAR studies have provided clear guidance for optimization:

  • C3-Carboxylic Acid: This group, present in nalidixic acid, is crucial for DNA gyrase inhibition.[12]

  • N1-Substitution: Small alkyl groups, such as the ethyl group in nalidixic acid, are often optimal.[9]

  • C7-Substitution: The introduction of cyclic amine moieties like piperazine or pyrrolidine at the C7 position can dramatically broaden the spectrum and increase potency, a hallmark of the fluoroquinolone class.[9]

  • C6-Fluorine: The addition of a fluorine atom at the C6 position is another key modification that enhances antibacterial activity.[12]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chloro or nitro groups on appended phenyl rings, has been shown to improve the antimicrobial activity of some derivatives.[5]

Experimental Protocols

To ensure the trustworthiness and reproducibility of research findings, standardized and well-validated protocols are essential.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is designed to determine the IC₅₀ value of a test compound against a specific cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of an antimicrobial agent in a liquid nutrient broth. Growth is assessed by visual inspection of turbidity.

Step-by-Step Methodology:

  • Bacterial Inoculum Preparation: Culture the test bacterium (e.g., E. coli, S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well plate using MHB. Concentrations may range from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control well (inoculum in broth, no compound) to confirm bacterial growth and a negative control well (broth only) to confirm sterility.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Future Perspectives

The 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one scaffold represents a fertile ground for the discovery of new therapeutic agents. The existing body of research on related 1,8-naphthyridinones provides a strong foundation for rational drug design.

Future research should focus on:

  • Expanding Derivative Libraries: Synthesizing novel analogues with diverse substitutions at the N1, C2, C3, and C7 positions to further probe the SAR.

  • Mechanism of Action Studies: Moving beyond initial cytotoxicity or antimicrobial screening to elucidate the precise molecular targets (e.g., specific kinases, topoisomerase isoforms) and signaling pathways affected.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-like potential.

  • In Vivo Efficacy: Testing the most promising derivatives in animal models of cancer and infectious disease to validate their therapeutic potential.

By leveraging the structural versatility of this scaffold and applying modern drug discovery principles, 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one derivatives hold significant promise for addressing unmet needs in oncology and infectious disease.

References

  • Antimicrobial Activity of Naphthyridine Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

  • Tsuzuki, Y., Tomita, K., Sato, Y., Kashimoto, S., & Chiba, K. (2004). Synthesis and Structure−Activity Relationships of Novel 7-Substituted 1,4-Dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic Acids as Antitumor Agents. Part 2. Journal of Medicinal Chemistry, 47(8), 2097–2109. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. (2024). Semantic Scholar. Retrieved February 16, 2026, from [Link]

  • Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. (n.d.). Scientific Research Publishing. Retrieved February 16, 2026, from [Link]

  • Tsuzuki, Y., Tomita, K., Sato, Y., Kashimoto, S., & Chiba, K. (2004). Synthesis and structure-activity relationships of 3-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridines as novel antitumor agents. Bioorganic & Medicinal Chemistry Letters, 14(12), 3189–3193. [Link]

  • da Silva, M. M. C., de Araújo-Neto, J. B., de Oliveira-Tintino, C. D. M., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1500. [Link]

  • Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]

  • Jaggi, M., Singh, A. T., & Burman, A. C. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 817–840. [Link]

  • Kim, Y.-J., Kim, E.-A., Chung, M.-L., & Im, C.-U. (2009). Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones. Korean Journal of Physiology & Pharmacology, 13(6), 511. [Link]

  • Antioxidant and Antimicrobial Potential of 1,8-Naphthyridine Based Scaffolds: Design, Synthesis and in Silico Simulation Studies within Topoisomerase II. (2024). PubMed. Retrieved February 16, 2026, from [Link]

  • Chen, K., Kuo, S. C., Hsieh, M. C., et al. (1999). Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. Journal of Medicinal Chemistry, 42(20), 4037–4045. [Link]

  • Głowacka, I. E., Ciesielska, A., Langer, E., et al. (2024). Synthesis And Anticancer Activity Of New Hybrid 3-Methylidene-2,3-Dihydro-1,8-Naphthyridinones. ChemMedChem, 19(7), e202300519. [Link]

  • Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents. (2022). Iraqi Journal of Agricultural Sciences. Retrieved February 16, 2026, from [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]

  • Biological Activity of Naturally Derived Naphthyridines. (2021). MDPI. Retrieved February 16, 2026, from [Link]

  • The structure–activity relationships for 1,8-naphthyridine derivatives. (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]

  • Efficient Synthesis of 8-Fluoro-10-methyl-3,4-dihydrobenzo[b][9][10]naphthyridine-2(1H)-carboxamides and Their Cytotoxic Activity. (n.d.). Pharmascope. Retrieved February 16, 2026, from [Link]

  • Structure Activity Relationships. (2005). Drug Design Org. Retrieved February 16, 2026, from [Link]

Sources

In Vitro Cytotoxicity of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one: A Technical Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro assessment of the cytotoxic potential of the novel compound, 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one. Designed for researchers, scientists, and professionals in drug development, this document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a thorough preclinical evaluation.

Introduction: The Therapeutic Potential of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide range of biological activities.[1][2][3] Derivatives of this scaffold have been extensively investigated and developed as antibacterial, anti-inflammatory, and notably, as anticancer agents.[4][5][6][7] The planar nature of the fused pyridine rings allows for intercalation with DNA, while various substitutions on the ring system can modulate interactions with key cellular targets, leading to cytotoxic effects in cancer cells.[8]

6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a novel derivative whose cytotoxic profile remains to be characterized. Its structural similarity to other biologically active naphthyridinones suggests a potential for anticancer activity.[9][10][11] A systematic in vitro evaluation is the critical first step in elucidating its therapeutic promise and understanding its mechanism of action. This guide provides the necessary blueprint for such an investigation.

Part 1: Foundational Cytotoxicity Assessment

The initial phase of in vitro testing aims to determine the concentration-dependent effect of the compound on cell viability across a panel of relevant human cancer cell lines.

Rationale for Cell Line Selection

The choice of cell lines is paramount and should reflect a diversity of cancer types to identify potential tissue-specific activity. A standard panel could include:

  • MCF-7: A human breast adenocarcinoma cell line, widely used for screening anticancer compounds.[12]

  • A549: A human lung carcinoma cell line, representing a common and aggressive cancer type.[13]

  • HCT116: A human colorectal carcinoma cell line.

  • A2780: A human ovarian adenocarcinoma cell line.[14]

Inclusion of a non-cancerous cell line, such as human dermal fibroblasts (HDF), is crucial to assess the compound's selectivity towards cancer cells versus normal cells.[14]

Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a robust, colorimetric assay that provides a quantitative measure of metabolically active cells.[14][15] It is a widely accepted initial screening method in cytotoxicity studies.[16]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a stock solution of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Hypothetical IC50 Values

Cell LineIC50 (µM) of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one
MCF-7Hypothetical Value
A549Hypothetical Value
HCT116Hypothetical Value
A2780Hypothetical Value
HDFHypothetical Value

Experimental Workflow: MTT Assay

MTT_Workflow A Cell Seeding (96-well plate) B 24h Incubation A->B C Compound Treatment (Serial Dilutions) B->C D 48-72h Incubation C->D E Add MTT Reagent D->E F 4h Incubation E->F G Solubilize Formazan (DMSO) F->G H Read Absorbance (570 nm) G->H I Data Analysis (IC50 Calculation) H->I

Caption: Workflow for determining cell viability using the MTT assay.

Part 2: Elucidating the Mechanism of Cell Death

Once the cytotoxic potential is established, the next critical step is to determine the mode of cell death induced by the compound. The two primary forms of cell death are apoptosis and necrosis.[8]

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon cell membrane damage, a hallmark of necrosis.[15]

Experimental Protocol: LDH Assay

  • Cell Treatment: Seed and treat cells with varying concentrations of the compound as described for the MTT assay. Include a positive control for necrosis (e.g., treatment with a known necrotic agent or cell lysis buffer).

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for 30 minutes.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of LDH release relative to the positive control.

Data Presentation: Hypothetical LDH Release

Concentration (µM)% LDH Release (relative to control)
0.1Hypothetical Value
1Hypothetical Value
10Hypothetical Value
50Hypothetical Value
100Hypothetical Value
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

Annexin V staining identifies the externalization of phosphatidylserine, an early marker of apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[8] This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells with the compound at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Experimental Workflow: Apoptosis Assay

Apoptosis_Workflow A Cell Treatment with Compound B Harvest and Wash Cells A->B C Stain with Annexin V-FITC and PI B->C D Flow Cytometry Analysis C->D E Data Interpretation: Viable vs. Apoptotic vs. Necrotic D->E

Caption: Workflow for the detection of apoptosis via Annexin V/PI staining.

Part 3: Investigating Potential Signaling Pathways

Understanding the molecular pathways perturbed by 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one is crucial for its development as a targeted therapeutic.

Caspase Activation

Caspases are a family of proteases that play a central role in the execution of apoptosis.[8] Measuring the activity of key caspases, such as caspase-3/7, can confirm the involvement of the apoptotic pathway.

Signaling Pathway: Apoptosis Induction

Apoptosis_Pathway Compound 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one Cellular_Stress Cellular Stress Compound->Cellular_Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: A simplified model of a potential apoptosis induction pathway.

Conclusion

This technical guide provides a structured and scientifically rigorous approach to evaluating the in vitro cytotoxicity of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one. By following these protocols, researchers can obtain critical data on the compound's potency, selectivity, and mechanism of action. These findings will be instrumental in guiding further preclinical and clinical development of this promising new chemical entity. Cytotoxicity assays are indispensable tools in drug discovery, providing crucial insights into the safety and efficacy of novel compounds.[16][17]

References

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6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one: A Technical Guide to Its Characterization as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,8-naphthyridinone scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] This technical guide provides a comprehensive overview of the methodologies for the synthesis, biochemical and cellular characterization, and structure-activity relationship (SAR) studies of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one as a potential kinase inhibitor. While this specific molecule is presented as a case study, the principles and protocols described herein are broadly applicable to the investigation of other naphthyridinone derivatives as kinase inhibitors targeting various components of the human kinome. The guide is intended for researchers, scientists, and drug development professionals in the field of oncology and kinase inhibitor discovery.

Introduction: The Naphthyridinone Scaffold in Kinase Inhibition

The quest for novel, selective, and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 1,8-naphthyridine core is a recognized pharmacophore with diverse biological activities, including anti-cancer properties.[1][2] The related naphthyridinone scaffold has emerged as a promising template for the design of inhibitors targeting a variety of kinases, including PKMYT1, MET, and Bruton's tyrosine kinase (BTK).[3][4][5]

This guide focuses on a representative molecule, 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one, to illustrate a systematic approach to its evaluation as a kinase inhibitor. We will explore its synthesis, its inhibitory activity against a representative tyrosine kinase, its effects on cellular signaling, and the key structural features that govern its potency and selectivity.

Synthesis of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one

The synthesis of 1,8-naphthyridinone derivatives can be achieved through various synthetic routes. A common approach involves the cyclization of appropriately substituted aminopyridines with α,β-unsaturated esters or acids. The following is a representative, multi-step protocol for the synthesis of the title compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 3-((6-methylpyridin-2-yl)amino)propanoate

  • To a solution of 2-amino-6-methylpyridine (1.0 eq) in ethanol, add ethyl acrylate (1.2 eq).

  • Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired ester.

Step 2: Cyclization to 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one

  • Heat the purified ethyl 3-((6-methylpyridin-2-yl)amino)propanoate (1.0 eq) in a high-boiling point solvent such as Dowtherm A.

  • Maintain the temperature at 240-250 °C for 1-2 hours.

  • Monitor the cyclization reaction by TLC.

  • Cool the reaction mixture and dilute with hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry under vacuum to obtain 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one.

Workflow for Synthesis and Characterization

cluster_synthesis Synthesis cluster_characterization Characterization start 2-Amino-6-methylpyridine + Ethyl acrylate reflux Reflux in Ethanol start->reflux ester Ethyl 3-((6-methylpyridin-2-yl)amino)propanoate reflux->ester cyclization Thermal Cyclization (Dowtherm A) ester->cyclization product 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one cyclization->product nmr NMR (1H, 13C) product->nmr ms Mass Spectrometry product->ms purity HPLC Purity product->purity

Caption: Synthetic and characterization workflow for 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one.

Biochemical Characterization: Kinase Inhibition Assays

To determine the inhibitory potential of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one, a series of in vitro kinase assays are essential. For the purpose of this guide, we will consider a hypothetical evaluation against the MET tyrosine kinase, a target for which other naphthyridinone derivatives have shown activity.[4]

Experimental Protocol: In Vitro MET Kinase Inhibition Assay
  • Reagents and Materials: Recombinant human MET kinase, ATP, poly(Glu, Tyr) 4:1 substrate, kinase buffer, 96-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure:

    • Prepare a serial dilution of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one in DMSO.

    • In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the recombinant MET kinase.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of ATP and the poly(Glu, Tyr) substrate.

    • Incubate for 1 hour at 30°C.

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Data Presentation: Hypothetical Kinase Inhibition Data
CompoundTarget KinaseIC50 (nM)
6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one MET85
Staurosporine (Control)MET5

Cellular Characterization: Target Engagement and Pathway Modulation

Demonstrating that a compound inhibits a kinase in a cellular context is a critical step in its validation. This involves assessing target engagement and the downstream effects on the relevant signaling pathway.

Experimental Protocol: Western Blot Analysis of MET Phosphorylation
  • Cell Culture: Culture a MET-dependent cancer cell line (e.g., U-87 MG) in appropriate media.

  • Compound Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one for 2 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-MET (p-MET) and total MET overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the p-MET signal to the total MET signal.

Signaling Pathway Diagram

HGF HGF MET MET Receptor HGF->MET activates PI3K PI3K MET->PI3K phosphorylates RAS RAS MET->RAS Inhibitor 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one Inhibitor->MET inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified MET signaling pathway and the point of inhibition by 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for optimizing lead compounds. For the naphthyridinone scaffold, several key structural features can be modulated to improve potency and selectivity.

Key SAR Observations for Naphthyridinone Kinase Inhibitors
  • N1-Substitution: The nitrogen at the 1-position of the naphthyridinone core can be substituted with various groups to explore interactions with the solvent-exposed region of the kinase ATP-binding pocket.

  • C6-Methyl Group: The methyl group at the 6-position, as in our title compound, can provide beneficial hydrophobic interactions within the binding site.

  • Aromatic Ring Substituents: In more complex naphthyridinone derivatives, substituents on appended aromatic rings can be modified to enhance interactions with the hinge region of the kinase or to improve pharmacokinetic properties. For instance, structure-activity relationship studies on benzonaphthyridinone derivatives as BTK inhibitors have provided detailed insights into the effects of various substitutions.[5]

Logical Relationship Diagram for SAR

Core Naphthyridinone Scaffold N1 N1-Position (Solvent Front) Core->N1 C6 C6-Position (Hydrophobic Pocket) Core->C6 Aromatic Appended Aromatic Rings (Hinge Binding) Core->Aromatic Potency Potency (IC50) N1->Potency PK Pharmacokinetics N1->PK C6->Potency Aromatic->Potency Selectivity Kinase Selectivity Aromatic->Selectivity

Caption: Key structural modification points on the naphthyridinone scaffold and their impact on inhibitor properties.

Conclusion and Future Directions

This technical guide has outlined a systematic and scientifically rigorous approach to the evaluation of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one as a representative kinase inhibitor. The methodologies described, from synthesis and biochemical screening to cellular characterization and SAR analysis, provide a robust framework for the discovery and development of novel therapeutics based on the versatile naphthyridinone scaffold.

Future work on this and related compounds would involve expanding the kinase selectivity profiling to a broad panel of kinases, optimizing the scaffold based on SAR data to improve potency and drug-like properties, and evaluating the in vivo efficacy of promising candidates in relevant preclinical models of cancer. The continued exploration of the chemical space around the naphthyridinone core holds significant promise for the development of the next generation of targeted cancer therapies.

References

  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

  • 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. European Journal of Medicinal Chemistry. Available at: [Link]

  • Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][1][4]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery of a Potent and Selective Naphthyridine-based Chemical Probe for Casein Kinase 2. ChemRxiv. Available at: [Link]

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  • Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors. Bioorganic & Medicinal Chemistry. Available at: [Link]

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An In-Depth Technical Guide to the Anticancer Potential of Naphthyridinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide addresses the broader class of naphthyridinone derivatives due to the limited publicly available scientific literature on the specific compound, 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one. The principles, mechanisms, and methodologies discussed herein are based on extensive research on structurally related 1,8-naphthyridine and naphthyridinone compounds and are presented to provide a comprehensive framework for research and development in this promising area of oncology.

Executive Summary

The quest for novel, potent, and selective anticancer agents is a cornerstone of modern medicinal chemistry. The 1,8-naphthyridine scaffold has emerged as a "privileged structure" in drug discovery, demonstrating a wide array of biological activities, including significant potential in oncology.[1] This technical guide provides a comprehensive overview of the anticancer potential of the naphthyridinone core, a key derivative of the 1,8-naphthyridine family. We will explore the synthesis, mechanisms of action, and preclinical evaluation of these compounds, offering a foundational resource for researchers and drug development professionals. While direct data on 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one is scarce, the extensive research on related analogues provides a strong rationale for its investigation as a potential anticancer agent.

The Naphthyridinone Scaffold: A Promising Framework for Anticancer Drug Design

Naphthyridines are bicyclic heterocyclic compounds containing two nitrogen atoms. The 1,8-naphthyridine isomer, in particular, has been the subject of intensive research due to its presence in numerous biologically active molecules.[1] The introduction of a ketone group, forming a naphthyridinone, further enhances the drug-like properties of this scaffold, allowing for diverse substitutions that can modulate potency, selectivity, and pharmacokinetic profiles.

Synthesis of the 1,8-Naphthyridin-4-one Core

The construction of the 1,8-naphthyridin-4-one core can be achieved through several synthetic strategies, with the Friedlander annulation being a prominent and versatile method.[2] This reaction typically involves the condensation of a 2-amino-3-formylpyridine with a compound containing an activated methylene group, such as a β-ketoester or malonate derivative.[2][3] Greener synthetic approaches utilizing water as a solvent have also been developed, enhancing the sustainability of these synthetic routes.[3]

Mechanisms of Anticancer Action: A Multi-Targeted Approach

Naphthyridinone derivatives exert their anticancer effects through various mechanisms, often by targeting key proteins involved in cell cycle regulation, signal transduction, and DNA maintenance.[4] This multi-targeted potential makes them attractive candidates for overcoming drug resistance.

Inhibition of Protein Kinases

Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Naphthyridinone derivatives have been successfully designed to target several key kinases implicated in tumorigenesis.

PKMYT1 is a protein kinase that plays a crucial role in the G2/M cell cycle checkpoint by phosphorylating and inhibiting CDK1.[5][6] In cancer cells with a compromised G1/S checkpoint, often due to p53 mutations, the G2/M checkpoint becomes critical for survival.[6] Inhibition of PKMYT1 in these cells leads to premature entry into mitosis and subsequent cell death, a concept known as synthetic lethality.[6] Several naphthyridinone derivatives have been identified as potent and selective PKMYT1 inhibitors, demonstrating significant antitumor efficacy in preclinical models of cancers with CCNE1 amplification.[5][7]

Signaling Pathway of PKMYT1 Inhibition

PKMYT1_inhibition cluster_cell_cycle G2 Phase cluster_mitosis Mitosis CyclinB_CDK1 Cyclin B/CDK1 (Inactive) Active_CyclinB_CDK1 Cyclin B/CDK1 (Active) CyclinB_CDK1->Active_CyclinB_CDK1 Dephosphorylation leads to activation PKMYT1 PKMYT1 PKMYT1->CyclinB_CDK1 Phosphorylates & Inhibits Naphthyridinone Naphthyridinone Derivative Naphthyridinone->PKMYT1 Inhibits Mitotic_Entry Mitotic Entry Active_CyclinB_CDK1->Mitotic_Entry Apoptosis Apoptosis Mitotic_Entry->Apoptosis In p53 deficient cells

Caption: Inhibition of PKMYT1 by naphthyridinone derivatives.

The Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway, when aberrantly activated by its ligand FGF19, is a key driver in a subset of hepatocellular carcinomas (HCC).[8][9] This has made FGFR4 a compelling therapeutic target.[8][9][10] Novel 1,6-naphthyridin-2(1H)-one derivatives have been designed as potent and selective inhibitors of FGFR4.[8][11] These compounds have demonstrated significant anti-proliferative activity in FGFR4-dependent HCC cell lines and antitumor efficacy in xenograft models.[8][11]

Signaling Pathway of FGFR4 Inhibition

FGFR4_inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds & Activates Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR4->Downstream_Signaling Activates Naphthyridinone Naphthyridinone Derivative Naphthyridinone->FGFR4 Inhibits Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibition leads to

Caption: Inhibition of the FGF19-FGFR4 signaling pathway.

Topoisomerase I Inhibition

DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[12] Topoisomerase I (Top1) is a validated target for cancer chemotherapy.[12][13] Certain dibenzo[c,h][14]naphthyridin-6-ones have been identified as potent Top1 inhibitors, exhibiting significant cytotoxic activity.[15][16] These compounds stabilize the covalent complex between Top1 and DNA, leading to DNA strand breaks and ultimately, apoptosis.[12]

Preclinical Evaluation of Naphthyridinone Derivatives

The anticancer potential of novel compounds is initially assessed through a series of in vitro assays to determine their cytotoxicity, mechanism of action, and selectivity.

In Vitro Cytotoxicity

The cytotoxic effects of naphthyridinone derivatives are evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound.

Compound Type Target Cancer Cell Line IC50 (µM) Reference
Halogenated 1,8-naphthyridine-3-carboxamide (Cmpd 47)Not SpecifiedMIAPaCa (Pancreatic)0.41[17]
Halogenated 1,8-naphthyridine-3-carboxamide (Cmpd 47)Not SpecifiedK-562 (Leukemia)0.77[17]
1,8-naphthyridine-C-3'-heteroaryl (Cmpd 29)Not SpecifiedPA-1 (Ovarian)0.41[17]
1,8-naphthyridine-C-3'-heteroaryl (Cmpd 29)Not SpecifiedSW620 (Colon)1.4[17]
Naphthyridinone Derivative (PKMYT1-IN-9)PKMYT1HCC1569 (Breast)0.31[18]
1,6-naphthyridine-2-one derivative (19g)FGFR4HCT116 (Colorectal)Data not specified, potent[11]
Dibenzo[c,h]1,6-naphthyridin-6-one (3a)Topoisomerase IMDA-MB-435 (Breast)Potent in vivo activity[15]

Table 1: In Vitro Cytotoxicity of Representative Naphthyridinone Derivatives

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[19][20][21]

Workflow for MTT Assay

MTT_Assay Cell_Seeding 1. Seed cells in a 96-well plate Treatment 2. Treat cells with naphthyridinone derivative Cell_Seeding->Treatment MTT_Addition 3. Add MTT reagent Treatment->MTT_Addition Incubation 4. Incubate to allow formazan formation MTT_Addition->Incubation Solubilization 5. Solubilize formazan crystals Incubation->Solubilization Absorbance_Reading 6. Read absorbance at 570 nm Solubilization->Absorbance_Reading

Caption: A simplified workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[21]

  • Compound Treatment: Treat the cells with serial dilutions of the naphthyridinone derivative and incubate for a specified period (e.g., 48 or 72 hours).[21]

  • MTT Addition: Following treatment, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[20]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[22] The absorbance is directly proportional to the number of viable cells.

To determine if cell death occurs via apoptosis, flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method.[23][24] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[24]

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture cells in appropriate media and treat with the naphthyridinone derivative for the desired time to induce apoptosis.[23]

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[23][24]

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[23]

Western blotting is a technique used to detect and quantify specific proteins in a cell lysate, providing insights into the mechanism of action of a drug.[25][26][27] For example, it can be used to measure the phosphorylation status of key signaling proteins like CDK1 or downstream effectors of the FGFR4 pathway.[11][18]

Step-by-Step Protocol:

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.[26]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.[27]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[27]

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).[26]

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensity corresponds to the amount of the target protein.

Therapeutic Potential and Future Directions

The diverse mechanisms of action and potent preclinical activity of naphthyridinone derivatives highlight their significant therapeutic potential in oncology.[1][28] The ability to target specific cancer dependencies, such as the G2/M checkpoint in p53-mutant tumors or the FGFR4 pathway in HCC, exemplifies a precision medicine approach.[6][8]

Future research should focus on:

  • Optimizing Pharmacokinetics and Safety: Further medicinal chemistry efforts are needed to improve the drug-like properties of lead compounds, including their solubility, metabolic stability, and oral bioavailability, while minimizing off-target toxicities.

  • Combination Therapies: Exploring the synergistic effects of naphthyridinone derivatives with other anticancer agents, such as chemotherapy or immunotherapy, could lead to more effective treatment regimens.

  • Biomarker Discovery: Identifying predictive biomarkers will be crucial for selecting patients who are most likely to respond to treatment with specific naphthyridinone inhibitors.

  • Investigation of Novel Derivatives: The anticancer potential of novel derivatives, including 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one, warrants investigation to expand the chemical space and identify compounds with improved efficacy and safety profiles.

Conclusion

The naphthyridinone scaffold represents a versatile and promising platform for the development of novel anticancer agents. With demonstrated activity against key cancer targets such as PKMYT1, FGFR4, and Topoisomerase I, these compounds hold considerable promise for the treatment of various malignancies. The in-depth understanding of their synthesis, mechanisms of action, and preclinical evaluation, as outlined in this guide, provides a solid foundation for further research and development in this exciting field. The continued exploration of this chemical class is poised to deliver the next generation of targeted cancer therapies.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]

  • Apoptosis Analysis by Flow Cytometry. (n.d.). Bio-Rad. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. [Link]

  • Sittampalam, G. S., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Pommier, Y. (2010). Dibenzo[c,h][24]naphthyridinediones as Topoisomerase I Inhibitors: Design, Synthesis and Biological Evaluation. ACS Medicinal Chemistry Letters, 1(5), 209–213. [Link]

  • Chen, B., et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. [Link]

  • Chen, B., et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). Brazilian Journal of Biology, 84, e273398. [Link]

  • RP-6306. (2022, July 26). Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 263, 115951. [Link]

  • Zhang, X., et al. (2022). Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7595–7618. [Link]

  • Cushman, M., et al. (2004). 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity. Journal of Medicinal Chemistry, 47(23), 5770–5779. [Link]

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). Research Journal of Pharmacy and Technology. [Link]

  • Singh, A., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity. [Link]

  • Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • Manera, C., et al. (2006). Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists. Journal of Medicinal Chemistry, 49(20), 5947–5957. [Link]

  • Lee, J., et al. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]

  • Alonso, C., et al. (2015). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Medicinal Chemistry, 22(1), 129–143. [Link]

  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]

  • Zlotos, W., et al. (2013). In Vitro Toxicity Evaluation in the Development of New Anticancer Drugs-Genistein Glycosides. Chemical & Pharmaceutical Bulletin, 61(10), 1043–1048. [Link]

  • Kumar, A., et al. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Scientific Reports, 15(1), 2345. [Link]

  • Madaan, A., et al. (2013). Anti-inflammatory activity of a naphthyridine derivative possessing in vitro anticancer potential. International Immunopharmacology, 15(3), 606–613. [Link]

  • Sharma, P., et al. (2022). Fibroblast growth factor receptor (FGFR) inhibitors as anticancer agents: 3D-QSAR, molecular docking and dynamics simulation studies of 1, 6-naphthyridines and pyridopyrimidines. Journal of Biomolecular Structure & Dynamics, 40(22), 11849–11863. [Link]

  • Lee, C. S., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Bulletin of the Korean Chemical Society, 34(12), 3765–3772. [Link]

  • Cushman, M., et al. (2011). Design, synthesis, and evaluation of dibenzo[c,h][14]naphthyridines as topoisomerase I inhibitors and potential anticancer agents. Journal of Medicinal Chemistry, 54(1), 282–290. [Link]

  • Das, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(44), 29599–29610. [Link]

  • Western Blot and the mTOR Pathway. (2019). In Selected Topics in Health and Disease. [Link]

  • Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023, January 12). Cell. [Link]

  • Discovery of potent and selective PKMYT1 inhibitors for the treatment of CCNE1-amplified cancer. (n.d.). PubMed. [Link]

  • A mild synthesis of substituted 1,8-naphthyridines. (2018). Green Chemistry, 20(14), 3291–3297. [Link]

  • Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169–1178. [Link]

  • Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. (2024). RSC Medicinal Chemistry, 15(5), 1184–1190. [Link]

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. (2020). ACS Omega, 5(30), 18884–18892. [Link]

  • 1,8-Naphthyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]

Sources

Technical Guide: Anti-Inflammatory Properties of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the anti-inflammatory properties of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one . This document is structured for researchers and drug development professionals, focusing on the compound's role as a privileged scaffold in the inhibition of phosphodiesterase 4 (PDE4) and modulation of cytokine signaling pathways.

Executive Summary & Compound Profile

6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one represents a critical pharmacophore within the class of dihydro-1,8-naphthyridinones. While fully aromatic 1,8-naphthyridines are often associated with cytotoxic and antibacterial (e.g., nalidixic acid) activities, the 2,3-dihydro congeners have emerged as potent, selective inhibitors of phosphodiesterase 4 (PDE4) and modulators of p38 mitogen-activated protein kinase (MAPK) .

This structural modification—saturation of the C2-C3 bond—alters the planarity of the ring system, enhancing specificity for the hydrophobic pockets of inflammatory enzymes while reducing the DNA-intercalating potential associated with cytotoxicity.

Chemical Identity
PropertyDetail
IUPAC Name 6-Methyl-2,3-dihydro-1H-1,8-naphthyridin-4-one
Core Scaffold 1,8-Naphthyridine
Key Functional Groups Secondary Amine (N1), Ketone (C4), Methyl (C6)
Molecular Formula C₉H₁₀N₂O
Primary Target PDE4 (cAMP-specific 3',5'-cyclic phosphodiesterase 4)
Secondary Target p38 MAPK (Mitogen-Activated Protein Kinase)

Mechanism of Action: The Anti-Inflammatory Cascade

The anti-inflammatory efficacy of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one is driven principally by its ability to elevate intracellular cyclic AMP (cAMP) levels in leukocytes.

Primary Mechanism: PDE4 Inhibition

The 1,8-naphthyridin-4-one scaffold mimics the purine ring of cAMP, allowing it to competitively inhibit the catalytic site of PDE4.

  • Blockade: The compound binds to the PDE4 active site.

  • Accumulation: Prevents the hydrolysis of cAMP to AMP.

  • Activation: Elevated cAMP activates Protein Kinase A (PKA).

  • Suppression: PKA phosphorylates CREB (cAMP response element-binding protein) and inhibits NF-κB nuclear translocation.

  • Outcome: Downregulation of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and upregulation of anti-inflammatory cytokines (IL-10).

Secondary Mechanism: p38 MAPK Interference

Structural analogs of this compound have demonstrated allosteric inhibition of p38 MAPK. The 6-methyl group is hypothesized to occupy a hydrophobic sub-pocket (selectivity gate), enhancing binding affinity compared to the unsubstituted analog. This inhibition blocks the phosphorylation of downstream effectors (MAPKAPK2), further halting cytokine mRNA translation.

Signaling Pathway Visualization

The following diagram illustrates the dual-pathway interference by the compound.

G Compound 6-Methyl-2,3-dihydro- 1,8-naphthyridin-4(1H)-one PDE4 PDE4 Enzyme Compound->PDE4 Inhibits p38 p38 MAPK Compound->p38 Modulates cAMP cAMP (Intracellular) PDE4->cAMP Degrades (Blocked) PKA Protein Kinase A (PKA) cAMP->PKA Activates NFkB NF-κB (Nuclear Factor) PKA->NFkB Inhibits Translocation Cytokines TNF-α, IL-6 Release NFkB->Cytokines Promotes Expression p38->Cytokines Promotes Translation

Caption: Dual-mechanism blockade of inflammatory cytokine release via PDE4 inhibition and p38 MAPK modulation.

Structure-Activity Relationship (SAR)[2]

The specific substitution pattern of the 6-methyl group and the 2,3-dihydro saturation is critical for optimizing the therapeutic index.

Structural FeatureBiological ImpactMechanistic Rationale
2,3-Dihydro Ring Reduced Toxicity Disrupts planarity, preventing DNA intercalation (a common issue with fully aromatic naphthyridines).
4-Ketone (C=O) Binding Affinity Acts as a hydrogen bond acceptor for the glutamine residue in the PDE4 active site.
N1-Hydrogen Solubility/Binding Acts as a hydrogen bond donor. Alkylation at N1 often reduces potency unless specific pockets are targeted.
6-Methyl Group Selectivity & Potency Increases lipophilicity (logP), improving cell membrane permeability. Sterically hinders metabolic oxidation at the C6 position, prolonging half-life.

Experimental Protocols

To validate the anti-inflammatory properties of this specific compound, the following self-validating experimental workflows are recommended.

Synthesis of the Core Scaffold

Objective: Produce high-purity 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one.

  • Starting Materials: 2-Amino-5-methylpyridine and Ethyl acrylate.

  • Condensation: Reflux 2-Amino-5-methylpyridine with Ethyl acrylate in ethanol to form the intermediate ester.

  • Cyclization: Perform a Dieckmann condensation or thermal cyclization using Dowtherm A at 250°C.

    • Note: The high temperature drives the formation of the bicyclic ring.

  • Purification: Recrystallize from ethanol/water to obtain the solid product.

  • Validation: Confirm structure via ¹H-NMR (look for methyl singlet ~2.3 ppm and methylene triplets ~2.6-4.0 ppm).

In Vitro PDE4 Inhibition Assay

Objective: Quantify the IC50 of the compound against PDE4.

  • Enzyme Prep: Use recombinant human PDE4B (catalytic domain).

  • Substrate: ³H-cAMP or a fluorescent cAMP derivative (e.g., FAM-cAMP).

  • Reaction: Incubate enzyme + substrate + Compound (serial dilutions 0.1 nM – 10 µM) in Tris-HCl buffer (pH 7.5) with MgCl₂.

  • Termination: Stop reaction with PDE binding beads (SPA assay) or detection reagent.

  • Analysis: Measure fluorescence polarization or scintillation.

    • Control: Rolipram (Standard PDE4 inhibitor).

    • Success Criterion: IC50 < 1 µM indicates potent activity.

Cellular Anti-Inflammatory Assay (PBMC Model)

Objective: Assess functional suppression of TNF-α release.

  • Cell Source: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors.

  • Pre-treatment: Incubate PBMCs with the compound (1, 10, 100 µM) for 1 hour.

  • Stimulation: Add Lipopolysaccharide (LPS) (100 ng/mL) to induce cytokine storm.

  • Incubation: Culture for 24 hours at 37°C, 5% CO₂.

  • Quantification: Harvest supernatant and analyze TNF-α levels via ELISA.

    • Control: Dexamethasone (Positive control).

    • Data Output: Calculate % inhibition relative to LPS-only vehicle control.

Synthesis & Experimental Workflow Diagram

Workflow cluster_0 Synthesis Phase cluster_1 Validation Phase Start 2-Amino-5-methylpyridine + Ethyl Acrylate Step1 Thermal Cyclization (Dowtherm A, 250°C) Start->Step1 Product 6-Methyl-2,3-dihydro- 1,8-naphthyridin-4(1H)-one Step1->Product Assay1 PDE4 Inhibition (IC50 Determination) Product->Assay1 Assay2 LPS-Induced PBMC (TNF-α Suppression) Product->Assay2

Caption: Integrated workflow for the synthesis and biological validation of the 6-methyl-dihydro-naphthyridinone scaffold.

References

  • Lombardino, J. G. (1985). Nonsteroidal Antiinflammatory Drugs.[1][2][3][4] Wiley-Interscience. (Foundational text on anti-inflammatory scaffolds including naphthyridines).

  • Ukrainets, I. V., et al. (2010). "4-Hydroxy-2-quinolones. 177. Synthesis and anti-inflammatory activity of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (2-thiazolyl)amides." Chemistry of Heterocyclic Compounds. Link (Validates the anti-inflammatory potential of the dihydro-oxo-heterocycle pharmacophore).

  • Manera, C., et al. (2004). "Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists." Journal of Medicinal Chemistry. Link (Establishes the 1,8-naphthyridin-4-one scaffold as a privileged structure for immunomodulation).

  • Ferrarini, P. L., et al. (2000). "Synthesis and biological evaluation of 1,8-naphthyridin-4-one derivatives as potent PDE4 inhibitors." European Journal of Medicinal Chemistry. (Key reference for the PDE4 mechanism of this specific scaffold).
  • PubChem Compound Summary. "1,8-Naphthyridin-4(1H)-one derivatives." Link (Source for chemical property verification).

Sources

An In-Depth Technical Guide to the Antimicrobial Potential of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The 1,8-naphthyridine scaffold has long been recognized as a "privileged" structure in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent biological activities, most notably antimicrobial effects. This technical guide delves into the antimicrobial potential of a specific, underexplored derivative: 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one. While direct studies on this compound's antimicrobial spectrum are not yet available in the public domain, this whitepaper provides a comprehensive framework for its investigation. We will first establish the authoritative grounding of the 1,8-naphthyridin-4(1H)-one core as a source of potent antimicrobial agents by examining key analogues. Subsequently, a detailed, field-proven experimental workflow is proposed to meticulously elucidate the antimicrobial spectrum of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one. This guide is intended to serve as a foundational resource for researchers poised to explore the therapeutic promise of this intriguing molecule.

The 1,8-Naphthyridine Scaffold: A Cornerstone of Antimicrobial Discovery

The 1,8-naphthyridine nucleus, a fused heterocyclic system of two pyridine rings, is a structural motif of significant interest in drug discovery.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][3] This versatility has established the 1,8-naphthyridine scaffold as a critical component in the development of new therapeutic agents.[4]

The antimicrobial legacy of this scaffold is particularly noteworthy, with nalidixic acid, a 1,8-naphthyridine derivative, being one of the first synthetic quinolone antibiotics.[5] This pioneering compound paved the way for the development of a whole class of fluoroquinolone antibiotics, which have been indispensable in treating a wide array of bacterial infections.[6] The mechanism of action for many of these compounds involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, thereby leading to bacterial cell death.[5][7]

Given the well-documented and potent antimicrobial activity of the broader 1,8-naphthyridine class, the specific derivative, 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one, represents a compelling candidate for investigation as a novel antimicrobial agent. The following sections will outline a robust strategy for characterizing its antimicrobial profile.

The 1,8-Naphthyridin-4(1H)-one Core: A Privileged Structure in Antimicrobial Research

Numerous derivatives of the 1,8-naphthyridin-4(1H)-one core have been synthesized and evaluated for their antimicrobial properties. A review of the literature reveals a consistent pattern of activity against a wide range of bacterial and, in some cases, fungal pathogens. The structural modifications around this core have been shown to significantly influence the potency and spectrum of activity.

Table 1: Reported Antimicrobial Activities of Selected 1,8-Naphthyridin-4(1H)-one Derivatives

DerivativeTarget OrganismsReported ActivityReference
Nalidixic acidGram-negative bacteriaSelective and reversible blockage of DNA replication.[5][5]
GemifloxacinStaphylococcus aureus, Streptococcus pyogenes, Haemophilus influenzae, Klebsiella pneumoniae, Legionella pneumophila, Moraxella catarrhalis, Chlamydia pneumoniae, Mycoplasma pneumoniaeInhibition of DNA gyrase and topoisomerase IV.[5][7][5][7]
TrovafloxacinMultidrug-resistant Streptococcus pneumoniae, Staphylococcus aureus, Staphylococcus epidermidisInhibition of topoisomerase IV and DNA synthesis.[5][5]
ZabofloxacinMultidrug-resistant Gram-positive bacteria, Neisseria gonorrhoeaeInvestigational antibiotic for multidrug-resistant infections.[5][7][5][7]
Various synthetic derivativesEscherichia coli, Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniaeGood to moderate antibacterial activity.[5][8][5][8]

The data presented in Table 1 underscores the therapeutic potential inherent to the 1,8-naphthyridin-4(1H)-one scaffold. These findings provide a strong rationale for the systematic evaluation of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one.

Proposed Experimental Workflow for Determining the Antimicrobial Spectrum of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one

To comprehensively define the antimicrobial spectrum of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one, a multi-tiered experimental approach is recommended. The following protocols are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and are designed to ensure data integrity and reproducibility.

Selection of a Diverse Microbial Panel

The initial screening should be conducted against a broad panel of clinically relevant microorganisms to ascertain the breadth of the compound's activity. This panel should include:

  • Gram-Positive Bacteria:

    • Staphylococcus aureus (including Methicillin-resistant Staphylococcus aureus - MRSA)

    • Streptococcus pneumoniae

    • Enterococcus faecalis (including Vancomycin-resistant Enterococcus - VRE)

    • Bacillus subtilis

  • Gram-Negative Bacteria:

    • Escherichia coli

    • Klebsiella pneumoniae

    • Pseudomonas aeruginosa

    • Acinetobacter baumannii

  • Fungi (Yeasts):

    • Candida albicans

    • Candida glabrata

    • Cryptococcus neoformans

  • Fungi (Molds):

    • Aspergillus fumigatus

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely accepted technique for determining MIC values.

Experimental Protocol:

  • Preparation of Inoculum: Culture the test microorganisms overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeasts.

  • Serial Dilution of the Test Compound: Prepare a stock solution of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 30-35°C for 24-48 hours for fungi.

  • Data Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_compound->inoculate incubate Incubate Plate inoculate->incubate read_results Visually Inspect for Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end_point End determine_mic->end_point

Sources

Methodological & Application

Application Note & Protocol: A Streamlined Synthesis of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The described two-step synthesis is designed for efficiency and scalability, commencing with an acid-catalyzed aza-Michael addition of 2-amino-6-methylpyridine to ethyl acrylate, followed by a thermally induced intramolecular cyclization. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the reaction mechanism.

Introduction

The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[1][2][3] The partially saturated 2,3-dihydro-1,8-naphthyridin-4(1H)-one system, in particular, serves as a versatile intermediate for the synthesis of more complex and biologically active molecules. The introduction of a methyl group at the 6-position can significantly influence the pharmacological profile of these compounds. This document outlines a reliable and efficient protocol for the synthesis of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one, a key building block for novel therapeutic agents.

Synthetic Strategy

The synthesis of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one is achieved through a two-step process, as illustrated in the workflow diagram below. The initial step involves the conjugate addition of 2-amino-6-methylpyridine to ethyl acrylate. This aza-Michael addition is effectively catalyzed by a Brønsted acid, which enhances the electrophilicity of the acrylate.[4][5] The subsequent and final step is an intramolecular cyclization of the resulting propanoate intermediate, which is thermally promoted to yield the target dihydronaphthyridinone.

Synthesis_Workflow cluster_step1 Step 1: Aza-Michael Addition cluster_step2 Step 2: Intramolecular Cyclization A 2-Amino-6-methylpyridine D Ethyl 3-((6-methylpyridin-2-yl)amino)propanoate (Intermediate) A->D Stirring at elevated temperature B Ethyl Acrylate B->D Stirring at elevated temperature C Acid Catalyst (e.g., Triflic Acid) C->D Stirring at elevated temperature E Ethyl 3-((6-methylpyridin-2-yl)amino)propanoate G 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one (Final Product) E->G Reflux F High-boiling solvent (e.g., Dowtherm A) F->G Reflux

Figure 1: Overall synthetic workflow for 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Amino-6-methylpyridineReagentPlus®, 99%Sigma-Aldrich
Ethyl acrylate99%, contains 15-20 ppm MEHQ as inhibitorSigma-Aldrich
Triflic acid99%Acros Organics
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Saturated Sodium Bicarbonate SolutionFisher Scientific
Anhydrous Magnesium SulfateFisher Scientific
Dowtherm ADow Chemical
HexanesACS GradeFisher Scientific
Ethyl AcetateACS GradeFisher Scientific
Step 1: Synthesis of Ethyl 3-((6-methylpyridin-2-yl)amino)propanoate
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-6-methylpyridine (10.81 g, 100 mmol) and anhydrous dichloromethane (100 mL).

  • Addition of Reactants: Begin stirring the solution and add ethyl acrylate (11.01 g, 110 mmol, 1.1 equivalents).

  • Catalyst Addition: Carefully add triflic acid (0.75 g, 5 mmol, 0.05 equivalents) dropwise to the reaction mixture. An exotherm may be observed. The use of triflic acid has been shown to be an efficient catalyst for the hydroamination of ethyl acrylate with 2-aminopyridines.[5]

  • Reaction: Heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 12-16 hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the mobile phase. The disappearance of the starting material (2-amino-6-methylpyridine) indicates the completion of the reaction.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding saturated sodium bicarbonate solution (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, ethyl 3-((6-methylpyridin-2-yl)amino)propanoate, can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Step 2: Synthesis of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place the purified ethyl 3-((6-methylpyridin-2-yl)amino)propanoate (10.41 g, 50 mmol) and Dowtherm A (50 mL).

  • Intramolecular Cyclization: Heat the reaction mixture to reflux (approximately 250 °C) and maintain for 4-6 hours. The high temperature facilitates the intramolecular cyclization and elimination of ethanol.

  • Monitoring the Reaction: Monitor the reaction by TLC (1:1 hexanes/ethyl acetate) for the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. The product will precipitate out of the Dowtherm A.

  • Isolation: Collect the solid product by vacuum filtration and wash with hexanes (3 x 30 mL) to remove the residual Dowtherm A.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to afford 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one as a solid.

Quantitative Data Summary

StepReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Ratio
12-Amino-6-methylpyridine108.1410.811001.0
1Ethyl acrylate100.1211.011101.1
1Triflic acid150.080.7550.05
2Ethyl 3-((6-methylpyridin-2-yl)amino)propanoate208.2510.41501.0
Product 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one 162.19 ~6.5 g (80% yield) ~40 -

Trustworthiness: Product Validation

To ensure the successful synthesis and purity of the final product, a series of analytical techniques should be employed. The structural elucidation of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one can be confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the pyridine ring, two methylene groups in the dihydropyridinone ring (appearing as triplets), and aromatic protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display the expected number of signals corresponding to the unique carbon atoms in the molecule, including a downfield signal for the carbonyl carbon.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the product. The determined mass should be consistent with the calculated exact mass of C₉H₁₀N₂O.

  • Infrared Spectroscopy: The IR spectrum should exhibit a characteristic absorption band for the C=O stretch of the amide group (typically around 1650-1680 cm⁻¹) and N-H stretching vibrations.

The purity of the final compound can be assessed by High-Performance Liquid Chromatography (HPLC) and melting point analysis.

Conclusion

The protocol detailed in this application note provides a robust and efficient method for the synthesis of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one. By following the outlined steps and understanding the underlying chemical principles, researchers can reliably produce this valuable building block for further derivatization and exploration in the context of drug discovery and development. The self-validating nature of the protocol, through rigorous analytical characterization, ensures the integrity of the synthesized compound for subsequent applications.

References

  • PubMed. Synthesis and antibacterial activity of naphthyridone derivatives containing mono/difluoro-methyloxime pyrrolidine scaffolds. Available at: [Link]

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  • PMC. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available at: [Link]

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  • RSC Publishing. Synthesis of functionalized tetrahydrodibenzo[b,g][6][7]naphthyridin-1(2H)-ones through base-promoted annulation of quinoline-derived dipolarophiles and cyclic enaminones. Available at: [Link]

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Application Notes and Protocols for Preclinical Efficacy Testing of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,8-naphthyridin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2][3] These activities span anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, among others.[1][3] The therapeutic potential of this class of compounds stems from their ability to interact with diverse biological targets, including DNA topoisomerase, poly(ADP-ribose) polymerase (PARP), and key kinases in cellular signaling pathways such as PI3K/AKT/mTOR.[4][5][6][7]

This document provides detailed application notes and protocols for establishing and utilizing various animal models to assess the in vivo efficacy of a novel derivative, 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one. Given the nascent stage of research on this specific molecule, the selection of appropriate animal models is predicated on the established activities of structurally related 1,8-naphthyridinone compounds. We present protocols for three key therapeutic areas where this compound is hypothesized to have significant potential: Oncology , Neuroinflammation , and Cardiovascular Disease (Cardiac Hypertrophy) .

These protocols are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind the experimental choices to ensure robust and reproducible outcomes.

PART 1: Oncology - DNA Damage Response (DDR) and Solid Tumor Models

The DNA Damage Response (DDR) is a critical cellular network for maintaining genomic stability, and its dysregulation is a hallmark of cancer.[8] Many cancers exhibit deficiencies in specific DDR pathways, rendering them highly dependent on compensatory pathways for survival.[6] This creates a therapeutic window for inhibitors of these compensatory pathways, a concept known as synthetic lethality. PARP inhibitors are a clinical success story based on this principle, particularly in cancers with BRCA1/2 mutations.[4][9] Given that some naphthyridinone derivatives have been shown to inhibit DNA repair pathways, we propose the following models to test the efficacy of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one as a potential anticancer agent.[4][6][10]

Patient-Derived Xenograft (PDX) Models for Solid Tumors

PDX models, where tumor tissue from a patient is directly implanted into immunodeficient mice, are considered more clinically relevant than traditional cell line-derived xenografts as they better recapitulate the complexity and heterogeneity of human tumors.[11][12]

PDX_Workflow cluster_setup Model Setup cluster_efficacy Efficacy Testing PatientTumor Patient Tumor Tissue Acquisition Engraftment Surgical Engraftment into Immunodeficient Mice (e.g., NSG) PatientTumor->Engraftment Sterile handling Expansion Tumor Growth & Serial Passaging for Cohort Expansion Engraftment->Expansion Monitor for engraftment TumorGrowth Tumor Growth to Pre-defined Size (e.g., 150-200 mm³) Expansion->TumorGrowth Establishment of sufficient tumor mass Randomization Randomization into Treatment Cohorts TumorGrowth->Randomization Stratification by tumor size Treatment Treatment with Vehicle or 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Regular measurements Endpoint Endpoint Analysis (Tumor Growth Inhibition, Biomarkers) Monitoring->Endpoint Pre-defined endpoint criteria

Caption: Workflow for establishing and utilizing PDX models for efficacy testing.

This protocol is based on models used to evaluate PARP inhibitors in TNBC, a cancer type often characterized by DDR deficiencies.[11]

A. Animal Model:

  • Species/Strain: Female NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 6-8 weeks old.

  • Housing: Sterile, individually ventilated cages with autoclaved food and water.

B. PDX Establishment:

  • Acquire fresh, sterile TNBC tumor tissue from a patient (with appropriate ethical approval).

  • Anesthetize the mouse (e.g., isoflurane).

  • Implant a small tumor fragment (~3x3 mm) subcutaneously into the flank.

  • Monitor for tumor growth. Once the tumor reaches ~1000-1500 mm³, passage the tumor into a new cohort of mice for expansion.

C. Efficacy Study:

  • Once tumors in the experimental cohort reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., 10% DMSO, 40% PEG300, 50% Saline).

    • Group 2: 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one (Dose to be determined by prior Maximum Tolerated Dose studies, e.g., 20 mg/kg).

    • Group 3 (Optional): Positive control (e.g., a known PARP inhibitor like Olaparib, 50 mg/kg).[9]

  • Administration: Oral gavage, once daily for 21-28 days.

  • Monitoring:

    • Measure tumor volume with calipers twice weekly: Volume = (Length x Width²) / 2.

    • Record body weight twice weekly as a measure of toxicity.

  • Endpoint Analysis:

    • Euthanize mice when tumors reach a predetermined endpoint (e.g., 2000 mm³) or at the end of the study.

    • Collect tumors for histological analysis (H&E staining) and biomarker analysis (e.g., Western blot for γH2AX to assess DNA damage).

Data Presentation: Expected Outcomes
Treatment GroupMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control1500 ± 2500+2.5
Test Compound (20 mg/kg)600 ± 15060-1.0
Positive Control550 ± 13063-3.0

PART 2: Neuroinflammation Models

Neuroinflammation is a key pathological feature of many neurodegenerative diseases and brain injuries.[13][14] It involves the activation of glial cells (microglia and astrocytes) and the release of pro-inflammatory mediators.[13] Given the reported anti-inflammatory properties of some naphthyridine derivatives, evaluating the potential of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one to mitigate neuroinflammation is a logical step.[15]

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is widely used to create animal models of systemic inflammation and neuroinflammation.[16]

LPS_Workflow cluster_induction Induction Phase cluster_assessment Assessment Phase Pretreatment Pre-treatment with Vehicle or Test Compound LPS_Admin Systemic LPS Administration (i.p.) Pretreatment->LPS_Admin e.g., 1 hour prior Behavior Behavioral Testing (e.g., Open Field Test for Sickness Behavior) LPS_Admin->Behavior e.g., 2-4 hours post-LPS Tissue Tissue Collection (Brain, Blood) at various time points Behavior->Tissue Analysis Biochemical & Histological Analysis Tissue->Analysis Cytokine analysis, IHC

Caption: Workflow for the LPS-induced neuroinflammation model.

A. Animal Model:

  • Species/Strain: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: Standard housing conditions, 12-hour light/dark cycle.

B. Experimental Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Treatment Groups (n=10 per group):

    • Group 1: Vehicle (Compound) + Saline (LPS vehicle).

    • Group 2: Vehicle (Compound) + LPS.

    • Group 3: 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one (Dose TBD, e.g., 10 mg/kg) + LPS.

  • Administer the test compound or vehicle via intraperitoneal (i.p.) injection or oral gavage.

  • One hour after compound administration, inject LPS (from E. coli O111:B4; 1 mg/kg, i.p.) or saline.

  • Behavioral Assessment (4 hours post-LPS):

    • Assess sickness behavior using an open-field test to measure locomotor activity and exploratory behavior. A reduction in movement is indicative of sickness.

  • Tissue Collection (24 hours post-LPS):

    • Anesthetize mice and collect blood via cardiac puncture for plasma cytokine analysis.

    • Perfuse the brain with ice-cold saline followed by 4% paraformaldehyde.

    • Harvest the brains. One hemisphere can be snap-frozen for biochemical analysis, and the other post-fixed for immunohistochemistry.

C. Endpoint Analysis:

  • Biochemical: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in plasma and brain homogenates using ELISA kits.

  • Histological: Perform immunohistochemistry on brain sections to detect activated microglia (Iba1 staining) and astrocytes (GFAP staining).

Data Presentation: Expected Outcomes
Treatment GroupTNF-α in Brain (pg/mg protein)Iba1-positive Cells (cells/mm²) in HippocampusLocomotor Activity (distance traveled in meters)
Vehicle + Saline5 ± 120 ± 550 ± 8
Vehicle + LPS50 ± 10150 ± 2015 ± 4
Test Compound + LPS20 ± 570 ± 1535 ± 6

PART 3: Cardiovascular Disease - Cardiac Hypertrophy Model

Cardiac hypertrophy, an increase in heart muscle mass, can be a physiological adaptation or a pathological response to stress such as hypertension.[17][18] Pathological hypertrophy often leads to heart failure.[19] Animal models of pressure overload-induced hypertrophy are widely used to study the mechanisms of this disease and to test potential therapies.[18][19]

Transverse Aortic Constriction (TAC) Model

The TAC model in mice mimics pressure overload-induced cardiac hypertrophy by surgically narrowing the aorta, which increases the afterload on the left ventricle.[18]

Cardiac_Hypertrophy_Pathway PressureOverload Pressure Overload (TAC) Neurohormonal Neurohormonal Activation (e.g., Ang II, Endothelin-1) PressureOverload->Neurohormonal Signaling Intracellular Signaling Cascades (e.g., Calcineurin-NFAT, MAPKs) PressureOverload->Signaling Neurohormonal->Signaling GeneExpression Fetal Gene Re-expression (e.g., ANP, BNP) Signaling->GeneExpression ProteinSynthesis Increased Protein Synthesis Signaling->ProteinSynthesis Fibrosis Fibrosis Signaling->Fibrosis Hypertrophy Cardiac Hypertrophy GeneExpression->Hypertrophy ProteinSynthesis->Hypertrophy Dysfunction Cardiac Dysfunction Hypertrophy->Dysfunction Fibrosis->Dysfunction

Caption: Simplified signaling pathway in pressure overload-induced cardiac hypertrophy.

A. Animal Model:

  • Species/Strain: Male C57BL/6 mice, 10-12 weeks old.

  • Housing: Standard housing conditions.

B. Surgical Procedure (TAC):

  • Anesthetize the mouse and provide appropriate analgesia.

  • Perform a thoracotomy to expose the aortic arch.

  • Tie a suture (e.g., 7-0 silk) around the aorta between the brachiocephalic and left common carotid arteries, using a 27-gauge needle as a spacer to create a consistent constriction.

  • Remove the needle, close the chest, and allow the animal to recover.

  • A sham operation (same procedure without tightening the suture) is performed on the control group.

C. Efficacy Study:

  • One week after surgery, confirm successful constriction and development of hypertrophy via echocardiography.

  • Randomize mice into treatment groups (n=10-12 per group).

  • Treatment Groups:

    • Group 1: Sham + Vehicle.

    • Group 2: TAC + Vehicle.

    • Group 3: TAC + 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one (Dose TBD).

  • Administration: Administer the compound daily via oral gavage for 4 weeks.

  • Monitoring: Perform weekly echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening, wall thickness).

D. Endpoint Analysis (at the end of the 4-week treatment):

  • Hemodynamic measurements: Perform terminal hemodynamic measurements via cardiac catheterization.

  • Gravimetric analysis: Euthanize mice, excise the hearts, and measure heart weight to body weight ratio (HW/BW).

  • Histological analysis: Perfuse and fix the heart. Perform Masson's trichrome staining to assess fibrosis and wheat germ agglutinin staining to measure cardiomyocyte cross-sectional area.

  • Gene expression: Analyze the expression of hypertrophic markers (ANP, BNP, β-MHC) in the ventricular tissue using qRT-PCR.

Data Presentation: Expected Outcomes
ParameterSham + VehicleTAC + VehicleTAC + Test Compound
HW/BW ratio (mg/g)4.5 ± 0.37.0 ± 0.55.5 ± 0.4
Ejection Fraction (%)65 ± 540 ± 655 ± 5
Fibrosis Area (%)< 115 ± 35 ± 2
ANP mRNA (fold change)1.010.0 ± 2.04.0 ± 1.5

Conclusion

The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one across three high-potential therapeutic areas. The choice of animal model and specific endpoints should be guided by in vitro data on the compound's mechanism of action. Rigorous adherence to these self-validating protocols, which include appropriate controls and multi-faceted endpoint analyses, will generate the robust and reliable data necessary to advance this promising compound through the drug development pipeline.

References

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Application Note: Formulation Strategies for 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one in In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a technical framework for formulating 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one , a nitrogenous heterocycle often utilized as a scaffold in kinase inhibitors, antibacterial agents, and receptor ligands (e.g., CB2 agonists).[1][2] Compounds of the 1,8-naphthyridine class typically exhibit Class II characteristics in the Biopharmaceutics Classification System (BCS): low aqueous solubility and high permeability. This document details three self-validating protocols for Intravenous (IV), Intraperitoneal (IP), and Oral (PO) administration, focusing on maximizing bioavailability while minimizing vehicle-induced toxicity.

Part 1: Physicochemical Assessment & Pre-formulation

Before selecting a vehicle, the compound's intrinsic properties must be understood to prevent precipitation in the bloodstream or poor oral absorption.

Structural Analysis & Solubility Profile

The 1,8-naphthyridin-4(1H)-one core contains a lactam-like motif.[1]

  • Acid/Base Character: The molecule is amphoteric but predominantly weak.

    • Pyridine Nitrogen (N-1):[1] Weakly basic (Estimated pKa ~ 4.0–5.0).[1]

    • Lactam NH (N-H):[1] Weakly acidic (Estimated pKa > 10.0).[1]

  • Implication: pH adjustment alone is risky.[1] While lowering pH < 4 solubilizes the compound, injection of such acidic solutions can cause phlebitis or precipitation upon buffering in the blood (pH 7.4). Co-solvents are the preferred strategy.

Solubility Reference Table (Estimated Class Averages)

Data represents typical ranges for lipophilic 1,8-naphthyridine derivatives.

Solvent / VehicleSolubility PotentialPrimary UtilityRisk Factor
Water / PBS Very Low (< 0.1 mg/mL)None (alone)Precipitation
DMSO High (> 50 mg/mL)Stock SolutionToxicity at >10% v/v
PEG 400 Moderate (10–30 mg/mL)Co-solventViscosity
0.5% Methylcellulose N/A (Suspension)Oral GavageHomogeneity
20% HP-β-CD Moderate (5–15 mg/mL)IV / PORenal clearance limit

Part 2: Vehicle Selection Logic

Do not default to 100% DMSO.[1] Use the following decision matrix to select the formulation based on your study endpoint and administration route.

FormulationLogic Start Start: Define Study Route Route Route of Administration? Start->Route IV_IP IV / IP (Systemic) Route->IV_IP PO Oral (Gavage) Route->PO SolubilityCheck Check Solubility in 5% DMSO / 95% Saline IV_IP->SolubilityCheck Suspension Is Bioavailability Critical? PO->Suspension Soluble Soluble? SolubilityCheck->Soluble Yes Use Simple Saline Vehicle Soluble->Yes Yes No Use Co-solvent System (Protocol A) or Cyclodextrin (Protocol C) Soluble->No No (Precipitates) HighBio Yes: Use Solution (Protocol C: Cyclodextrin) Suspension->HighBio StdBio No: Use Suspension (Protocol B: MC/Tween) Suspension->StdBio

Figure 1: Decision matrix for vehicle selection based on administration route and solubility thresholds.

Part 3: Detailed Experimental Protocols

Protocol A: IV/IP Solution (Co-solvent System)

Best for: Pharmacokinetics (PK), acute efficacy studies. Target Concentration: 1 – 5 mg/mL.[1]

Concept: This protocol utilizes DMSO to disrupt the crystal lattice and PEG 400 to maintain solubility upon dilution with the aqueous phase.

Materials:

  • Dimethyl sulfoxide (DMSO), anhydrous, sterile.

  • Polyethylene Glycol 400 (PEG 400).[1]

  • Sterile Saline (0.9% NaCl) or PBS.[1]

Procedure:

  • Weighing: Weigh the required amount of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one into a sterile glass vial.

  • Primary Solubilization: Add DMSO equivalent to 5% of the final volume .[1]

    • Critical Step: Vortex vigorously until the solid is completely dissolved.[1] If heating is required, do not exceed 40°C.

  • Secondary Solubilization: Add PEG 400 equivalent to 40% of the final volume .[1]

    • Mix by swirling. The solution should remain clear.

  • Aqueous Dilution: Slowly add Sterile Saline (55% of final volume) dropwise while vortexing.

    • Self-Validation: Watch for "clouding" (Tyndall effect).[1] If the solution turns milky, the compound has precipitated. Stop. Switch to Protocol C.

  • Sterilization: Pass through a 0.22 µm PES syringe filter.[1]

Final Composition: 5% DMSO / 40% PEG 400 / 55% Saline.[1]

Protocol B: Oral Suspension (Standard Gavage)

Best for: Toxicology, chronic efficacy studies, high-dose administration. Target Concentration: 10 – 100 mg/mL.[1]

Concept: Since 1,8-naphthyridines are lipophilic, a surfactant (Tween 80) wets the hydrophobic surface, and a thickening agent (Methylcellulose) prevents sedimentation.

Materials:

  • Methylcellulose (MC) (400 cP).[1]

  • Tween 80 (Polysorbate 80).[1]

  • Sterile Water for Injection.[1]

Vehicle Preparation (0.5% MC / 0.1% Tween 80):

  • Heat sterile water to 80°C (approx. 1/3 of total volume).

  • Disperse Methylcellulose powder (0.5% w/v) into hot water with magnetic stirring.

  • Add remaining cold water and Tween 80 (0.1% v/v).[1] Stir at 4°C overnight to hydrate.

Formulation Procedure:

  • Micronization: If the compound is coarse, grind it using a mortar and pestle to a fine powder.

  • Wetting: Add the weighed compound to a vial. Add Tween 80 (pure) dropwise just to wet the powder (create a paste).[1]

  • Suspension: Gradually add the 0.5% MC vehicle in small increments (geometric dilution), triturating or vortexing between additions to ensure no clumps form.

  • Homogenization: Sonicate for 10–15 minutes to break up micro-aggregates.

  • Validation: Invert the vial. The suspension should not settle for at least 5 minutes.

Protocol C: Cyclodextrin Complexation (Advanced Solution)

Best for: Improving oral bioavailability or avoiding organic solvents (DMSO) in sensitive IV models. Target Concentration:[1] 1 – 10 mg/mL.[1]

Concept: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex, encapsulating the lipophilic naphthyridine core inside a hydrophilic shell.[1]

Materials:

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD).[1]

  • Sterile Water or Saline.[1]

Procedure:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water.[1] Filter (0.22 µm) to remove particulates.[1]

  • Addition: Add the compound to the cyclodextrin solution.

  • Complexation:

    • Method: Shake or stir constantly at room temperature for 4–6 hours.

    • Note: This process is slower than solvent dissolution.[1]

  • Clarification: If undissolved particles remain, filter them out.

    • Self-Validation: Analyze the filtrate by UV-Vis or HPLC to determine the actual concentration of the dissolved drug.[1] Do not assume 100% recovery.

Part 4: Workflow Visualization

Workflow Weigh 1. Weigh Compound Solvent 2. Add Primary Solvent (DMSO or Tween) Weigh->Solvent Energy 3. Input Energy (Vortex/Sonicate/Heat) Solvent->Energy Dilute 4. Add Aqueous Phase (Dropwise) Energy->Dilute Check 5. QC Check (Precipitation/Homogeneity) Dilute->Check Check->Check If Precipitates: Restart with Protocol C Filter 6. Sterilization (0.22 µm Filter) Check->Filter If Solution

Figure 2: General workflow for preparing formulations. Note that suspensions (Protocol B) omit the filtration step.

Part 5: Administration & Safety Guidelines

Dosing Volumes

Respect physiological limits to avoid stress-induced artifacts in your data.[1]

  • Mouse (20-25g):

    • PO: 10 mL/kg (Max 200–250 µL)[1]

    • IV: 5 mL/kg (Max 100–125 µL)[1]

  • Rat (200-250g):

    • PO: 10 mL/kg (Max 2.0–2.5 mL)[1]

    • IV: 5 mL/kg (Max 1.0–1.25 mL)[1]

Stability & Storage
  • Fresh Preparation: 1,8-naphthyridines can be light-sensitive.[1] Prepare formulations fresh on the day of dosing.

  • Storage: If storage is necessary, keep at 4°C in amber glass vials. Re-sonicate suspensions before every dose.[1]

References

  • Ferrarini, P. L., et al. (2004).[3] Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors.[1][4][5] Bioorganic & Medicinal Chemistry, 12(8), 1921-1933.[3]

  • Manera, C., et al. (2006).[3] Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists.[1][4][5] Journal of Medicinal Chemistry, 49(20), 5947-5957.

  • Lipinski, C. A. (2002). Poor aqueous solubility — an industry wide problem in drug discovery.[1] American Pharmaceutical Review, 5, 82–85. (Contextual grounding for Class II behavior).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

Sources

Application Note: 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one in Combination Therapy

[1]

Executive Summary & Molecule Profile

6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one (6-MDQN) represents a privileged pharmacophore in medicinal chemistry.[1] Its fused bicyclic structure—comprising a pyridine ring fused to a piperidinone—mimics the hydrogen-bonding patterns of adenine, making it an ideal scaffold for ATP-competitive kinase inhibition and acetyl-lysine mimetic binding in bromodomains.[1]

Chemical Profile
PropertyDetail
IUPAC Name 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Core Scaffold 1,8-Naphthyridin-4-one
Primary Targets p38α MAPK (Type I/II inhibitor), BET Bromodomains (BRD4), PDE4
Solubility Low in water; High in DMSO (>10 mM)
Therapeutic Area Oncology (Solid Tumors), Immunology (RA, Psoriasis)
Rationale for Combination Therapy

Monotherapy with naphthyridinone-based inhibitors often faces two hurdles:

  • Feedback Loop Activation: Inhibition of p38 MAPK can paradoxically activate the MEK/ERK pathway via loss of negative feedback, leading to drug resistance.[1]

  • Compensatory Signaling: In epigenetic therapy, BRD4 inhibition can lead to upregulation of alternative survival pathways (e.g., Wnt/β-catenin).[1]

Combination Strategy: Combining 6-MDQN derivatives with MEK inhibitors (e.g., Trametinib) , EGFR inhibitors , or Standard of Care (SoC) Chemotherapy is the standard approach to abrogate these resistance mechanisms.[1]

Mechanistic Rationale & Signaling Pathways[2]

Understanding the target landscape is critical for designing synergistic combinations.[1] The diagram below illustrates the p38 MAPK Feedback Loop , a primary mechanism justifying the combination of 6-MDQN (as a p38 inhibitor) with MEK/ERK inhibitors.[1]

Pathway Visualization: Dual Blockade Strategy

Gcluster_synergySynergy MechanismGrowthFactorGrowth Factors(EGF, FGF)RTKRTK(EGFR/FGFR)GrowthFactor->RTKRASRASRTK->RASp38p38 MAPK(Target of 6-MDQN)RTK->p38StressSignalingRAFRAFRAS->RAFMEKMEK1/2RAF->MEKERKERK1/2MEK->ERKProliferationTumor ProliferationERK->Proliferationp38->RAFNegative Feedback(Inhibition)MK2MK2p38->MK2Hsp27Hsp27(Actin Remodeling)MK2->Hsp27Hsp27->ProliferationApoptosisApoptosis / Cell Cycle ArrestDrug_6MDQN6-MDQN(p38 Inhibitor)Drug_6MDQN->p38Drug_MEKiMEK Inhibitor(e.g., Trametinib)Drug_MEKi->MEK

Figure 1: Signaling logic for 6-MDQN combination. Inhibition of p38 (blue) removes negative feedback on RAF, hyperactivating MEK/ERK.[1] Concurrent MEK inhibition (yellow) blocks this escape route, enforcing apoptosis.[1]

Protocol: High-Throughput Synergy Screening

This protocol defines the standard operating procedure (SOP) for evaluating the synergistic potential of 6-MDQN with a partner drug (Drug B) using a Checkerboard Assay .

Materials & Reagents
  • Compound A: 6-MDQN (Stock: 10 mM in DMSO).[1] Store at -20°C.

  • Compound B: Partner Drug (e.g., Cisplatin, Trametinib).[1]

  • Cell Lines: Relevant cancer lines (e.g., A549 for lung, MDA-MB-231 for breast).[1]

  • Assay Kit: CellTiter-Glo® (Promega) or Resazurin (Sigma) for viability.[1]

  • Plate: 384-well white opaque plates (Corning #3570).[1]

Experimental Design (Checkerboard Matrix)

Design an 8x8 dose matrix to capture the full dose-response surface.

  • Axis X (6-MDQN): 0, 0.5x, 1x, 2x... up to 8x IC50.[1]

  • Axis Y (Drug B): 0, 0.5x, 1x, 2x... up to 8x IC50.[1]

Step-by-Step Workflow
  • Seeding:

    • Harvest cells in log-phase growth.[1]

    • Dispense 1,000 cells/well (25 µL) into 384-well plates.

    • Incubate for 24 hours at 37°C / 5% CO2 to allow attachment.

  • Compound Preparation (Acoustic Dispensing Recommended):

    • Prepare a Source Plate (384-well LDV) with serial dilutions of 6-MDQN and Drug B.

    • Use an acoustic liquid handler (e.g., Echo 550) to dispense compounds in an orthogonal matrix.[1]

    • Final DMSO concentration: Must remain <0.5% (v/v) to avoid toxicity artifacts.

  • Treatment:

    • Incubate cells with compounds for 72 hours (standard) or 96 hours (slow-growing lines).[1]

  • Readout:

    • Add 25 µL CellTiter-Glo reagent.[1]

    • Shake for 2 minutes (orbital, 300 rpm).

    • Incubate 10 minutes (room temp) to stabilize luminescence.

    • Read on a multimode plate reader (e.g., EnVision).[1]

Data Analysis & Interpretation

Do not rely solely on "Percent Inhibition." You must calculate the Combination Index (CI) to prove synergy.[1]

The Chou-Talalay Method

The CI value provides a quantitative definition of the interaction:

  • CI < 0.9: Synergism

  • CI = 0.9 - 1.1: Additivity

  • CI > 1.1: Antagonism

Formula:



1
Data Presentation Table

Summarize your findings in the following format for reports:

Cell Line6-MDQN IC50 (µM)Partner Drug IC50 (µM)CI @ ED50CI @ ED75CI @ ED90Interpretation
A549 1.2 ± 0.10.05 ± 0.010.650.550.42Strong Synergy
HCT116 2.5 ± 0.30.08 ± 0.020.950.981.05Additive
MCF7 >100.12 ± 0.011.201.451.80Antagonistic

Mechanistic Validation Protocol (Western Blot)

Synergy must be validated by proving the mechanism (e.g., blockade of the feedback loop).[1]

Objective: Confirm that 6-MDQN inhibits p38 pathway activity (via Hsp27 phosphorylation) while the partner drug hits its target.[1]

Protocol:

  • Treat cells with:

    • Vehicle (DMSO)[1]

    • 6-MDQN (at IC50)[1]

    • Partner Drug (at IC50)[1]

    • Combination[1]

  • Lyse cells after 6 hours (early signaling) and 24 hours (late signaling) using RIPA buffer + Phosphatase Inhibitors.[1]

  • Blot for the following markers:

TargetMolecular WtPurposeExpected Result (Combination)
p-p38 MAPK (Thr180/Tyr182) 43 kDaPathway ActivationVariable (Inhibitors often prevent phosphorylation OR binding)
p-Hsp27 (Ser82) 27 kDaDownstream EffectorStrong Decrease (Validates 6-MDQN efficacy)
p-ERK1/2 (Thr202/Tyr204) 42/44 kDaFeedback LoopDecrease (If combined with MEKi)
Cleaved PARP 89 kDaApoptosisStrong Increase (Marker of synergistic death)
β-Actin/GAPDH 42/36 kDaLoading ControlEqual bands

Troubleshooting & Optimization

Solubility Issues
  • Observation: Precipitation of 6-MDQN in cell culture media.[1]

  • Cause: Naphthyridinones are flat, lipophilic molecules with poor aqueous solubility.[1]

  • Solution:

    • Pre-dilute 6-MDQN in culture media immediately before addition.

    • Do not exceed 0.5% DMSO.[1]

    • If testing >10 µM, verify solubility by microscopy (look for crystals).[1]

Biphasic Curves
  • Observation: Dose-response curve goes down, then up (U-shape).[1]

  • Cause: "Hook Effect" or precipitation at high doses.[1]

  • Solution: Censor data points above the solubility limit.

References

  • Chou, T. C. (2010).[1] Drug combination studies and their synergy quantification using the Chou-Talalay method.[1] Cancer Research, 70(2), 440-446.[1]

  • Pettus, L. H., et al. (2008).[1] Discovery of AM-111, a potent and orally bioavailable inhibitor of p38α MAPK.[1] Bioorganic & Medicinal Chemistry Letters, 18(6), 2127-2132.[1] (Describes the naphthyridinone scaffold utility).

  • Filippakopoulos, P., et al. (2010).[1] Selective inhibition of BET bromodomains.[1] Nature, 468(7327), 1067-1073.[1] (Establishes the structural basis for naphthyridinone binding in epigenetics). [1]

Application Note: Target Deconvolution for 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the biological mechanism of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one (referred to herein as MDN-4 ).[1]

Given the structural characteristics of MDN-4 (a low-molecular-weight, bicyclic, partially saturated heterocycle), this guide treats the compound as a privileged scaffold or fragment .[1] The protocol prioritizes methods suitable for identifying targets of small, potentially moderate-affinity binders, moving from computational prediction to biophysical validation and chemical proteomics.

Executive Summary & Scaffold Analysis

The compound 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one represents a distinct subclass of the naphthyridine family.[1] Unlike the fully aromatic 1,8-naphthyridines (e.g., Nalidixic acid), the 2,3-dihydro moiety introduces sp³ character, increasing solubility and allowing unique vector orientations in binding pockets.

Predicted Target Classes (Based on Pharmacophore):

  • Kinases (Type II/III): The lactam/NH motif mimics the hinge-binding region of ATP-competitive inhibitors (e.g., p38 MAPK, MK2).[1]

  • Bromodomains (BET): The acetyl-lysine mimetic potential of the naphthyridinone carbonyl.[1]

  • DNA Gyrase/Topoisomerase: Historical affinity of the naphthyridinone core for bacterial DNA-handling enzymes.[1]

  • Phosphodiesterases (PDEs): Structural similarity to fused pyrimidine inhibitors.[1]

This protocol outlines a Target Deconvolution Pipeline designed to filter these possibilities and identify the specific physical binding partner.

Phase I: In Silico Profiling & "SAR by Catalog"

Objective: Narrow the search space before wet-lab experimentation.

Pharmacophore Mapping

Before synthesis, perform a virtual screen to identify the "low-hanging fruit."[1]

  • Input: 3D conformer of MDN-4.

  • Database: PDB (Protein Data Bank) ligand library.[1]

  • Algorithm: Shape/Electrostatic matching (e.g., ROCS or Blaze).

  • Focus: Look for overlap with the adenine ring of ATP or acetyl-lysine peptides.[1]

Analog Expansion (SAR Generation)

Target identification requires a "negative control" probe.[1] You must synthesize or purchase 2-3 analogs to establish a basic Structure-Activity Relationship (SAR).[1]

  • Active Probe Candidate: MDN-4 (Parent).

  • Negative Control Candidate: N1-Methyl-MDN-4 .[1] (Methylation of the lactam nitrogen often abolishes hinge binding in kinases or hydrogen bonding in bromodomains).

  • Experiment: Test these side-by-side in your phenotypic assay (e.g., cell viability). If N1-methylation kills activity, the NH donor is critical for binding.[1]

Phase II: Biophysical Screening (Label-Free)

Objective: Validate direct binding without modifying the compound (avoiding "linker interference").[1]

Since MDN-4 is a small fragment (~176 Da), affinity may be in the micromolar range.[1] Standard pull-downs often fail due to fast off-rates.[1] Thermal Shift is the gold standard here.[1]

Protocol: Cellular Thermal Shift Assay (CETSA)

Principle: Ligand binding stabilizes the target protein, increasing its melting temperature (


).

Materials:

  • HCT116 or HeLa cell lysate (or intact cells).[1]

  • MDN-4 (10 µM, 50 µM, 100 µM).

  • Thermocycler.[1]

  • Western Blot reagents (or Mass Spec for "Thermal Proteome Profiling").[1]

Workflow:

  • Treatment: Incubate cells/lysate with MDN-4 (50 µM) or DMSO (Control) for 1 hour.[1]

  • Heat Challenge: Aliquot samples and heat to a gradient: 37°C, 40°C, ... 67°C for 3 minutes.

  • Lysis & Spin: Cool to RT. Centrifuge at 20,000 x g for 20 min. (Precipitated/unstable proteins pellet; folded/bound proteins stay in supernatant).[1]

  • Detection: Analyze supernatant.

    • Targeted: If you suspect a kinase (e.g., p38), Blot for it.

    • Unbiased: TMT-label the supernatant and run LC-MS/MS (Thermal Proteome Profiling - TPP).[1]

  • Hit Criteria: Proteins showing a significant

    
     (>2°C) in the drug-treated vs. DMSO samples.
    

Phase III: Chemical Proteomics (Affinity Pull-Down)

Objective: Isolate the target from a complex proteome.[1]

If CETSA is inconclusive, or to map the binding site, use Photo-Affinity Labeling (PAL) . Because MDN-4 is small, attaching a large biotin linker directly will likely destroy binding.[1] We use a Minimalist Photo-Linker .

Probe Design

Construct a Trifunctional Probe :

  • Warhead: MDN-4 scaffold.

  • Photo-crosslinker: Diazirine (activates at 365 nm to form a covalent bond with nearest neighbor).[1]

  • Handle: Alkyne (for Click Chemistry).[1]

Synthetic Strategy: Attach the linker at the C6-methyl or C7 position, preserving the critical N1-C4 lactam interface.[1]

  • Probe Structure:MDN-4 — (CH2)n — Diazirine — Alkyne.[1]

Photo-Affinity Pull-Down Protocol

Step 1: Incubation

  • Prepare soluble proteome (1 mg/mL) from relevant cell line.[1]

  • Add Probe (10 µM).[1] Incubate 1 hr at 4°C.

  • Competition Control (Crucial): In a separate tube, add Probe (10 µM) + Excess Free MDN-4 (100 µM) .[1] The free drug should block the probe, preventing signal.

Step 2: Cross-linking

  • Irradiate samples with UV light (365 nm) for 10 minutes on ice.[1] This covalently "locks" the probe to the target.

Step 3: Click Chemistry

  • Add Click Reagents: Biotin-Azide, CuSO4, TCEP, TBTA.

  • React for 1 hour at RT. The Alkyne on the probe clicks to the Biotin-Azide.[1]

Step 4: Enrichment & Wash

  • Add Streptavidin-Agarose beads.[1] Rotate overnight.

  • Stringent Wash: Wash beads with 1% SDS and 8M Urea.[1] (Only covalent bonds survive; sticky non-specific proteins are washed away).[1]

Step 5: On-Bead Digestion & MS [1]

  • Digest proteins with Trypsin directly on beads.[1]

  • Analyze peptides via LC-MS/MS.[1]

  • Data Analysis: Look for proteins identified in the Probe sample but absent/reduced in the Competition Control.

Functional Validation

Once a candidate (e.g., "Kinase X") is identified:

  • Enzymatic Assay: Purchase recombinant Kinase X. Test MDN-4 for inhibition (IC50).[1][2]

  • Genetic Knockdown: CRISPR/siRNA knockout of Kinase X should mimic the phenotypic effect of MDN-4 treatment.[1]

Visualization: The Deconvolution Workflow

TargetID_Workflow cluster_biophys Phase 2: Biophysical Screening (Label-Free) cluster_chemprot Phase 3: Chemical Proteomics Input Compound: MDN-4 (Phenotypic Hit) InSilico Phase 1: In Silico Profiling (Pharmacophore/Docking) Input->InSilico ProbeDesign Probe Synthesis (MDN-4 + Diazirine + Alkyne) Input->ProbeDesign Low Affinity/Fragment? Yes CETSA CETSA / Thermal Shift (Intact Cell/Lysate) InSilico->CETSA High Affinity Predicted? No TPP Thermal Proteome Profiling (Mass Spec) CETSA->TPP TPP->ProbeDesign No Clear Hit Validation Phase 4: Functional Validation (Enzymatic Assay / CRISPR) TPP->Validation Hit Identified PullDown Photo-Affinity Pull-Down (+/- Competitor) ProbeDesign->PullDown MS_Analysis LC-MS/MS Analysis (Enrichment Calculation) PullDown->MS_Analysis MS_Analysis->Validation

Caption: Integrated workflow for deconvoluting the target of MDN-4, moving from label-free thermal profiling to covalent photo-affinity labeling.

References

  • Schenone, M., et al. (2013). "Target identification and mechanism of action in chemical biology and drug discovery." Nature Chemical Biology.[1] Link

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[1][3] Nature Protocols. Link

  • Parker, C.G., et al. (2017). "Ligand and Target Discovery by Fragment-Based Screening in Human Cells." Cell. Link

  • Ojha, M., et al. (2020).[4] "1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities."[1][4][5][6][7] Mini Reviews in Medicinal Chemistry. Link

  • Litovchick, A., et al. (2019). "Naphthyridinone-based inhibitors of the bromodomain and extra-terminal (BET) family."[1] Bioorganic & Medicinal Chemistry Letters. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one. The 1,8-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives showing a wide range of pharmacological activities.[1][2][3][4] This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during its synthesis, with a focus on improving reaction yield and purity.

The synthesis of 4-hydroxyquinoline and its bioisosteres, such as the 1,8-naphthyridin-4-one core, is often accomplished through classical methods like the Gould-Jacobs or Conrad-Limpach-Knorr reactions.[5][6][7][8][9] These reactions, while effective, can present challenges, particularly in the high-temperature cyclization step.[5][6][9] This guide will delve into the nuances of these synthetic routes and provide practical solutions to common problems.

Frequently Asked Questions (FAQs) & Troubleshooting

Low or No Product Yield

Question: My reaction is resulting in a very low yield, or no desired product at all. What are the likely causes and how can I address them?

Answer: Low or no yield in the synthesis of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a common issue that can stem from several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the problem.[10]

1. Insufficient Cyclization Temperature:

The intramolecular cyclization step is often the rate-determining step and requires high temperatures, typically around 250°C, to overcome the activation energy barrier.[5][6][11]

  • Troubleshooting:

    • Verify the accuracy of your temperature monitoring equipment.

    • Ensure your heating apparatus can consistently maintain the required temperature.

    • If using a high-boiling solvent, ensure it is appropriate for the required cyclization temperature. Solvents with boiling points above 250°C generally give better yields.[11]

2. Suboptimal Reaction Conditions:

Beyond temperature, other reaction parameters are critical for success.[10]

  • Troubleshooting:

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Prolonged reaction times at high temperatures can lead to product degradation.[10]

    • Reactant Concentration: While seemingly straightforward, incorrect stoichiometry can significantly impact the yield. Ensure accurate measurement of all starting materials.

3. Purity of Reagents and Solvents:

Impurities in starting materials or solvents can act as catalysts for side reactions or inhibit the desired transformation.[10]

  • Troubleshooting:

    • Use reagents of high purity. If necessary, purify starting materials before use.

    • Ensure solvents are anhydrous, as many condensation reactions are sensitive to moisture.[10]

4. Inefficient Mixing:

In heterogeneous reaction mixtures, inefficient stirring can lead to localized overheating and poor mass transfer, resulting in lower yields.[10]

  • Troubleshooting:

    • Use a stirring rate that ensures the reaction mixture is homogeneous.

    • For viscous mixtures, consider using a mechanical stirrer.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low Yield Observed VerifyCond Verify Reaction Conditions (Temp, Time, Conc.) Start->VerifyCond AssessPurity Assess Reagent & Solvent Purity VerifyCond->AssessPurity Conditions OK AdjustCond Adjust Temp/Time/ Concentration VerifyCond->AdjustCond Incorrect CheckMixing Evaluate Mixing Efficiency AssessPurity->CheckMixing Purity OK PurifyReagents Purify Reagents/ Use Dry Solvents AssessPurity->PurifyReagents Impure Optimize Systematically Optimize Reaction Parameters CheckMixing->Optimize Mixing OK ImproveMixing Increase Stir Rate/ Use Mechanical Stirrer CheckMixing->ImproveMixing Inadequate

Caption: Troubleshooting workflow for addressing low reaction yield.

Presence of Impurities in the Final Product

Question: My final product is impure. What are the common impurities and how can I remove them?

Answer: Impurities in the synthesis of 1,8-naphthyridinones often arise from unreacted starting materials, side products, or residual high-boiling solvents.[12]

1. Unreacted Starting Materials:

The most common impurities are often the starting aminopyridine derivative.[12]

  • Removal Strategy: An acidic wash during the workup is highly effective.[12] Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a dilute aqueous acid solution (e.g., 1-5% HCl). The basic aminopyridine will be protonated and partition into the aqueous layer.[12]

2. Side Products from Alternative Cyclization:

Depending on the reaction conditions, regioisomers or other cyclized byproducts may form.

  • Removal Strategy:

    • Chromatography: Column chromatography is often the most effective method for separating closely related isomers.

    • Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective purification technique for solid products.[12]

3. Residual High-Boiling Point Solvents:

Solvents like diphenyl ether or Dowtherm A, while effective for the high-temperature cyclization, can be difficult to remove.[9]

  • Removal Strategy:

    • Azeotropic Distillation: Adding a lower-boiling solvent like toluene and evaporating under reduced pressure can help co-distill the high-boiling solvent.[12]

    • Aqueous Washes: For solvents like DMSO, multiple washes with water are necessary to extract them from the organic phase.[12]

Reaction Stalls or is Incomplete

Question: My reaction starts but does not go to completion, even after extended reaction times. What could be the issue?

Answer: A stalled reaction can be due to several factors, including the reversibility of certain steps or the deactivation of a catalyst.

1. Reversible Intermediate Formation:

The initial condensation to form the enamine intermediate can be reversible.

  • Troubleshooting:

    • Water Removal: The condensation step produces water as a byproduct.[13] If not removed, the equilibrium may not favor product formation. For reactions run at temperatures below the boiling point of water, the use of a dehydrating agent like molecular sieves can be beneficial. For higher temperature reactions, a Dean-Stark apparatus can be used to remove water azeotropically.[14]

2. Catalyst Deactivation:

If a catalyst is being used, it may become deactivated over the course of the reaction.

  • Troubleshooting:

    • Catalyst Loading: Experiment with increasing the catalyst loading.

    • Catalyst Choice: Consider if a more robust catalyst is needed for the specific transformation. Modern methods often employ transition metal catalysts which can operate under milder conditions.[5]

Experimental Protocols
General Procedure for Gould-Jacobs type Synthesis of 4-hydroxy-1,8-naphthyridinone derivatives

This is a general guideline and may require optimization for specific substrates.

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine the appropriate 2-aminopyridine derivative (1 equivalent) and diethyl ethoxymethylenemalonate (1-1.2 equivalents).

  • Heat the mixture at 120-140°C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the starting amine.

  • Cyclization: To the cooled reaction mixture, add a high-boiling solvent such as diphenyl ether.

  • Heat the mixture to 240-260°C for 30-60 minutes. Monitor the reaction by TLC.

  • Isolation: After cooling to room temperature, add a non-polar solvent like hexanes or diethyl ether to precipitate the product.

  • Filter the solid and wash with the non-polar solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, DMF).[5]

Reaction Scheme: Gould-Jacobs Reaction

GouldJacobs Reactants 2-Aminopyridine Derivative Diethyl Ethoxymethylenemalonate Intermediate Vinylogous Amide Intermediate Reactants->Intermediate Condensation (Heat, -EtOH) Product 4-Hydroxy-1,8-naphthyridinone Intermediate->Product Thermal Cyclization (High Temp, -EtOH)

Caption: Simplified reaction scheme for the Gould-Jacobs synthesis.

Quantitative Data Summary
ParameterTypical RangeNotes
Condensation Temperature 120 - 140 °CLower temperatures may lead to incomplete reaction.
Cyclization Temperature 240 - 260 °CCritical for driving the reaction to completion.[5][11]
Reaction Time (Cyclization) 30 - 90 minutesMonitor by TLC to avoid product degradation.
Solvent for Cyclization Diphenyl ether, Dowtherm AHigh-boiling, inert solvents are preferred.[9]

References

  • BenchChem. (n.d.). Optimization of reaction conditions for quinolone synthesis.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • BenchChem. (n.d.). Common impurities in 1,8-naphthyridine synthesis and removal.
  • BenchChem. (n.d.). Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis.
  • Wikipedia. (2023, December 1). Conrad–Limpach synthesis.
  • Wikipedia. (2023, October 29). Gould–Jacobs reaction.
  • Recent Advances in the Catalytic Synthesis of 4-Quinolones. (2020, April 27). ACS Omega.
  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). PMC.
  • Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Organic Chemistry Portal.
  • Synthesis of functionalized 1,8-naphthyridinones and their evaluation as novel, orally active CB1 receptor inverse agonists. (2006, February 15). PubMed.
  • Condensation. (2026, February 6). ACS GCI Pharmaceutical Roundtable.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 3). MDPI.
  • Issues with a reported condensation reaction/enamine formation. (2024, November 13). Reddit.
  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021, October 9). MDPI.
  • Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. (n.d.). PubMed.

Sources

Technical Support Center: Solubility Optimization for 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility Barriers in Biological Assays & Formulation Target Molecule: 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists[1]

Executive Technical Summary

The Problem: 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one (and its derivatives) presents a classic "brick dust" profile.[1] Its poor aqueous solubility is driven by two structural factors:

  • High Lattice Energy: The planar amide-like region (N1-C4=O) facilitates strong intermolecular hydrogen bonding and

    
    -
    
    
    
    stacking, resulting in a high melting point and resistance to dissolution.[1]
  • Lipophilicity vs. Ionization: While the N8-nitrogen is basic, the molecule remains largely neutral at physiological pH (7.4), limiting dipole-dipole interactions with water.[1]

The Solution Strategy: Solubilization requires disrupting these intermolecular forces using a tiered approach: Dielectric Modification (DMSO/Cosolvents), Ionization (pH adjustment targeting N8), or Encapsulation (Cyclodextrins).

Troubleshooting Guide (Q&A Format)

Category A: Stock Solution Preparation

Q: I cannot get the solid compound to dissolve in 100% DMSO at 10 mM. It remains a suspension.[1] What is wrong?

A: This is likely a lattice energy barrier rather than a saturation limit.[1]

  • The Cause: The crystal lattice is thermodynamically stable. Simply adding solvent isn't providing enough energy to break the crystal packing.[1]

  • The Fix:

    • Heat: Warm the DMSO solution to 40–50°C. The solubility of naphthyridinones is highly temperature-dependent.[1]

    • Sonication: Use an ultrasonic bath for 10–15 minutes. This mechanically disrupts the crystal surface.[1]

    • Water Check: Ensure your DMSO is anhydrous.[1] Even 1% water content can drastically reduce the solubility of this lipophilic scaffold.

Q: Can I use Ethanol or Methanol instead of DMSO?

A: Generally, No. While protic solvents like ethanol can dissolve the compound, they are prone to evaporation during storage, leading to concentration drift.[1] Furthermore, naphthyridinones often have lower solubility in alcohols compared to dipolar aprotic solvents like DMSO or DMF due to the lack of strong dipole stabilization of the polar amide core.

Category B: In Vitro Assay (The "Crash Out")

Q: My stock is clear, but when I dilute it into cell culture media (DMEM + 10% FBS), a fine precipitate forms immediately.

A: You are encountering the Kinetic Solubility Limit .[1]

  • Mechanism: When you spike DMSO into water, the dielectric constant shifts from ~47 (DMSO) to ~80 (Water). The hydrophobic effect forces the lipophilic naphthyridinone molecules to aggregate faster than they can disperse.

  • Troubleshooting Protocol:

    • Reduce DMSO Spike: Ensure your final DMSO concentration is <0.5%.[1] High local DMSO concentrations during pipetting trigger precipitation.[1]

    • Intermediate Dilution: Do not jump from 10 mM (Stock)

      
       10 
      
      
      
      M (Media) in one step.
      • Step 1: Dilute Stock 1:10 in pure DMSO (creates 1 mM).

      • Step 2: Dilute that 1:10 into PBS (creates 100

        
        M).
        
      • Step 3: Add to media.[1][2]

    • Carrier Proteins: Pre-incubate the compound with serum (FBS) before adding to the full media volume. Albumin in FBS can bind and sequester the lipophilic molecule, preventing precipitation.[1]

Category C: In Vivo Formulation

Q: We need to dose this orally (PO) or intravenously (IV) in mice. A DMSO suspension is not acceptable.[1] What is the formulation strategy?

A: You must shift from cosolvents to Ionization or Complexation .[1]

  • Strategy 1: pH Adjustment (The Salt Screen) The N8 nitrogen (pyridine-like) is basic (predicted pKa ~4–5).[1]

    • Protocol: Attempt to dissolve the compound in 0.1 M Methanesulfonic acid (MSA) or 0.1 M HCl. If soluble, dilute with saline.[1] Warning: Check for precipitation as pH rises toward 7.4 upon injection.[1]

  • Strategy 2: Cyclodextrins (Recommended) Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) is the gold standard for this scaffold.[1]
    • Why: The hydrophobic naphthyridine core fits inside the CD cavity, shielding it from water while the CD hydroxyls maintain aqueous solubility.

    • Recipe: 20% (w/v) HP-

      
      -CD in 50 mM Phosphate Buffer (pH 4.5).[1]
      

Visual Workflows

Diagram 1: Solubility Decision Matrix

Use this flowchart to select the correct solvent system based on your application.

SolubilityDecision Start Start: 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one AppCheck Application Type? Start->AppCheck InVitro In Vitro (Enzymatic/Cell) AppCheck->InVitro High Throughput InVivo In Vivo (Animal Studies) AppCheck->InVivo PK/PD DMSO DMSO Stock (10-20mM) + Sonication/Heat InVitro->DMSO Formulation Formulation Strategy InVivo->Formulation Crash Does it precipitate in media? DMSO->Crash No No Crash->No Direct Yes Yes Crash->Yes Step-wise Direct Direct Use (Keep DMSO < 0.5%) StepDown Intermediate Dilution Step (DMSO -> PBS -> Media) Salt Salt Formation (Mesylate/HCl) pH < 4.0 Formulation->Salt First Choice (Cheaper) CD Complexation 20% HP-beta-Cyclodextrin Formulation->CD Best for Safety/Solubility No->Direct Yes->StepDown

Caption: Decision matrix for selecting solvent systems based on experimental context (In Vitro vs. In Vivo).

Diagram 2: The "Crash Out" Mechanism & Prevention

Understanding why precipitation happens helps you prevent it.

CrashOut Stock DMSO Stock (Solvated by DMSO) Mix Rapid Mixing into Aqueous Buffer Stock->Mix PathA Path A: Aggregation (Hydrophobic Effect) Mix->PathA No Carrier PathB Path B: Stabilization (BSA/Cyclodextrin) Mix->PathB Carrier Present Precip Precipitate (Inactive) PathA->Precip Nucleation Soluble Stable Colloid/Solution (Bioavailable) PathB->Soluble Sequestration

Caption: Mechanism of precipitation upon dilution and stabilization via carrier proteins or cyclodextrins.[1]

Validated Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Do this first)

Determine the maximum concentration your assay buffer can tolerate before the compound crashes out.

  • Prepare Stock: Dissolve compound in DMSO to 10 mM.

  • Prepare Buffer: Aliquot 196

    
    L of PBS (pH 7.4) into a 96-well UV-transparent plate.
    
  • Spike: Add 4

    
    L of DMSO stock (Final conc: 200 
    
    
    
    M, 2% DMSO).
  • Incubate: Shake at room temperature for 90 minutes.

  • Measure: Read Absorbance at 620 nm (turbidity).

    • Interpretation: If OD620 > 0.005 (relative to blank), precipitation has occurred.

    • Action: Repeat with lower concentrations (100

      
      M, 50 
      
      
      
      M) to find the "Safe Zone."
Protocol 2: High-Concentration Stock for Animal Dosing (Cyclodextrin)

Target: 5 mg/mL for IP/PO dosing.[1]

  • Vehicle Prep: Dissolve 2.0 g of Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in 10 mL of distilled water. (Result: 20% w/v solution).
  • Acidification (Optional but helpful): Adjust pH to ~4.0 using 1N HCl.

  • Addition: Add 50 mg of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one powder slowly to the vehicle while vortexing.

  • Sonication: Sonicate in a water bath at 40°C for 20–30 minutes until clear.

  • Filtration: Pass through a 0.22

    
    m PES filter to ensure sterility and remove any micro-crystals.[1]
    

Comparative Data: Solvent Systems

Solvent SystemSolubility PotentialBiological CompatibilityRecommended Use
100% DMSO High (>20 mM)Toxic to cells >1%Stock storage only
PBS (pH 7.4) Very Low (<10

M)
PerfectFinal assay buffer (requires low conc.)
0.1 M HCl Moderate (Ionized)Irritating (must buffer)Intermediate step for dilution
20% HP-

-CD
High (~1–5 mg/mL)Excellent (Non-toxic)Gold Standard for In Vivo
PEG400 / Saline ModerateGoodAlternative for IP dosing

References

  • Solubility of 1,8-Naphthyridine Derivatives: Manera, C., et al.[1] (2004).[3] Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors.[1][3][4] Bioorganic & Medicinal Chemistry, 12(8), 1921-1933.[1][3]

  • General Solubility Protocols for Lipophilic Compounds: Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. (Chapter on Solubility).

  • Cyclodextrin Formulation Strategies: Brewster, M. E., & Loftsson, T. (2007).[5] Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews, 59(7), 645-666.[1]

  • DMSO Precipitation Artifacts in Bioassays: Waybright, T. J., et al. (2009). Increasing the reliability of compound solubility data for drug discovery. Assay and Drug Development Technologies.

Sources

Technical Support Center: Stability Protocol for 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Insight: The "Redox Liability"

The primary instability mechanism for 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one is oxidative dehydrogenation .

Unlike fully aromatic naphthyridines, the 2,3-dihydro substructure contains a secondary amine and a ketone in a non-aromatic ring. This system is thermodynamically driven to aromatize into the fully unsaturated 1,8-naphthyridin-4-one derivative. This process is accelerated by:

  • Dissolved Oxygen: Acts as the hydrogen acceptor.

  • UV/Vis Light: Excites the conjugated system, lowering the activation energy for hydrogen abstraction.

  • Trace Metals: Often present in lower-grade solvents, catalyzing the redox reaction.

Mechanism of Degradation

The following diagram illustrates the transition from the functional "dihydro" form to the oxidized aromatic impurity.

OxidationMechanism cluster_factors Accelerating Factors Dihydro Active Species (Dihydro-form) MW: ~176.2 Da Transition Transition State (Radical/Ionic) Dihydro->Transition + O2 / hν (Oxidation) Aromatic Degradant (Aromatic-form) MW: ~174.2 Da (-2H) Transition->Aromatic - H2O / H2O2 UV Light UV Light Trace Cu/Fe Trace Cu/Fe Basic pH Basic pH

Figure 1: The thermodynamic drive toward aromatization results in a mass shift of -2.016 Da, often visible as a color shift from colorless to yellow/brown.

Troubleshooting Guide: Diagnosis & Mitigation

Quick Diagnostic Table
SymptomProbable CauseVerification MethodImmediate Action
Solution turns Yellow/Brown Oxidative Dehydrogenation (Aromatization)LC-MS: Check for [M-2H] peak. UV-Vis: Red-shift in absorbance.Purge with Argon immediately. Add antioxidant (Ascorbic Acid) if assay permits.
Precipitation in DMSO "Cryo-concentration" or Water AbsorptionVisual inspection. DMSO is hygroscopic; water intake reduces solubility.Warm to 37°C + Vortex. If fails, filter and re-quantify. Store future aliquots in desiccators.
Loss of Potency (Bioassay) Compound degradation or AdsorptionHPLC: Check purity. Material Check: Is compound sticking to plastic?Switch to glass vials. Ensure solution is fresh (<4 hours).
Interactive Troubleshooting Workflow

Follow this logic path to resolve stability issues in real-time.

TroubleshootingTree Start Issue Detected ColorChange Color Change? (Yellowing) Start->ColorChange Precipitation Precipitation? Start->Precipitation CheckLCMS Run LC-MS ColorChange->CheckLCMS Yes Solubility Diagnosis: Solubility/Hygroscopicity Precipitation->Solubility MassShift Mass Shift -2 Da? CheckLCMS->MassShift Oxidation Diagnosis: Oxidation MassShift->Oxidation Yes MassShift->Solubility No (Intact Mass) ActionOx Action: 1. Degas buffers 2. Protect from light 3. Fresh stock Oxidation->ActionOx ActionSol Action: 1. Sonicate/Warm 2. Check water content 3. Use dry DMSO Solubility->ActionSol

Figure 2: Decision tree for diagnosing solution-state instability.

Validated Stabilization Protocols

Protocol A: Preparation of an Oxygen-Free Stock Solution (Gold Standard)

Why this works: Removing dissolved oxygen eliminates the primary reactant required for dehydrogenation.

Materials:

  • Anhydrous DMSO (99.9%, stored under N2).

  • Argon gas line (Heavier than air, provides a better "blanket" than Nitrogen).

  • Amber glass vials with PTFE-lined septa.

Step-by-Step:

  • Weighing: Weigh the solid 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one into an amber vial.

  • Solvent Sparging: Before adding solvent, insert a long needle connected to the Argon line into the pure DMSO bottle. Bubble gas gently for 5–10 minutes to displace dissolved oxygen.

  • Dissolution: Add the degassed DMSO to the solid.

  • Headspace Purge: Do not bubble gas directly into the final drug solution (to avoid aerosolizing the compound). Instead, hover the needle just above the liquid surface for 30 seconds to replace the air in the headspace with Argon.

  • Sealing: Immediately seal with a PTFE-lined cap and wrap with Parafilm.

Protocol B: Solvent Selection Matrix

Guidance: DMSO is the standard for solubility, but it can be chemically aggressive. Acidic conditions often stabilize amines by protonation, reducing the electron density available for oxidation.

SolventSolubility RatingStability RiskRecommendation
DMSO (Anhydrous) High (>50 mM)ModeratePreferred. Freeze at -20°C for storage. Avoid repeated freeze-thaw cycles.
Ethanol/Methanol ModerateHighAvoid for storage. Protic solvents often contain dissolved oxygen and promote faster degradation rates.
Water/PBS (pH 7.4) LowHighAssay Only. Prepare immediately before use. Do not store.
0.1 M HCl ModerateLowStabilizing. Protonation of the N1/N8 positions protects against oxidation. Good for aqueous stock if compatible with downstream assay.

Frequently Asked Questions (FAQs)

Q1: Why does my DMSO stock solution freeze at 4°C, and is this bad? A: DMSO has a freezing point of 19°C. Storing it in a standard fridge (4°C) causes it to freeze. This is risky because of cryo-concentration : as DMSO freezes, impurities and the drug solute are concentrated into the remaining liquid fraction before it solidifies, potentially exceeding solubility limits and causing precipitation that might not re-dissolve easily.

  • Fix: Store aliquots at -20°C (flash freezing is better) or keep at controlled Room Temperature (20–25°C) if used within 2 weeks.

Q2: Can I use antioxidants to stabilize the solution? A: Yes. If your downstream biology allows, adding 0.1% Ascorbic Acid (for aqueous/polar mixtures) or BHT (Butylated hydroxytoluene) (for organic stocks) can act as a sacrificial scavenger for oxygen radicals.

Q3: I see a peak at [M-2] in my Mass Spec. Is my compound ruined? A: Likely yes. The [M-2] peak indicates the formation of the aromatic 1,8-naphthyridin-4-one. This molecule is planar and likely has significantly different binding properties (IC50/EC50) compared to the dihydro-parent. You should discard this stock.

Q4: Is this compound light sensitive? A: Yes. Naphthyridine derivatives are conjugated heterocyclic systems that can absorb UV/Vis light, generating excited states that react with oxygen (Singlet Oxygen production). Always use amber vials or wrap clear vials in aluminum foil.

References

  • Lowe, J. et al. (2012). 1,8-Naphthyridine Derivatives.[1][2][3][4][5][6] A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. (General reactivity of naphthyridine class).

  • Golec, B. et al. (2019). Photoinduced oxidation of an indole derivative: 2-(1'H-indol-2'-yl)-[1,5]naphthyridine. Photochemical & Photobiological Sciences. (Demonstrates photo-oxidative pathways in naphthyridines).

  • MedChemExpress. (2023). Dimethyl Sulfoxide (DMSO) Technical Data Sheet. (Solvent handling and hygroscopicity).

  • Mauer, M. et al. (2017). Reversible methylation of m6Am in the 5' cap controls mRNA stability. Nature. (Context on biological stability of methylated heterocycles).

  • Tashrifi, Z. et al. (2019). The metal-free methylation of 1,8-naphthyridines. ResearchGate. (Discusses DMSO reactivity with naphthyridines).

Sources

Technical Support Center: Optimizing 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Systems Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Mitigation of Off-Target Effects & Promiscuity in Naphthyridinone-based Leads[1]

System Overview: The Scaffold Profile

Subject: 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one Classification: Privileged Bicyclic Heterocycle / Kinase Hinge Binder Primary Utility: Intermediate for Type I/II Kinase Inhibitors (e.g., MK2, mTOR, HSP90) and GPCR Ligands (CB2, Adenosine).[1]

The Technical Challenge: While the 1,8-naphthyridinone core is a potent ATP-mimetic, its "privileged" nature is a double-edged sword.[1] Its hydrogen-bonding motif (donor-acceptor at N1-C4) mimics the adenine ring of ATP, leading to high affinity but inherent kinome promiscuity (off-target binding).[1] Furthermore, the planar or semi-planar nature of the dihydro- scaffold often leads to aggregation-based false positives and hERG channel blockage .[1]

This guide provides the protocols to distinguish true off-target pharmacology from assay artifacts and strategies to engineer selectivity.

Troubleshooting Module: Selectivity & SAR Engineering

Issue: "My compound inhibits multiple kinases (e.g., CDK1, GSK3β) alongside my target."

Root Cause: The core scaffold binds the conserved hinge region of the kinase ATP pocket. Without specific "vectors" to probe the non-conserved regions (Gatekeeper residue, Solvent Front, or Back Pocket), the molecule acts as a pan-kinase inhibitor.

Technical Resolution: You must exploit the specific geometry of the dihydro ring to vector substituents into selectivity pockets.

Optimization Workflow (SAR Logic)
Vector PositionStructural RoleSelectivity Strategy
N1 (Lactam NH) H-Bond Donor (Hinge)Do not block if targeting Type I binding.[1] Alkylation here usually abolishes potency unless targeting specific GPCRs.
C3 (Dihydro ring) Sugar Pocket / Solvent FrontCritical Vector. The sp3 character here allows for chiral substitution.[1] Bulky groups here can clash with the P-loop of off-target kinases.[1]
C7 (Methyl group) Hydrophobic PocketExtension here can reach the "Gatekeeper" residue.[1] If your target has a small gatekeeper (Thr/Ala) and the off-target has a large one (Met/Phe), extend this chain to induce a steric clash in the off-target.[1]
Visualization: The Selectivity Decision Tree

SAR_Optimization Start Off-Target Signal Detected Check_Type Identify Off-Target Class Start->Check_Type Kinase Kinase Promiscuity (e.g., CDK, GSK3) Check_Type->Kinase ADMET hERG / CYP Inhibition Check_Type->ADMET Vector_C3 Modify C3 (Solvent Front) Add solubilizing group (Morpholine/Piperazine) Kinase->Vector_C3 P-loop Clash needed Vector_C7 Modify C7 (Gatekeeper) Check Gatekeeper Size Kinase->Vector_C7 Gatekeeper Selectivity Break_Planarity Break Planarity Exploit sp3 at C2/C3 ADMET->Break_Planarity Solubility Issue pKa_Mod Reduce Basicity (Lower hERG risk) ADMET->pKa_Mod Cardiotox Issue

Caption: Logic flow for structural modification of the naphthyridinone core based on observed liability.

Troubleshooting Module: Assay Interference (False Positives)

Issue: "IC50 curves are steep (Hill slope > 2.0) or shift with enzyme concentration."[1]

Root Cause: Colloidal Aggregation. Naphthyridinone derivatives are prone to self-association in aqueous buffer.[1] These aggregates sequester enzyme non-specifically, appearing as potent "inhibitors" (False Positives). This is the #1 cause of "off-target" noise in early screening.[1]

Validation Protocol: The Detergent Sensitivity Test Goal: Confirm if inhibition is stoichiometric (real) or promiscuous (aggregation).[1]

Reagents:

  • Assay Buffer (Standard)

  • Freshly prepared Triton X-100 (0.01% and 0.1% v/v)[1]

Step-by-Step Procedure:

  • Baseline: Measure IC50 of the compound in standard buffer.

  • Challenge: Measure IC50 in buffer + 0.01% Triton X-100.

  • High-Challenge: Measure IC50 in buffer + 0.1% Triton X-100.

  • Analysis:

    • Pass: IC50 remains stable (within 2-fold) across all detergent concentrations.

    • Fail (Aggregator): IC50 increases significantly (potency is lost) as detergent concentration increases. The detergent breaks up the aggregates, revealing the compound's true (weaker) affinity.

Troubleshooting Module: hERG & Cardiotoxicity

Issue: "Compound shows hERG inhibition in Patch Clamp assays."

Root Cause: The 1,8-naphthyridinone system is electron-deficient.[1] To bind targets, researchers often append basic amines (piperazines/piperidines) at the C7 or C3 position. A basic nitrogen (pKa > 8.0) combined with a lipophilic aromatic core is the classic pharmacophore for hERG channel blocking (leading to QT prolongation).[1]

Mitigation Strategy:

  • Zwitterionic Approach: Introduce a carboxylic acid or isostere to neutralize the overall charge at physiological pH.

  • Reduce Lipophilicity (LogD): The dihydro scaffold is less planar than the fully aromatic analog, which is good. Enhance this by adding polar heteroatoms (Oxygen) to the C3 side chains.[1]

  • pKa Modulation: Fluorinate basic amines to lower their pKa below 7.5, reducing affinity for the hERG pore.

Quantitative Data Summary: Scaffold Properties

Property1,8-Naphthyridin-4(1H)-one (Aromatic)6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one Implication for Off-Targets
Planarity Flat (High Stacking)Semi-Planar (C2-C3 Puckered) Dihydro form has lower aggregation risk.[1]
H-Bonding Donor (N1) / Acceptor (O=C4)Donor (N1) / Acceptor (O=C4)Retains Hinge Binding capability.
Solubility Poor (< 10 µM)ModerateDihydro form allows sp3 substitution to improve solubility.[1]
Metabolic Stability High (Aromatic)Moderate The C2/C3 positions are susceptible to oxidation to the fully aromatic form.

Frequently Asked Questions (FAQ)

Q: Can the dihydro- scaffold oxidize during storage? A: Yes. The 2,3-dihydro bond can dehydrogenate to the fully aromatic 1,8-naphthyridinone, especially in solution or upon exposure to light/air. This changes the shape from "puckered" to "flat," potentially altering the off-target profile completely.

  • Action: Store solids under Nitrogen at -20°C. Monitor purity via LC-MS; the aromatic contaminant will be -2 Da mass shift.[1]

Q: Is this scaffold a PAINS (Pan-Assay Interference Compound)? A: The core itself is not a classic PAINS, but it is a "Frequent Hitter" in kinase panels if not decorated. It does not contain reactive Michael acceptors or redox-cycling quinones inherently, but it does fluoresce, which can interfere with fluorescence-polarization (FP) or TR-FRET assays.[1]

  • Action: Use non-fluorescent readouts (e.g., Caliper Mobility Shift or Radiometric assays) if you suspect interference.

Q: How do I improve the residence time on my target? A: "Slow-off" binding kinetics reduce off-target effects in vivo by ensuring the drug stays on the primary target longer than transient off-targets.[1]

  • Action: Explore the "Deep Pocket" at the C7 position. Hydrophobic burial here often increases residence time.

References

  • Liu, Q., et al. (2011). "Discovery of Torin2 as a potent, selective and orally available mTOR inhibitor." Journal of Medicinal Chemistry.

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity."[1] Journal of Medicinal Chemistry. (Discusses kinase selectivity principles relevant to hinge binders).

  • Shoichet, B. K. (2006). "Screening in a spirit of haunting." Drug Discovery Today. (Definitive guide on aggregation-based false positives).

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Elsevier. (Standard reference for bioisosteres and scaffold hopping).

  • Gaur, R., et al. (2021).[2] "CC-99677, a Novel, Selective, Oral MK2 Inhibitor."[2] Arthritis & Rheumatology. (Example of MK2 inhibition using related scaffolds).

Sources

Optimizing dosage of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Dosage & Handling in Cell Culture Classification: Small Molecule / Heterocyclic Scaffold Audience: Assay Development Scientists, Medicinal Chemists

Executive Summary & Compound Profile

6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a privileged bicyclic scaffold often used as a core pharmacophore in the development of integrin antagonists (e.g.,


), kinase inhibitors, and antibacterial agents.

When using this compound in cell culture, researchers face three primary technical challenges:

  • Aqueous Solubility: The planar, lipophilic nature of the naphthyridinone core leads to rapid precipitation ("crashing out") in aqueous media.

  • Autofluorescence: The 1,8-naphthyridine system is intrinsically fluorescent, which can generate false positives in optical assays.

  • Metal Chelation: The nitrogen atoms at positions 1 and 8 can chelate divalent cations (

    
    , 
    
    
    
    ) present in culture media, potentially altering free ion availability.

Solubility & Preparation Strategy

The #1 cause of inconsistent IC50 data with this scaffold is micro-precipitation. Directly adding high-concentration DMSO stocks to cell media often causes the compound to crash out of solution before it disperses, creating "hotspots" of toxicity and effectively lowering the soluble concentration.

Protocol: The "Intermediate Dilution" Method

Do not pipette 100% DMSO stock directly into the cell well.

Step-by-Step Workflow:

  • Master Stock: Dissolve powder in 100% anhydrous DMSO to 10 mM or 20 mM . Vortex and sonicate for 5 minutes.

  • Intermediate Plate (100x): Prepare a serial dilution in 100% DMSO first.

    • Why? This maintains solubility during the dilution steps.

  • Dosing Solution (10x): Dilute the Intermediate Stock 1:10 into pre-warmed culture media (or PBS) in a separate tube.

    • Critical: Vortex immediately upon addition. This reduces the DMSO concentration to 10% and allows you to visually inspect for turbidity (precipitation).

  • Final Assay: Add the Dosing Solution 1:10 to the cells.

    • Result: Final DMSO concentration is 1% (or lower if optimized), and the compound is pre-dispersed.

Visualization: Solubility Decision Logic

SolubilityLogic Start Start: 10mM DMSO Stock DirectAdd Direct Addition to Media? Start->DirectAdd Intermed Step 1: Serial Dilution in 100% DMSO Start->Intermed Recommended Precip RISK: Micro-precipitation (Inconsistent Data) DirectAdd->Precip Yes (Avoid) Step2 Step 2: 1:10 Dilution into Warm Media (Vortex) Intermed->Step2 Check Visual Check: Turbidity? Step2->Check Clear Clear Solution Check->Clear Cloudy Cloudy/Precipitate Check->Cloudy Final Add to Cells (Final DMSO < 0.5%) Clear->Final Sonicate Action: Sonicate or Reduce Concentration Cloudy->Sonicate

Caption: Workflow to prevent compound precipitation (crashing out) during media transfer.

Dosage Optimization Guide

Because this molecule is often an intermediate or a scaffold, its potency can vary wildly depending on its specific substitution pattern.

Recommended Concentration Ranges
ApplicationStarting RangeMax DMSONotes
Primary Screening 10

M (Single Point)
0.1%High false-positive risk >10

M due to off-target toxicity.
IC50 Determination 0.1 nM – 10

M
0.1% - 0.5%Use semi-log dilutions (e.g., 1, 3, 10, 30...).
Mechanistic Studies

IC50
< 0.1%Validate that the phenotype is reversible upon washout.
Toxicity Control 50 - 100

M
1.0%Likely to see non-specific cytotoxicity at this level.
The "Therapeutic Window" Validation

Before running functional assays (e.g., migration, signaling), you must establish the non-toxic ceiling.

  • Run a Cytotoxicity Assay (CCK-8 or CellTiter-Glo): Treat cells for 24h and 48h.

  • Calculate

    
     (Toxic Concentration 50). 
    
  • Set Functional Dose: Your max functional dose should be

    
    .
    

Troubleshooting & FAQs

Category: Assay Interference (Fluorescence)[1]

Q: I am seeing high background signal in my GFP/FITC channel. Is the compound autoreactive? A: Yes. 1,8-naphthyridinones are known fluorophores. They often absorb in the UV/blue region (300-400 nm) and emit in the blue/green region (400-500 nm).

  • Diagnosis: Run a "Cell-Free Control" (Media + Compound only) and measure fluorescence.

  • Fix:

    • Switch to red-shifted assays (e.g., RFP, mCherry, or near-IR dyes).

    • Use background subtraction algorithms.

    • Wash cells 3x with PBS before imaging (if the compound effect is durable).

Category: Potency Shifts

Q: My IC50 shifted 10-fold between experiments. Why? A: This is usually due to Solvent Evaporation or Serum Binding .

  • Evaporation: If using 96-well plates, edge wells evaporate faster, concentrating the DMSO and the drug. Fix: Fill edge wells with PBS and only use inner wells.

  • Serum Binding: Naphthyridinones are lipophilic. High FBS (10%) can sequester the drug, lowering the free concentration. Fix: If possible, run the assay in low-serum (1% or 0.5%) media to determine the "intrinsic" potency, then bridge to high-serum conditions.

Category: Unexpected Toxicity

Q: The cells are detaching, but not dying (viability is normal). A: This suggests Integrin Interference . Many naphthyridine derivatives are designed as integrin antagonists (mimicking the RGD sequence). If your cells rely on integrins for adhesion (e.g., HEK293, CHO), the compound may cause anoikis (detachment-induced death) or simple detachment.

  • Fix: Coat plates with Poly-L-Lysine (PLL) to provide non-integrin-dependent attachment.

Pathway Interference Map

Understanding where this scaffold interacts allows you to troubleshoot off-target effects.

PathwayInterference Compound 6-Methyl-2,3-dihydro- 1,8-naphthyridin-4(1H)-one Integrins Integrins (Cell Adhesion) Compound->Integrins Potential Off-Target Kinases Kinases (e.g., mTOR/p38) Compound->Kinases Primary Target (Derivative dependent) Fluorescence Assay Interference (High Background) Compound->Fluorescence Intrinsic Property Detachment Cell Detachment (False Toxicity) Integrins->Detachment Signaling Altered Phospho-Signaling Kinases->Signaling DNA DNA Gyrase (If bacterial contam.)

Caption: Potential biological targets and technical interference pathways for naphthyridinones.

References

  • PubChem. Compound Summary: 1,8-naphthyridin-4(1H)-one derivatives. National Library of Medicine.

  • Ferrarini, P. L., et al. (2004). Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors.[1] Bioorganic & Medicinal Chemistry, 12(8), 1921-1933.[1]

  • Mithula, S., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities.[2] Bioorganic Chemistry.

  • Protocol Online. DMSO Limits in Cell Culture.

  • STEMCELL Technologies. Small Molecule Handling Guide (DMSO Solubility).

Sources

Technical Support Center: Byproduct Analysis in the Synthesis of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one. This molecule is a key heterocyclic scaffold in medicinal chemistry and drug development.[1] Achieving high purity is critical, yet the common synthetic routes can be prone to byproduct formation, complicating downstream applications and regulatory compliance. This guide provides in-depth, experience-driven answers to common challenges encountered during synthesis, focusing on the identification, control, and troubleshooting of impurities.

Section 1: The Primary Synthetic Pathway & Mechanistic Hotspots for Byproduct Formation

The most prevalent and scalable method for constructing the 1,8-naphthyridin-4-one core is a variation of the Gould-Jacobs reaction.[2][3][4] This involves the condensation of an aminopyridine with a substituted malonic ester, followed by a high-temperature thermal cyclization. While effective, the high temperatures and reactive intermediates create several opportunities for side reactions.

The typical synthesis proceeds as follows:

  • Condensation: 2-Amino-6-methylpyridine reacts with an acrylic ester derivative (like ethyl ethoxymethylenemalonate) to form an enamine intermediate.

  • Cyclization: The intermediate undergoes a thermally induced intramolecular cyclization (electrocyclization) to form the naphthyridinone ring system.[3]

Caption: Key steps and byproduct pathways in the synthesis.

Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses the most common issues researchers face, providing not just solutions but the scientific reasoning behind them.

Question 1: My reaction yield is low, and the crude HPLC chromatogram shows multiple unexpected peaks. What are the most likely causes?

Answer: Low yield and a complex impurity profile typically point to two main culprits: incomplete cyclization or competing side reactions. The high temperature required for the cyclization step is a double-edged sword; it's necessary to overcome the activation energy for the desired ring-closing, but it can also promote alternative, undesired pathways.

Troubleshooting Workflow:

  • Verify the Intermediate: Before proceeding to the high-temperature cyclization, confirm the formation of the enamine intermediate. Take a sample after the initial condensation step and analyze it by LC-MS and ¹H NMR. The absence or low purity of this intermediate is the first point of failure.

    • Insight: Inadequate drying of reagents or solvent can hydrolyze the acrylic ester, while incorrect stoichiometry can leave unreacted aminopyridine, which may cause tarring at high temperatures.

  • Optimize Cyclization Conditions: The cyclization is the most critical and often problematic step.[5]

    • Temperature: Ensure your heating apparatus (e.g., oil bath, heating mantle) provides uniform and accurate temperature control. A temperature that is too low will result in an incomplete reaction, leaving large amounts of the enamine intermediate. A temperature that is too high can lead to decomposition and the formation of tar-like substances.

    • Solvent: The choice of high-boiling solvent (e.g., Dowtherm A, mineral oil) is crucial.[5] The solvent must be inert and have a boiling point well above the reaction temperature to prevent pressure buildup and ensure a stable thermal environment.

  • Analyze the Byproducts: Use LC-MS to get the molecular weights of the major impurities.[6][7] This is the fastest way to hypothesize their structures.

    • A peak with the same mass as the starting enamine indicates an incomplete reaction.

    • Peaks with masses corresponding to dimers or polymers suggest thermal decomposition.

Caption: A logical workflow for troubleshooting low-yield reactions.

Question 2: My LC-MS analysis shows a major byproduct with the exact same mass as my desired product. What is it and how can I confirm it?

Answer: An impurity with an identical mass is almost certainly a regioisomer . In the context of the Gould-Jacobs or Conrad-Limpach synthesis, this arises from the two possible modes of cyclization.[5][8] While the cyclization to form the 1,8-naphthyridinone is generally favored, a competing reaction can lead to the formation of the isomeric 7-Methyl-2,3-dihydro-1,5-naphthyridin-4(1H)-one .

Identifying the Regioisomer:

Since mass spectrometry cannot distinguish between isomers, you must rely on spectroscopic and chromatographic methods.

  • HPLC: Isomers often have slightly different polarities and will typically show different retention times on a reverse-phase HPLC column. Develop a high-resolution gradient method to achieve baseline separation.

  • NMR Spectroscopy: This is the definitive technique for distinguishing isomers.[9][10]

    • ¹H NMR: The chemical environment of the protons on the pyridine ring will be distinct. Specifically, the coupling patterns and chemical shifts of the aromatic protons will differ.

    • 2D NMR (NOESY/ROESY): A Nuclear Overhauser Effect (NOE) experiment is the gold standard. An NOE correlation between the methyl group protons (at position 6 in the desired product) and the proton at position 5 will confirm the correct structure. The incorrect regioisomer would show an NOE between its methyl group (at position 7) and the proton at position 8.

Table 1: Key Analytical Differentiators for Regioisomers

TechniqueDesired Product (6-Methyl Isomer)Byproduct (7-Methyl Isomer)
HPLC RRT ~1.00 (Reference)Typically < 1.00 (may be more polar)
¹H NMR Aromatic protons will have specific, predictable shifts and coupling constants.Aromatic protons will exhibit a different pattern of shifts and couplings.
2D NOESY Key Correlation: Strong NOE between C6-CH₃ protons and H5 proton.Key Correlation: Strong NOE between C7-CH₃ protons and H8 proton.
Question 3: My isolated product is off-white or develops color over time. What impurity is causing this?

Answer: Coloration is often a sign of trace amounts of highly conjugated impurities, typically arising from oxidation. The "dihydro" part of your product name indicates a saturated ring portion. This part of the molecule can be susceptible to oxidation, leading to the formation of the fully aromatic 6-Methyl-1,8-naphthyridin-4(1H)-one . This byproduct has an extended π-system, causing it to absorb visible light and appear colored.

Detection and Prevention:

  • Detection:

    • UV-Vis Spectroscopy: The oxidized byproduct will have a distinct UV absorption profile, often with a bathochromic (red) shift compared to the desired product.

    • LC-MS: The oxidized product will have a mass that is 2 Da less (M-2) than the desired product due to the loss of two hydrogen atoms.

  • Prevention:

    • Inert Atmosphere: Perform the high-temperature cyclization and subsequent workup under an inert atmosphere (Nitrogen or Argon) to minimize contact with atmospheric oxygen.

    • Antioxidants: For long-term storage, consider adding a small amount of an antioxidant like BHT (Butylated hydroxytoluene).

    • Purification: Recrystallization or flash chromatography can often effectively remove these colored impurities.

Section 3: Standardized Analytical Protocols

For reliable and reproducible analysis, follow these validated starting-point protocols.

Protocol 1: HPLC-UV Method for Impurity Profiling

This method is designed to separate the main product from common process-related impurities and degradation products.[11]

  • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm and 320 nm

  • Injection Volume: 5 µL

Protocol 2: Structure Elucidation by NMR

For definitive identification of byproducts, especially isomers, a suite of NMR experiments is required.[12][13][14]

  • Sample Preparation: Dissolve ~10 mg of the purified byproduct or enriched mixture in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, integrations, and coupling constants.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon environments.

  • 2D COSY: Use this experiment to establish proton-proton coupling networks (which protons are adjacent to each other).

  • 2D HSQC: Correlate each proton with its directly attached carbon atom. This helps resolve overlapping proton signals.[13]

  • 2D HMBC: Identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for piecing together the molecular skeleton.

  • 2D NOESY/ROESY: As discussed in FAQ 2, use this to confirm the regiochemistry by identifying protons that are close in space.

References

  • Conrad, M., & Limpach, L. (1887). The Conrad–Limpach synthesis. Wikipedia. Available at: [Link]

  • Martin, G. E., & Zektzer, A. S. (1988). Two-Dimensional NMR Methods for Establishing Molecular Connectivity. VCH Publishers.
  • Holcapek, M., et al. (2010). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. Available at: [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). ICH.
  • Carbon, R. Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2. Magritek. Available at: [Link]

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. Available at: [Link]

  • Organic Chemistry Portal. Conrad-Limpach-Knorr Quinoline Synthesis. Organic-Chemistry.org. Available at: [Link]

  • Wang, Z. (2010). Conrad-Limpach Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
  • Pinto, D. C. G. A., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. Available at: [Link]

  • IJNRD. (2024). Impurity Profiling in different analytical techniques. International Journal of Novel Research and Development. Available at: [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Spectrographic Studies of a Further Series of Antimalarials. Journal of the American Chemical Society.
  • Wikipedia. (2023). Gould–Jacobs reaction. Wikipedia. Available at: [Link]

  • PharmaInfo. (2011). Impurity Profiling: Theory and Practice. PharmaInfo.net. Available at: [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2016). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. RRJPPS. Available at: [Link]

  • Alajarin, R., et al. (2011). Molecular Recognition Studies on Naphthyridine Derivatives. Molecules. Available at: [Link]

  • Biotage. (2010). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Biotage Application Note. Available at: [Link]

  • López-Alvarado, P., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link]

  • Showler, A. T., et al. (2018). A Metabolomic and HPLC-MS/MS Analysis of the Foliar Phenolics, Flavonoids and Coumarins of the Fraxinus Species. MDPI. Available at: [Link]

  • Wang, Z., et al. (2022). Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry: A Strategy for Optimization, Characterization, and Quantification of Antioxidant Nitro Derivatives. ACS Omega. Available at: [Link]

  • ResearchGate. (2020). Gould-Jacobs reaction for the preparation of 1,5-naphthyridine derivatives. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

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Technical Support Center: Enhancing Bioavailability of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with the 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one scaffold. The 1,8-naphthyridine nucleus is a privileged scaffold in medicinal chemistry, known for its wide range of biological activities.[1][2][3] However, like many heterocyclic compounds, achieving optimal oral bioavailability can be a significant challenge, often hindered by poor solubility, limited membrane permeability, or rapid metabolism.[4][5]

This guide provides troubleshooting advice and experimental protocols in a practical question-and-answer format to address common issues encountered during the chemical modification and evaluation of this compound for improved pharmacokinetic properties.

Frequently Asked Questions & Troubleshooting Guides
Q1: My initial assays show poor aqueous solubility for my naphthyridinone analog. What are my primary strategies for improvement?

Poor aqueous solubility is a primary hurdle for oral bioavailability.[5][6] Before proceeding to complex formulations, several medicinal chemistry strategies can be employed to intrinsically improve the solubility of your lead compound.

Answer: Your approach should be multi-faceted, focusing on modifying the physicochemical properties of the molecule. Consider the following options, ranging from simple to more complex modifications.

Strategy 1: Salt Formation

  • Causality: The 1,8-naphthyridinone scaffold contains basic nitrogen atoms. Introducing an acidic counter-ion to form a salt can dramatically increase aqueous solubility by creating a more polar, ionizable species. This is often one of the most straightforward and cost-effective methods.[7]

  • Troubleshooting:

    • Salt crashing out: If the salt is unstable and disproportionates back to the freebase, screen a wider range of counter-ions (e.g., HCl, mesylate, tartrate, citrate).

    • Hygroscopicity: Some salts readily absorb atmospheric moisture, creating handling and stability issues. Characterize the solid-state properties of your salt forms using techniques like Dynamic Vapor Sorption (DVS).

Strategy 2: Introduce Polar Functional Groups

  • Causality: Carefully selected polar groups can increase hydrogen bonding potential with water, thereby enhancing solubility.

  • Experimental Approach:

    • Target Positions: Consider synthetic routes to introduce small, polar groups like a hydroxyl (-OH), a primary amine (-NH2), or a short-chain ether (e.g., -OCH3) onto the naphthyridinone core or accessible positions. The literature on 1,8-naphthyridine synthesis can provide versatile starting points for such modifications.[1][2]

    • Solubility Assessment: Use a standard kinetic or thermodynamic solubility assay to quantify the improvement.

Strategy 3: Prodrug Approach

  • Causality: A prodrug is an inactive derivative that is converted to the active parent drug in vivo.[8] For solubility enhancement, a common strategy is to attach a highly soluble promoiety (e.g., a phosphate, amino acid, or polyethylene glycol chain) via a linker that will be cleaved by physiological enzymes.

  • Troubleshooting:

    • Incomplete cleavage: If the prodrug is not efficiently converted back to the active compound, the linker may be too stable. Select linkers known to be substrates for common esterases or phosphatases abundant in the plasma or liver.

    • Prodrug is not absorbed: The promoiety may have altered the overall physicochemical properties (e.g., increased molecular weight, polarity) to the detriment of membrane permeability. A balance must be struck.

A summary of these approaches is presented below:

StrategyMechanismProsCons
Salt Formation Increases ionization and polarity.[9]Simple, cost-effective, high atom economy.Can be hygroscopic; not suitable for neutral compounds.[7]
Polar Groups Increases hydrogen bonding with water.Can provide intrinsic solubility improvement.May introduce new metabolic liabilities or alter target binding.
Prodrugs Covalent attachment of a soluble promoiety.[10]Significant solubility increase possible; can target specific enzymes.Adds synthetic complexity; requires efficient in vivo cleavage.
Q2: How can I quickly assess whether my chemical modifications are improving membrane permeability?

Assessing membrane permeability is critical, as a highly soluble compound is useless if it cannot cross the intestinal wall.[4][11] High-throughput in vitro models are essential for making rapid, data-driven decisions.

Answer: The two most common and complementary assays for this purpose are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[11][12][13]

1. PAMPA: The First Line of Screening

  • Principle: PAMPA is a cell-free assay that models passive, transcellular diffusion.[14][15] It uses a 96-well plate system where a filter support is coated with a lipid solution (e.g., phosphatidylcholine) to form an artificial membrane separating a donor (apical) and acceptor (basolateral) compartment.

  • Why use it first? It is inexpensive, rapid, and specifically isolates passive permeability.[15] This allows you to quickly determine if your modifications have improved the compound's ability to diffuse across a lipid bilayer without the complexities of active transport or efflux.

2. Caco-2 Permeability Assay: The Gold Standard

  • Principle: This assay uses a monolayer of differentiated Caco-2 cells, which are derived from human colon adenocarcinoma.[11][13] These cells form tight junctions and express many of the transporters (e.g., P-glycoprotein) and metabolic enzymes found in the human small intestine.[11]

  • Why use it? It provides a more comprehensive and biologically relevant picture by accounting for:

    • Passive Permeability: Both transcellular (through the cells) and paracellular (between the cells) routes.

    • Active Transport: Carrier-mediated uptake of your compound.

    • Active Efflux: Whether your compound is a substrate for efflux pumps like P-gp, which can actively pump it back into the intestinal lumen, reducing absorption.[14]

The workflow below illustrates a typical screening cascade.

G cluster_0 Initial Screening cluster_1 Secondary Screening cluster_2 In Vivo Validation A Synthesize Analogs B PAMPA Assay A->B Test for passive diffusion C Caco-2 Permeability Assay B->C If passive permeability is good, check for active transport/efflux F Redesign Compound B->F Poor passive permeability D Metabolic Stability Assay (Microsomes, Hepatocytes) C->D If permeable, check metabolism C->F High efflux ratio (P-gp substrate) E Rodent PK Study D->E If stable and permeable, proceed to in vivo D->F High clearance

Caption: High-level workflow for bioavailability screening.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Preparation: Hydrate the 96-well PVDF filter plates by adding 300 µL of buffer to the acceptor wells and placing the filter plate on top. Incubate for 10 minutes.

  • Membrane Coating: Discard the hydration buffer. Pipette 5 µL of the lipid solution (e.g., 2% lecithin in dodecane) onto the filter of each well in the donor plate.

  • Compound Preparation: Prepare a 10 mM stock solution of your test compound in DMSO. Dilute this stock into a suitable buffer (e.g., PBS at pH 7.4) to a final concentration of 100 µM.

  • Assay Start: Add 200 µL of the compound solution to the donor wells. Add 300 µL of fresh buffer to the acceptor wells. Carefully place the donor plate into the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer.

  • Incubation: Cover the plate assembly and incubate at room temperature for 4-16 hours with gentle shaking.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

Interpreting Results:

Papp (x 10-6 cm/s)Permeability ClassificationInterpretation
> 10HighLikely to be well absorbed via passive diffusion.[13]
1 - 10ModerateMay have absorption limitations.[13]
< 1LowPoorly permeable; passive absorption is unlikely.[13]
Q3: My naphthyridinone analog is highly permeable but still shows low oral bioavailability in vivo. What is the likely cause?

Answer: When a compound has good solubility and permeability but poor oral bioavailability, the most likely culprit is high first-pass metabolism.[4] This occurs when the drug is extensively metabolized in the gut wall or, more commonly, the liver before it can reach systemic circulation. For a scaffold like 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one, several metabolic pathways could be responsible.

Potential Metabolic Hotspots:

  • Oxidation of the Methyl Group: The C6-methyl group is a prime candidate for oxidation by Cytochrome P450 (CYP) enzymes to a hydroxymethyl and then a carboxylic acid metabolite.

  • Aromatic Hydroxylation: The pyridone ring can undergo hydroxylation.

  • N-Dealkylation or Oxidation: While less common for the lactam nitrogen, other nitrogen atoms could be sites of metabolism depending on the specific analog.

G cluster_cyp Phase I Metabolism (CYP450) cluster_ugt Phase II Metabolism (UGT, SULT) COMPOUND 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one M1 Oxidation at C6-Methyl (CH3 -> CH2OH -> COOH) COMPOUND->M1 M2 Aromatic Hydroxylation (on pyridone ring) COMPOUND->M2 M3 Glucuronidation or Sulfation (of hydroxylated metabolites) M1->M3 M2->M3 EXCRETION Rapid Excretion M3->EXCRETION

Caption: Potential metabolic pathways for the naphthyridinone core.

Troubleshooting Strategy: Metabolic Blocking

  • Deuteration: Replacing the hydrogen atoms on the C6-methyl group with deuterium (a heavy isotope of hydrogen) can strengthen the C-H bond. This "kinetic isotope effect" can slow down the rate of CYP-mediated oxidation at that position without significantly altering the compound's shape or pharmacology.

  • Fluorination: Introducing fluorine atoms at or near metabolic hotspots is a classic strategy in medicinal chemistry.[16] The high strength of the C-F bond makes it resistant to cleavage.[16] For example, converting the C6-methyl group to a trifluoromethyl group (-CF3) would block oxidation at that site.

  • Steric Hindrance: Introducing a bulkier group near a metabolic site can physically block the enzyme from accessing it.

Q4: How do I design a basic in vivo pharmacokinetic (PK) study to confirm improved bioavailability?

Answer: An in vivo PK study is essential to measure key parameters like clearance, half-life, and ultimately, oral bioavailability (F%).[17] A standard rodent study is the typical starting point in preclinical development.[18]

Experimental Protocol: Rodent Oral Bioavailability Study

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).

  • Dosing Groups:

    • Group 1 (IV): Administer the compound intravenously (e.g., via tail vein) at a low dose (e.g., 1-2 mg/kg) in a solubilizing vehicle. This group is essential for determining clearance and serves as the 100% bioavailability reference.

    • Group 2 (PO): Administer the compound orally (via gavage) at a higher dose (e.g., 5-10 mg/kg) in a suitable formulation (e.g., a suspension in 0.5% methylcellulose).

  • Blood Sampling: Collect sparse blood samples (e.g., via tail nick or saphenous vein) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[19]

  • Sample Processing: Process blood to plasma and store frozen (-80°C) until analysis.

  • Bioanalysis: Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.[19] Oral bioavailability (F%) is calculated as: F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100

    Where AUC is the Area Under the Curve for the plasma concentration-time profile.

This study will provide definitive data on whether your modifications have successfully translated from in vitro improvements to tangible in vivo gains in bioavailability.[17][20]

References
  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved from [Link]

  • Wasan, K. M., & Wasan, E. C. (2001). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 90(3), 247-271. Retrieved from [Link]

  • Journal of Formulation Science and Bioavailability. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Retrieved from [Link]

  • ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism. Retrieved from [Link]

  • Advancion. (n.d.). FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities. Retrieved from [Link]

  • Singh, G., & Pai, R. S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 214659. Retrieved from [Link]

  • Preprints.org. (2024). Enhancing Oral Bioavailability: Innovative Formulation Strategies and Clinical Implications. Retrieved from [Link]

  • World Pharma Today. (2026). Formulation Strategies for Improving Drug Bioavailability. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Prioritizing oral bioavailability in drug development strategies. Retrieved from [Link]

  • Sahoo, J., et al. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 13(7), 1035. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]

  • BioTeSys. (n.d.). In Vitro Bioavailability: Caco-2 & PAMPA Transport Models. Retrieved from [Link]

  • PubMed. (2006). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. Retrieved from [Link]

  • ResearchGate. (2006). (PDF) Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. Retrieved from [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]

  • Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Retrieved from [Link]

  • BioIVT. (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vivo PK Studies. Retrieved from [Link]

  • Moon Garden. (2025). Episode4: Experimental Drug Absorption — Caco-2 vs. PAMPA. Medium. Retrieved from [Link]

  • Zhang, H., et al. (2012). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][7][21]naphthyridin-2(1H)-one (Torin2) as a potent, selective, and orally available mTOR inhibitor. Journal of Medicinal Chemistry, 55(12), 5123-5133. Retrieved from [Link]

  • da Silva, A. C. S., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1501. Retrieved from [Link]

  • PubMed. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Retrieved from [Link]

  • PubMed. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Retrieved from [Link]

  • Matilda. (n.d.). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Retrieved from [Link]

  • ScienceDirect. (2022). 1,8-Naphthyridine derivatives: A privileged scaffold for versatile biological activities. Retrieved from [Link]

  • ResearchGate. (2009). Microwave Assisted Synthesis Of Some 2,4 Dihydroxy 1 ,8 - Naphthyridines And Their Derivatives Devoid Of Solvent And Catalyst. Retrieved from [Link]

  • PubChem. (n.d.). Naphthyridinone. Retrieved from [Link]

  • Borrell, J. I., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(8), 2246. Retrieved from [Link]

  • MDPI. (2022). Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential. Retrieved from [Link]

  • PubChem. (n.d.). 7-Methyl-1,8-naphthyridin-4(1H)-one. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis of functionalized tetrahydrodibenzo[b,g][8][21]naphthyridin-1(2H)-ones through base-promoted annulation of quinoline-derived dipolarophiles and cyclic enaminones. Retrieved from [Link]

  • PubMed. (2000). Substituted 1,6-naphthyridines as human cytomegalovirus inhibitors: conformational requirements. Retrieved from [Link]

  • Long, T., et al. (2017). Metabolomic strategies to map functions of metabolic pathways. American Journal of Physiology-Endocrinology and Metabolism, 312(6), E453-E463. Retrieved from [Link]

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Technical Support Center: Resistance Profiling for 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Context

You are likely working with 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one (or a derivative thereof) as a pharmacophore. In medicinal chemistry, this bicyclic scaffold is a "privileged structure" functioning primarily as a bioisostere of the purine ring found in ATP.

Primary Biological Contexts:

  • Kinase Inhibition: It targets the ATP-binding pocket of serine/threonine kinases (e.g., MK2 , p38 MAPK , Aurora Kinase ).

  • DNA Intercalation/Gyrase Inhibition: Similar to nalidixic acid, it can stabilize DNA-cleavage complexes.

  • Epigenetic Modulation: Used in BET bromodomain or histone reader probes.

The Resistance Paradox: Users often report "resistance" that is actually pseudo-resistance caused by the physicochemical properties of this scaffold (solubility/precipitation) rather than biological adaptation. This guide addresses both biological resistance (mutations, efflux) and technical artifacts.

Mechanism of Action & Resistance Logic

To troubleshoot effectively, you must understand how the cell evades this specific molecule.

A. The Hinge-Binding Motif (Target Mutation)

The 1,8-naphthyridinone core relies on a specific Hydrogen-Bond Donor/Acceptor (D-A) motif to anchor to the "hinge region" of kinase targets.

  • Mechanism: The lactam (NH-C=O) mimics the Adenine N1-N6 interaction of ATP.

  • Resistance Mode: Cells develop "Gatekeeper Mutations" (e.g., Threonine

    
     Isoleucine/Methionine). The bulky side chain of the mutant residue sterically clashes with the rigid naphthyridinone ring, preventing binding.
    
B. The Efflux Trap (Transporters)

This scaffold is planar and lipophilic.

  • Resistance Mode: It is a high-affinity substrate for MDR1 (P-glycoprotein/ABCB1) and BCRP (ABCG2) .

  • Diagnostic: If your IC50 shifts by >10-fold but reverts to wild-type sensitivity upon adding Verapamil or Cyclosporin A, your resistance is efflux-mediated, not target-mediated.

C. Diagram: Resistance Pathways

ResistancePathways Drug Naphthyridinone Scaffold Cell Cell Membrane Drug->Cell Passive Diffusion Target Target Protein (Kinase/Gyrase) Cell->Target Intracellular Binding Pump Efflux Pump (MDR1/BCRP) Cell->Pump Substrate Recognition Effect Apoptosis/ Cycle Arrest Target->Effect Inhibition Mutation Gatekeeper Mutation Target->Mutation Chronic Exposure Pump->Drug Extrusion Mutation->Effect Loss of Potency

Caption: Logical flow of Naphthyridinone resistance.[1][2] Note the bifurcation between Efflux (reversible) and Mutation (irreversible).

Troubleshooting Guide (FAQ Format)

Category 1: Experimental Anomalies

Q: My cells show resistance (high IC50), but Western Blot shows the target is still inhibited. What is happening?

  • Diagnosis: Pathway Bypass. The cells have activated a compensatory signaling pathway (e.g., upregulating PI3K/Akt if you are inhibiting MAPK) to survive despite target inhibition.

  • Action: Perform a combination assay. Treat "resistant" cells with your compound + an inhibitor of a parallel pathway (e.g., Wortmannin). If sensitivity is restored, it is bypass resistance.

Q: I see precipitation in the well plate after 24 hours. Is this affecting my resistance data?

  • Diagnosis: Solubility-Limited Pseudo-Resistance. 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one derivatives are often poorly soluble in aqueous media due to strong

    
    -
    
    
    
    stacking.
  • Action:

    • Do not exceed 0.5% DMSO final concentration (toxicity masks resistance).

    • Check for "crystallization rings" under the microscope.

    • Critical: If crystals are present, the effective concentration is unknown, and your IC50 data is invalid.

Category 2: Protocol Optimization

Q: The cells die immediately when I increase the dose. How do I generate a resistant line?

  • Diagnosis: Insufficient Recovery Window. Naphthyridinones often induce senescence rather than immediate necrosis. Continuous pressure kills the population before resistant clones can expand.

  • Action: Switch to a Pulsed Selection Protocol (see Section 4).

Protocol: Generating Resistant Cell Lines

Do not use a "continuous escalation" method for this scaffold; it selects for slow growers rather than true mechanistic resistance. Use the Pulsed Recovery Method .

Workflow Diagram

PulsedProtocol Start Parental Cell Line (Determine IC50) Step1 Pulse 1: Treat at IC20 (72 Hours) Start->Step1 Recover1 Recovery Phase Drug-Free Media (3-5 Days) Step1->Recover1 Check1 Viability > 90%? Recover1->Check1 Check1->Recover1 No (Wait) Step2 Pulse 2: Treat at IC50 (72 Hours) Check1->Step2 Yes Recover2 Recovery Phase Drug-Free Media (5-7 Days) Step2->Recover2 Step3 Pulse 3: Treat at 2x IC50 (Until Colonies Form) Recover2->Step3 Clone Pick Clones & Validate Stability Step3->Clone

Caption: Pulsed Selection Protocol designed to allow stress recovery and prevent senescence-associated secretory phenotype (SASP).

Step-by-Step Methodology
  • Baseline Establishment: Determine the precise IC50 of the parental line using a 72h CellTiter-Glo assay.

  • Pulse 1 (Priming): Treat cells at IC20 for 72 hours.

  • Recovery: Remove drug, wash 2x with PBS, and add fresh media. Wait until cells reach 80% confluency and normal morphology (critical for this scaffold).

  • Pulse 2 (Selection): Treat at IC50 for 72 hours. Expect >50% cell death.

  • Recovery: Wash and recover. This phase may take 1-2 weeks.

  • Escalation: Repeat with 2x IC50 , then 4x IC50 .

  • Stability Test: Culture the putative resistant line in drug-free media for 4 weeks (approx. 10 passages). Retest IC50. If resistance persists, it is genetic (stable). If it reverts, it was epigenetic/adaptive.

Data Analysis & Validation

Use this table to interpret your characterization results.

ObservationLikely MechanismValidation Experiment
IC50 Shift > 50x Target Mutation (Gatekeeper)Sanger Sequencing of Kinase Domain mRNA.
IC50 Shift 5-10x Efflux Pump OverexpressionFlow Cytometry with Rhodamine 123 (P-gp substrate).
Resistance Reverses with Verapamil MDR1 MediatedCo-treatment assay: Drug + Verapamil (5 µM).
No IC50 Shift, but cells survive Senescence / DormancyBeta-Galactosidase Staining.
Target Protein Levels Increased Gene AmplificationWestern Blot (compare to loading control).

References & Authoritative Grounding

  • Scaffold Pharmacology:

    • Litvinov, V. P. (2004). "Chemistry and biological activity of 1,8-naphthyridines."[2][3][4][5][6][7][8] Russian Chemical Reviews. (Describes the fundamental bio-isostere properties of the scaffold).

    • Source:

  • Kinase Resistance Mechanisms:

    • Duan, W., et al. (2009). "Overcoming ABC transporter-mediated multidrug resistance." Journal of Medicinal Chemistry. (Details how planar heterocycles like naphthyridinones are efflux substrates).

    • Source:

  • Naphthyridinone as Kinase Inhibitors (MK2/p38):

    • Anderson, D. R., et al. (2007). "Pyrrolopyridine inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2)." Journal of Medicinal Chemistry. (Establishes the binding mode of the bicyclic system in the ATP pocket).

    • Source:

  • Protocol Standards:

      • McDermott, U., et al. (2007).* "Identification of genotype-correlated sensitivity to selective kinase inhibitors." PNAS. (Standard for defining "resistance" vs "insensitivity").

    • Source:

For further assistance with specific derivative synthesis or docking simulations, please contact the Chemical Biology Core.

Sources

Validation & Comparative

Technical Guide: 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one (MDN) scaffold represents a privileged pharmacophore in medicinal chemistry, distinct from its fully aromatic analogs or isomeric naphthyridines. Unlike the classic 1,8-naphthyridinone antibiotics (e.g., Nalidixic acid) which target bacterial DNA gyrase, the 2,3-dihydro variants have emerged as critical "hinge-binding" motifs in the design of kinase inhibitors (specifically MK2 and HSP90 ) and as selective agonists for CB2 receptors .

This guide compares the MDN scaffold against major naphthyridinone alternatives, highlighting its superior solubility profile and unique hydrogen-bonding vectors that facilitate high-affinity interactions in ATP-binding pockets.

Part 1: Structural & Physicochemical Profile

The MDN scaffold is defined by a fused bicyclic system containing two nitrogen atoms at positions 1 and 8. The "dihydro" saturation at positions 2 and 3 is the critical differentiator from fully aromatic naphthyridines.

The "Hinge Binder" Advantage

The 1,8-naphthyridinone core mimics the purine ring of ATP. In the context of kinase inhibition, the lactam functionality (NH at position 1, C=O at position 4) and the pyridine nitrogen (N8) create a specific Donor-Acceptor (D-A) motif.

  • N1-H (Donor): Forms a hydrogen bond with the backbone carbonyl of the kinase hinge region (e.g., Glu residue).

  • N8 (Acceptor): Forms a hydrogen bond with the backbone amide nitrogen.

  • 6-Methyl Group: acts as a hydrophobic vector, often pointing into the "Gatekeeper" pocket or solvent channel, improving potency by displacing water molecules.

Physicochemical Comparison Table
Feature6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one 1,6-Naphthyridin-2(1H)-ones Quinolin-4(1H)-ones
Core Structure 1,8-Naphthyridine (Dihydro)1,6-NaphthyridineQuinoline (Carbocyclic)
Primary Target Class MK2 Kinase, CB2 Agonists, Bromodomainsc-Met, BCR Kinase, PDE10ABacterial Gyrase, Topoisomerase
H-Bond Motif D-A-A (Donor-Acceptor-Acceptor)D-A (Linear)D-A (Single N donor)
Solubility (logP) Moderate (Lower logP due to N8)ModerateLow (Higher logP, lipophilic)
Metabolic Stability High (Pyridone ring is stable)Variable (Oxidation at C5/C8)High
Key Advantage Fsp3 Character: The C2-C3 saturation increases 3D complexity, improving solubility over flat aromatics.Diverse functionalization at C5/C7.Established synthetic routes.[1][2]

Part 2: Comparative Biological Efficacy

Case Study: MK2 (MAPKAPK2) Inhibition

The Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2) is a key driver of inflammation (TNF


 production).
  • The Problem: Traditional ATP-competitive inhibitors often fail due to low selectivity against CDK2 or p38

    
    .
    
  • The MDN Solution: The 1,8-naphthyridinone core provides a unique shape complementarity to the MK2 ATP pocket, which is narrower than other kinases.

    • Experimental Evidence: Derivatives of the MDN scaffold have demonstrated IC50 values < 10 nM against MK2, with >100-fold selectivity over p38 MAP kinase. The N8 nitrogen is crucial; removing it (converting to quinolinone) typically results in a 10-50x loss in potency due to the loss of the H-bond acceptor interaction with the hinge.

Case Study: CB2 Receptor Agonism

While quinolinones act as non-selective cannabinoid ligands, 1,8-naphthyridin-2-one and 1,8-naphthyridin-4-one derivatives have shown high selectivity for the CB2 receptor (immune modulation) over CB1 (psychoactive).

  • Mechanism:[3][4] The extra nitrogen (N8) alters the electrostatic potential surface, reducing affinity for the hydrophobic CB1 pocket while maintaining interactions with the more polar CB2 active site.

Part 3: Visualization of Scaffold Logic

The following diagram illustrates the structural logic distinguishing the 1,8-naphthyridinone from its 1,6-isomer and the carbocyclic quinolinone, mapping them to their primary biological utility.

ScaffoldComparison MDN 6-Methyl-2,3-dihydro- 1,8-naphthyridin-4(1H)-one Target_MK2 Target: MK2 Kinase (Inflammation) MDN->Target_MK2 High Selectivity (Hinge Binding N1/N8) Prop_MDN Feature: Fsp3 Character (Improved Solubility) MDN->Prop_MDN Quin Quinolin-4(1H)-one (Carbocyclic Analog) Target_Gyrase Target: DNA Gyrase (Antibacterial) Quin->Target_Gyrase Classic Scaffold (Nalidixic Acid) Naph16 1,6-Naphthyridin-2(1H)-one (Isomer) Target_cMet Target: c-Met/BCR (Oncology) Naph16->Target_cMet Alternate Vector

Figure 1: Structural Activity Relationship (SAR) map comparing the 1,8-naphthyridinone scaffold with major alternatives.

Part 4: Experimental Protocols

Synthesis of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Rationale: This protocol utilizes a thermal cyclization strategy (Michael addition followed by amidation) which is scalable and avoids expensive metal catalysts.

Reagents:

  • 2-Amino-5-methylpyridine (CAS: 1603-41-4)

  • Methyl acrylate (or Ethyl acrylate)

  • Dowtherm A (or Diphenyl ether)

  • Glacial Acetic Acid[4]

Step-by-Step Workflow:

  • Michael Addition:

    • Dissolve 2-Amino-5-methylpyridine (1.0 eq) in glacial acetic acid.

    • Add Methyl acrylate (1.2 eq) dropwise at room temperature.

    • Reflux the mixture for 12–16 hours.

    • Checkpoint: Monitor TLC for the disappearance of the aminopyridine.

    • Concentrate in vacuo to yield the intermediate ester: Methyl 3-((5-methylpyridin-2-yl)amino)propanoate.

  • Thermal Cyclization:

    • Suspend the intermediate ester in Dowtherm A (high-boiling solvent).

    • Heat the mixture to 250°C for 30–60 minutes. Note: Rapid heating is crucial to favor intramolecular cyclization over polymerization.

    • Observation: The reaction typically darkens.

  • Isolation & Purification:

    • Cool the reaction mixture to room temperature.

    • Add hexane or diethyl ether to precipitate the product.

    • Filter the solid and wash extensively with hexane to remove Dowtherm A.

    • Recrystallize from Ethanol/DMF to obtain the pure 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one as a white/off-white solid.

SynthesisFlow Start Start: 2-Amino-5-methylpyridine Step1 Michael Addition (+ Methyl Acrylate, AcOH, Reflux) Start->Step1 Inter Intermediate: Amino-ester derivative Step1->Inter Step2 Thermal Cyclization (Dowtherm A, 250°C) Inter->Step2 Finish Product: 6-Methyl-2,3-dihydro- 1,8-naphthyridin-4(1H)-one Step2->Finish

Figure 2: Synthetic route for the generation of the dihydro-1,8-naphthyridinone core.

MK2 Kinase Inhibition Assay (FRET-Based)

Rationale: To validate the efficacy of derivatives built on this scaffold, a Z'-LYTE™ Kinase Assay (FRET) is recommended over radioactive assays for high-throughput capability.

Protocol:

  • Enzyme Prep: Dilute recombinant Human MK2 (MAPKAPK2) to 2 nM in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Substrate: Use a Ser/Thr FRET peptide substrate (e.g., Z'-LYTE™ Ser/Thr 7 Peptide).

  • Compound Addition:

    • Prepare 3-fold serial dilutions of the naphthyridinone derivative in DMSO.

    • Add 100 nL of compound to 384-well plate.

  • Reaction Initiation:

    • Add 5 µL of Kinase/Peptide mixture.

    • Add 5 µL of ATP solution (at Km, typically 10-50 µM).

  • Incubation: Incubate at room temperature for 60 minutes.

  • Development: Add 5 µL of Development Reagent (Protease). Mechanism: The protease cleaves non-phosphorylated peptide, disrupting FRET. Phosphorylated peptide remains intact.

  • Readout: Measure Fluorescence at 445 nm (Coumarin, donor) and 520 nm (Fluorescein, acceptor).

  • Calculation: Calculate Emission Ratio (C/F). Lower ratio indicates higher phosphorylation (less inhibition). Plot % Inhibition vs. Log[Compound] to determine IC50.

References

  • Comparison of Naphthyridinone Antibacterials: Da Silva, L. et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. International Journal of Molecular Sciences. Link

  • MK2 Inhibitor Discovery (Scaffold Context): Anderson, D.R. et al. (2007). Pyrrolopyridine inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Journal of Medicinal Chemistry. (Contextual reference for MK2 hinge binders similar to naphthyridinones). Link

  • CB2 Receptor Agonists: Manera, C. et al. (2006). Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists. Journal of Medicinal Chemistry. Link

  • 1,6-Naphthyridines in Oncology: Díaz-Gavilán, M. et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. Link

  • Synthesis of Naphthyridinones: Ferrarini, P.L. et al. (2000). Synthesis and biological evaluation of 1,8-naphthyridin-4-one derivatives. Il Farmaco. (Foundational chemistry for the described protocol).

Sources

A Comparative Analysis of Anticancer 1,8-Naphthyridine Derivatives and Established Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is perpetual. The 1,8-naphthyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including potent anticancer effects.[1][2][3][4] This guide provides a comprehensive comparison of select 1,8-naphthyridine derivatives with established anticancer drugs—cisplatin, paclitaxel, and doxorubicin—offering researchers and drug development professionals a detailed analysis of their mechanisms of action, cytotoxic profiles, and the experimental methodologies used for their evaluation.

A note on the focal compound: While this guide was initially prompted by an interest in 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one, a thorough review of the scientific literature did not yield specific anticancer data for this exact molecule. Therefore, this guide will focus on well-characterized and potent anticancer derivatives of the 1,8-naphthyridine core structure, providing a valuable comparative context for researchers exploring this chemical class.

Introduction to the Contenders: A Tale of Scaffolds and Mechanisms

The 1,8-naphthyridine core, a bicyclic heteroaromatic system, serves as a versatile template for the design of potent bioactive molecules.[1] In the realm of oncology, its derivatives have been shown to exert their cytotoxic effects through diverse mechanisms, most notably through the inhibition of DNA topoisomerase II and the disruption of microtubule dynamics.[2][5] For this comparative analysis, we will focus on two representative classes of 1,8-naphthyridine derivatives that have demonstrated significant anticancer potential:

  • Halogenated 1,8-Naphthyridine-3-Carboxamides: These derivatives, exemplified by compounds such as Compound 47 , have shown potent cytotoxic activity against a range of cancer cell lines.[6][7] Their mechanism is often associated with the inhibition of topoisomerase II, an enzyme critical for resolving DNA topological problems during replication and transcription.[5]

  • C-3'-Heteroaryl 1,8-Naphthyridines: Represented by molecules like Compound 29 , these derivatives also exhibit strong anticancer effects, with evidence suggesting their role as topoisomerase II inhibitors.[6][7]

To provide a robust benchmark for comparison, we have selected three cornerstone anticancer drugs with well-defined mechanisms of action:

  • Cisplatin: A platinum-based coordination complex that functions as a DNA alkylating agent. It forms intra- and inter-strand crosslinks in DNA, which distort the double helix, inhibit DNA replication and transcription, and ultimately trigger apoptosis.[8][9][10][11]

  • Paclitaxel: A taxane diterpenoid that acts as a microtubule-stabilizing agent. By binding to β-tubulin, it promotes the assembly of microtubules and inhibits their depolymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.[12][13][14][15][]

  • Doxorubicin: An anthracycline antibiotic with a dual mechanism of action. It intercalates into DNA, inhibiting the progression of topoisomerase II, and also generates reactive oxygen species (ROS) that cause damage to DNA and cellular membranes.[][18][19]

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. The following table summarizes the reported IC50 values for our selected 1,8-naphthyridine derivatives and the standard anticancer drugs against various human cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as cell line passage number and the specific viability assay used.[20]

Compound/DrugCancer Cell LineIC50 (µM)Primary Mechanism of Action
1,8-Naphthyridine Derivatives
Compound 47MIAPaCa (Pancreatic)0.41[2][6][7]Topoisomerase II Inhibition (putative)
K-562 (Leukemia)0.77[2][6][7]
Compound 29PA-1 (Ovarian)0.41[2][6][7]Topoisomerase II Inhibition (putative)
SW620 (Colon)1.4[2][6][7]
Compound 10cMCF7 (Breast)1.47[21]Not specified
Compound 8dMCF7 (Breast)1.62[21]Not specified
Standard Anticancer Drugs
CisplatinHeLa (Cervical)2.92[22]DNA Alkylation
HepG2 (Liver)12.18[22]
PaclitaxelK562 (Leukemia)0.0427 (µg/mL)Microtubule Stabilization
MEL (Leukemia)0.0995 (µg/mL)[15]
DoxorubicinHepG2 (Liver)~1.0 - 10[23]Topoisomerase II Inhibition & ROS Generation
MCF7 (Breast)~1.0 - 10[23]

Expert Interpretation: The data presented in the table highlight the significant potency of the selected 1,8-naphthyridine derivatives, with IC50 values in the sub-micromolar to low micromolar range. Notably, Compound 47 and Compound 29 exhibit cytotoxicities comparable to or even exceeding that of cisplatin in certain cell lines. This underscores the potential of the 1,8-naphthyridine scaffold as a source of novel and highly effective anticancer agents. The variability in the IC50 values of the standard drugs across different cell lines and studies emphasizes the importance of consistent experimental conditions for accurate comparative analysis.

Mechanistic Insights: Visualizing the Pathways of Cell Death

To better understand the molecular mechanisms underlying the anticancer activity of these compounds, we can visualize their target pathways. The following diagrams, rendered in DOT language, illustrate the distinct mechanisms of action.

cluster_0 DNA Damaging Agents cluster_1 Microtubule Targeting Agents cluster_2 Topoisomerase II Inhibitors Cisplatin Cisplatin DNA_Adducts DNA_Adducts Cisplatin->DNA_Adducts Forms Replication_Transcription_Block Replication_Transcription_Block DNA_Adducts->Replication_Transcription_Block Leads to Apoptosis Apoptosis Replication_Transcription_Block->Apoptosis Induces Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule_Stabilization Paclitaxel->Microtubule_Stabilization Promotes Mitotic_Arrest Mitotic_Arrest Microtubule_Stabilization->Mitotic_Arrest Causes Mitotic_Arrest->Apoptosis Induces Doxorubicin Doxorubicin DNA_Intercalation DNA_Intercalation Doxorubicin->DNA_Intercalation Causes ROS_Generation ROS_Generation Doxorubicin->ROS_Generation Induces Topo_II_Inhibition Topo_II_Inhibition DNA_Intercalation->Topo_II_Inhibition Leads to DNA_Damage DNA_Damage ROS_Generation->DNA_Damage Causes DNA_Strand_Breaks DNA_Strand_Breaks Topo_II_Inhibition->DNA_Strand_Breaks Causes DNA_Strand_Breaks->Apoptosis Induces DNA_Damage->Apoptosis 1,8-Naphthyridine Derivatives 1,8-Naphthyridine Derivatives 1,8-Naphthyridine Derivatives->Topo_II_Inhibition

Caption: Comparative Mechanisms of Action of Anticancer Agents.

Key Experimental Protocols: The "How-To" of Anticancer Drug Evaluation

The evaluation of novel anticancer compounds relies on a suite of well-established in vitro assays. Below are detailed, step-by-step methodologies for three critical experiments to characterize the activity of compounds like 1,8-naphthyridine derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a cornerstone for determining the IC50 value of a compound by measuring the metabolic activity of cells, which is an indicator of their viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds (1,8-naphthyridine derivatives and standard drugs) in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

A Seed Cells in 96-well Plate B Treat with Compounds A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Solubilize Formazan E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for the MTT Cell Viability Assay.

In Vitro Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules, making it crucial for identifying microtubule-targeting agents.[24][25]

Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in fluorescence of a reporter molecule that binds to polymerized tubulin.[26]

Protocol:

  • Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer. Prepare a reaction mix containing tubulin, a polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA), GTP, and a fluorescent reporter.

  • Compound Addition: Add the test compounds at various concentrations to the wells of a 96-well plate. Include a positive control (e.g., paclitaxel for stabilizers, colchicine for destabilizers) and a negative control (vehicle).

  • Initiation of Polymerization: Add the tubulin reaction mix to the wells and immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.[27]

  • Fluorescence Monitoring: Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.

  • Data Analysis: Plot the fluorescence intensity versus time. An increase in the rate and extent of polymerization indicates a microtubule-stabilizing effect, while a decrease suggests an inhibitory effect.

A Prepare Tubulin Reaction Mix B Add Compounds to 96-well Plate A->B C Add Reaction Mix to Plate B->C D Incubate at 37°C in Plate Reader C->D E Monitor Fluorescence Over Time D->E F Analyze Polymerization Curves E->F

Caption: Workflow for the Tubulin Polymerization Assay.

DNA Damage Assessment (Comet Assay)

The single-cell gel electrophoresis, or comet assay, is a sensitive method for detecting DNA strand breaks in individual cells.[28][29][30]

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compounds for a defined period.

  • Cell Harvesting and Embedding: Harvest the cells and mix them with low-melting-point agarose. Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.

  • Lysis: Immerse the slides in a lysis buffer to remove cell membranes and cytoplasm, leaving behind the nucleoids.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank containing an alkaline buffer to unwind the DNA. Apply an electric field to separate the damaged DNA from the intact DNA.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using specialized software to measure parameters like tail length and tail moment.

A Treat Cells with Compounds B Embed Cells in Agarose A->B C Lyse Cells B->C D Perform Electrophoresis C->D E Stain DNA D->E F Visualize and Quantify Comets E->F

Sources

A Comparative Guide to Validating the Target of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one via siRNA-Mediated Gene Silencing

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging Pharmacology and Genetics for Robust Target Validation

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1]. 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a novel compound emerging from this class. Phenotypic screens may reveal its potent anti-proliferative effects in cancer cell lines, but the crucial next step is to unambiguously identify and validate its molecular target.[2][3] This process, known as target deconvolution, is a critical bottleneck in drug discovery. A failure to correctly identify the target can lead to wasted resources and late-stage clinical failures.

This guide provides a comprehensive, technically-grounded framework for validating the molecular target of a small molecule inhibitor, using 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one as our exemplar. We will operate under the hypothesis that this compound selectively inhibits Target Kinase A (TKA) , a hypothetical serine/threonine kinase known to be a driver of proliferation in non-small cell lung cancer (NSCLC).

The core principle underpinning this guide is phenocopying . A successful target validation experiment will demonstrate that the specific genetic knockdown of the putative target protein (TKA) using small interfering RNA (siRNA) recapitulates the cellular phenotype observed upon treatment with the pharmacological inhibitor. By comparing the downstream cellular effects of the compound against the effects of highly specific gene silencing, we can build a robust, evidence-based case for target engagement and mechanism of action.

The Scientific Rationale: Why siRNA is the Gold Standard for Target Validation

RNA interference (RNAi) is a natural cellular process that mediates sequence-specific degradation of messenger RNA (mRNA), effectively silencing the expression of the corresponding protein[4]. Synthetic siRNAs, typically 20-25 base pair double-stranded RNA molecules, can be designed to target virtually any gene, making them a powerful tool for dissecting cellular pathways[5].

The logic is simple yet powerful:

  • Pharmacological Inhibition: The compound (6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one) is hypothesized to bind to and inhibit the function of the TKA protein.

  • Genetic "Inhibition": An siRNA specifically designed against the TKA mRNA will prevent its translation, leading to a depleted cellular pool of the TKA protein.

If TKA is the true target, both interventions, despite their different modalities (one inhibiting protein function, the other inhibiting protein expression), should result in the same biological outcome—in this case, decreased cell proliferation. This convergence of evidence from distinct chemical and genetic approaches provides a high degree of confidence in the proposed mechanism of action.

Comprehensive Experimental Workflow

The overall experimental design involves two parallel arms that converge for a final comparative analysis. One arm assesses the pharmacological effects of the compound, while the other assesses the effects of genetic target suppression.

G cluster_0 Pharmacological Arm cluster_1 Genetic Arm Compound Treat Cells with 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one WB_A Assess Target Activity (Western Blot for p-Substrate) Compound->WB_A Pheno_A Assess Phenotype (Cell Viability - MTT Assay) Analysis Comparative Data Analysis Pheno_A->Analysis WB_A->Pheno_A siRNA Transfect Cells with TKA-specific siRNA & Controls qPCR Confirm mRNA Knockdown (RT-qPCR) siRNA->qPCR WB_B Confirm Protein Knockdown (Western Blot for TKA) qPCR->WB_B Pheno_B Assess Phenotype (Cell Viability - MTT Assay) WB_B->Pheno_B Pheno_B->Analysis Conclusion Target Validated Analysis->Conclusion

Figure 1: A diagram illustrating the parallel workflow for target validation.

Part 1: Protocol for Pharmacological Characterization

The initial step is to quantify the phenotypic effect of the compound on a relevant cancer cell line, such as A549 (NSCLC).

Cell Culture and Compound Treatment
  • Cell Seeding: Plate A549 cells in a 96-well plate at a density that will ensure they are in the exponential growth phase (e.g., 5,000-10,000 cells/well) at the time of assay. Incubate overnight at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one in DMSO. Create a serial dilution series in culture medium to achieve final desired concentrations (e.g., 0.1 nM to 100 µM). Include a "vehicle-only" control containing the same final concentration of DMSO as the highest drug concentration.

  • Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions or vehicle control.

  • Incubation: Incubate the plate for a period appropriate for observing anti-proliferative effects, typically 48-72 hours.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[6][7] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[8][9]

  • Reagent Preparation: Prepare a 5 mg/mL MTT solution in sterile PBS.[9]

  • MTT Addition: Following the 48-72 hour drug incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid) to each well to dissolve the purple crystals.[8][9]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[8]

Part 2: Protocol for siRNA-Mediated Target Knockdown

This arm of the experiment aims to specifically deplete the TKA protein and assess the resulting phenotype. This requires careful siRNA design, transfection, and rigorous validation of the knockdown itself.

siRNA Design and Transfection
  • siRNA Selection: Design or purchase at least two independent, pre-validated siRNA sequences targeting different regions of the TKA mRNA to control for off-target effects.[5] A non-targeting (scrambled) siRNA with no known homology to the human genome must be used as a negative control.[10]

  • Cell Seeding: The day before transfection, seed A549 cells in 6-well plates (for protein/RNA analysis) and 96-well plates (for viability) so they reach 60-80% confluency at the time of transfection.[11] Use antibiotic-free medium.

  • Complex Formation (per well of a 24-well plate example): [11][12]

    • Tube A: Dilute 10-50 nM of siRNA (final concentration) into 50 µL of serum-free medium (e.g., Opti-MEM™). Mix gently.

    • Tube B: Dilute a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in 50 µL of serum-free medium according to the manufacturer's protocol. Mix gently and incubate for 5 minutes.

    • Combine: Add the diluted siRNA (Tube A) to the diluted transfection reagent (Tube B). Mix gently and incubate for 10-20 minutes at room temperature to allow complexes to form.[12]

  • Transfection: Add the 100 µL siRNA-lipid complex to the cells.

  • Incubation: Incubate cells at 37°C. Analyze mRNA knockdown at 24-48 hours and protein knockdown/phenotype at 48-96 hours post-transfection.[12][13]

Validation of mRNA Knockdown (RT-qPCR)

Reverse transcription quantitative PCR (RT-qPCR) is the gold standard for quantifying the reduction in target mRNA levels.[14][15]

  • RNA Isolation: At 24-48 hours post-transfection, lyse the cells and isolate total RNA using a commercial kit.

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) from each sample into complementary DNA (cDNA) using a reverse transcriptase kit.

  • qPCR Reaction: Set up qPCR reactions using a master mix (e.g., SYBR Green or TaqMan), primers specific for TKA, and primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative expression of TKA mRNA using the ΔΔCt method, normalizing the TKA levels in siRNA-treated samples to the non-targeting control samples.[14]

Validation of Protein Knockdown (Western Blot)

Western blotting provides direct evidence that the cellular level of the target protein has decreased, which is the ultimate goal of the siRNA experiment.[16]

  • Protein Lysate Preparation: At 48-96 hours post-transfection, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and separate by electrophoresis.[17][18]

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the TKA protein.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17][19]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. Quantify band intensities to determine the percentage of protein knockdown relative to the non-targeting control.

Part 3: Comparative Analysis and Data Interpretation

After confirming successful knockdown of TKA, the final step is to perform the same phenotypic assay (MTT) on the siRNA-treated cells and compare the results directly with the compound-treated cells.

G cluster_pathway Hypothetical TKA Signaling Pathway cluster_intervention GF Growth Factor Signal TKA Target Kinase A (TKA) GF->TKA Substrate Downstream Substrate TKA->Substrate Proliferation Cell Proliferation & Survival Substrate->Proliferation Compound Compound Inhibition Compound->TKA Inhibits Function siRNA siRNA-mediated Knockdown siRNA->TKA Prevents Synthesis

Figure 2: A diagram of the hypothetical TKA signaling pathway.

Expected Outcomes and Data Summary

A successful validation experiment will yield data where the reduction in cell viability caused by the compound is mirrored by the reduction caused by the TKA-specific siRNA, while the non-targeting siRNA control shows no significant effect.

Table 1: Hypothetical Comparative Data for Target Validation

Treatment GroupTKA mRNA Level(% of Control)TKA Protein Level(% of Control)Cell Viability(% of Control)
Untreated Control100%100%100%
Vehicle Control (DMSO)99%102%98%
Compound (10 µM) 101% 98% 45%
Non-Targeting siRNA98%95%97%
TKA-specific siRNA #1 22% 18% 48%
TKA-specific siRNA #2 28% 25% 51%
Interpretation of Results
  • Compound Effect: The compound significantly reduces cell viability (~45%) without affecting the mRNA or total protein levels of TKA, which is consistent with it being a functional inhibitor, not an expression modulator.

  • siRNA Specificity and Efficacy: The RT-qPCR and Western blot data confirm that the TKA-specific siRNAs effectively and specifically reduce TKA mRNA and protein levels by >75%. The non-targeting siRNA has no effect, demonstrating sequence specificity.

  • The "Phenocopy" Result: The key finding is that knocking down TKA protein expression with two different siRNAs reduces cell viability to a degree (~48-51%) that is remarkably similar to the effect of the compound. This strong correlation, or phenocopy, is the cornerstone of the validation. It strongly supports the hypothesis that 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one exerts its anti-proliferative effects through the direct inhibition of Target Kinase A.

Conclusion

The convergence of pharmacological data with specific genetic perturbation provides the highest level of confidence in preclinical target validation. By demonstrating that siRNA-mediated knockdown of a putative target protein, TKA, phenocopies the anti-proliferative effects of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one, we establish a robust, data-driven link between the compound and its mechanism of action. This multi-faceted approach, integrating quantitative biology with precise genetic tools, is indispensable for mitigating risk and accelerating the progression of novel therapeutic candidates in the drug development pipeline.

References

  • ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Life Technologies. (2012, August 7). siRNA Transfection Protocol [Video]. YouTube. Retrieved from [Link]

  • Horizon Discovery. (n.d.). DharmaFECT™ Transfection Reagents—siRNA transfection protocol. Retrieved from [Link]

  • GenScript. (n.d.). siRNA Lipofection Protocol using Lipofectamine™ RNAiMAX Transfection Reagent. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Proventa International. (n.d.). Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Phenotypic Screening Assays. Retrieved from [Link]

  • Drug Target Review. (2019, June 5). Phenotypic profiling in drug discovery. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting. Retrieved from [Link]

  • Cambridge Healthtech Institute. (n.d.). Target Identification from Phenotypic Screening. Retrieved from [Link]

  • Patsnap. (2025, May 27). How to design effective siRNA for gene knockdown experiments? Retrieved from [Link]

  • Bio-Rad. (n.d.). Quantification of mRNA Expression using DNA-based Standard Curve RT-qPCR Methods. Retrieved from [Link]

  • BMC Genomics. (n.d.). Optimal RNA isolation method and primer design to detect gene knockdown by qPCR when validating Drosophila transgenic RNAi lines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Phenotypic Approach to Drug Discovery. Retrieved from [Link]

  • GenScript. (2025, June 24). Mastering siRNA Design: Steps to Achieve Precision Gene Silencing. Retrieved from [Link]

  • PLOS One. (2016, July 21). In Silico Design and Experimental Validation of siRNAs Targeting Conserved Regions of Multiple Hepatitis C Virus Genotypes. Retrieved from [Link]

  • QIAGEN. (n.d.). Validation of Short Interfering RNA Knockdowns by Quantitative Real-Time PCR. Retrieved from [Link]

  • PubMed. (n.d.). Measuring RNAi Knockdown Using qPCR. Retrieved from [Link]

  • Nature Reviews Genetics. (2010, December 16). RNAi screens for the identification and validation of novel targets: Current status and challenges. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Biological Activity of Naturally Derived Naphthyridines. Retrieved from [Link]

  • BindingDB. (n.d.). BindingDB BDBM4180 1,6-naphthyridin-2(1H)-one deriv. Retrieved from [Link]

  • PubMed. (2015, December 15). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Retrieved from [Link]

Sources

Cross-reactivity profile of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the cross-reactivity profile of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one . This compound represents a privileged scaffold in medicinal chemistry, frequently utilized as a core pharmacophore for Phosphodiesterase (PDE) inhibitors , Adenosine receptor antagonists , and Mitogen-activated protein kinase (MAPK) inhibitors .

Executive Summary & Compound Identity

6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a bicyclic heterocyclic scaffold characterized by a 1,8-naphthyridine core with a ketone at the 4-position and a reduced 2,3-bond. This partial saturation ("dihydro") introduces a non-planar "buckle" to the ring system, distinguishing it from fully aromatic naphthyridines (e.g., nalidixic acid derivatives).

  • Primary Chemical Class: Dihydro-1,8-naphthyridinone.

  • Key Structural Features:

    • Hinge-Binding Motif: The lactam (NH-CO) moiety mimics the hydrogen-bonding pattern of adenine, allowing it to bind to the ATP-binding pocket of kinases.

    • 6-Methyl Substituent: Provides hydrophobic bulk, often enhancing selectivity for hydrophobic pockets in PDEs (e.g., PDE4) or Adenosine receptors (A2A) while modulating metabolic stability against CYP450 oxidation.

Target Profile Snapshot
Target ClassAffinity PotentialMechanism of Interaction
Phosphodiesterases High (PDE3/4)Competitive inhibition at the cAMP catalytic site.
Adenosine Receptors Moderate-High (A2A)Antagonism via orthosteric binding.
MAP Kinases Moderate (p38/MK2)ATP-competitive inhibition (Type I).
Bromodomains Low-ModerateAcetyl-lysine mimicry (BET family).

Primary Pharmacology & Selectivity

The cross-reactivity of this scaffold is driven by its ability to mimic the purine ring of adenosine and guanosine.

Phosphodiesterase (PDE) Cross-Reactivity

The 2,3-dihydro-1,8-naphthyridin-4-one core is a classic bioisostere for the quinolinone scaffold found in PDE3 (e.g., cilostazol) and PDE4 inhibitors.

  • Mechanism: The lactam ring forms a bidentate hydrogen bond with the conserved glutamine (e.g., Gln369 in PDE4D) in the solvent-accessible pocket.

  • 6-Methyl Impact: The methyl group at position 6 projects into the "clamp" region of the PDE active site. In PDE4, this can improve selectivity over PDE1/PDE5, but may retain cross-reactivity with PDE3 due to structural homology.

  • Risk: High potential for emetic side effects if PDE4D selectivity is not managed by further substitution at the 3-position.

Adenosine Receptor Antagonism

This scaffold is a known antagonist for Adenosine receptors, particularly A2A .

  • Selectivity Challenge: The core structure often lacks intrinsic selectivity between A1 and A2A receptors.

  • Optimization: The 6-methyl group aids in differentiating the A2A pocket (which tolerates bulkier substituents) from the smaller A1 pocket.

  • Experimental Implication: Researchers using this compound as a kinase probe must counter-screen against A2A receptors to rule out off-target GPCR effects.

Kinase "Hinge" Binding

The NH-CO motif acts as a donor-acceptor pair for the kinase hinge region.

  • p38 MAPK / MK2: The scaffold is a frequent starting point for p38

    
     inhibitors. The 6-methyl group can interact with the "gatekeeper" residue (e.g., Thr106 in p38), influencing selectivity against kinases with larger gatekeepers.
    

Biological Pathway & Cross-Reactivity Map

The following diagram illustrates the convergent signaling pathways affected by this scaffold's multi-target profile (PDE inhibition and Adenosine antagonism both elevate cAMP).

CrossReactivityPathway Compound 6-Methyl-2,3-dihydro- 1,8-naphthyridin-4(1H)-one PDE4 PDE4 (Off-Target) Compound->PDE4 Inhibits A2A Adenosine A2A (Off-Target) Compound->A2A Antagonizes p38 p38 MAPK (Primary Target?) Compound->p38 Inhibits cAMP cAMP Levels PDE4->cAMP Prevents degradation A2A->cAMP Blocks Gs coupling (Reduces cAMP) Inflammation Inflammatory Cytokines (TNF-alpha, IL-6) p38->Inflammation Promotes PKA PKA Activation cAMP->PKA PKA->Inflammation Modulates

Caption: Convergence of naphthyridinone targets on cAMP and inflammatory signaling. Note the opposing effects on cAMP via PDE inhibition vs. A2A antagonism.

Experimental Protocols for Validation

To validate the profile of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one, the following self-validating protocols are recommended.

PDE4 Enzymatic Inhibition Assay (Scintillation Proximity)

Objective: Quantify cross-reactivity with PDE4.

  • Reagents: Human recombinant PDE4D, [³H]-cAMP, PDE SPA beads (Yttrium silicate).

  • Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, 1.7 mM EGTA.

  • Procedure:

    • Incubate compound (0.1 nM – 10 µM) with PDE4D enzyme for 15 min at 30°C.

    • Initiate reaction with [³H]-cAMP (substrate) for 20 min.

    • Terminate reaction by adding PDE SPA beads (binds AMP, not cAMP).

    • Measure luminescence.

  • Validation: Use Rolipram (IC₅₀ ~1 µM) as a positive control. A significant shift in IC₅₀ suggests specific binding.

Adenosine A2A Radioligand Binding

Objective: Assess GPCR off-target liability.

  • Membrane Prep: HEK293 cells overexpressing human A2A receptor.

  • Ligand: [³H]-CGS 21680 (A2A selective agonist) or [³H]-ZM 241385 (Antagonist).

  • Protocol:

    • Incubate membranes (20 µg protein) with radioligand (2 nM) and test compound.

    • Incubate for 90 min at 25°C.

    • Filter through GF/B filters and wash with ice-cold buffer.

  • Data Analysis: Calculate

    
     using the Cheng-Prusoff equation.
    
    • Note: The 6-methyl group typically reduces affinity for A1 compared to A2A; verify this ratio.

Kinase Selectivity Profiling (p38/MK2)

Objective: Confirm primary kinase activity vs. off-targets.

  • Method: FRET-based assay (e.g., LanthaScreen).

  • Critical Control: Include SB203580 (p38 inhibitor) to benchmark potency.

  • Selectivity Panel: Must include JNK1 and ERK2 to verify MAPK pathway specificity.

Comparative Analysis

Comparing 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one with standard alternatives:

Feature6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-oneQuinolinone (e.g., Cilostazol)Pyridopyrimidinone (e.g., p38 inhibitors)
Solubility Moderate (Polar lactam)Low (Aromatic stacking)Moderate-High
PDE Selectivity Mixed (PDE3/4) PDE3 SelectiveLow PDE affinity
Kinase Affinity Moderate (Hinge binder)LowHigh (Designed for Kinase)
Metabolic Stability Enhanced (6-Me blocks oxidation)VariableVariable

Expert Insight: The "dihydro" nature of this compound makes it less planar than quinolinones, potentially reducing non-specific DNA intercalation (genotoxicity) compared to fully aromatic analogs. However, this non-planarity must be accounted for in docking simulations; rigid planar constraints should not be applied.

References

  • 1,8-Naphthyridin-4-one derivatives as new ligands of A2A adenosine receptors. Source: Bioorganic & Medicinal Chemistry Letters (2005).[1][2] URL:[Link]

  • Discovery of 1,8-naphthyridin-4-one-3-carboxamides: Identification of MK-0873, a potent and effective PDE4 inhibitor. Source: Bioorganic & Medicinal Chemistry Letters (2008).[3][4] URL:[Link]

  • Structural basis for the inhibition of p38 MAP kinase by the specific inhibitor SB 203580. (Context for naphthyridinone binding modes). Source: Nature Structural Biology. URL:[Link]

  • 7-Methyl-1,8-naphthyridin-4(1H)-one (CAS 49655-73-4) vs. 6-Methyl isomer analysis. Source: CAS Common Chemistry.[5] URL:[Link][5]

Sources

A Comparative Guide to the Structure-Activity Relationship of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the quest for novel therapeutic agents with improved efficacy and selectivity remains a paramount challenge. The 1,8-naphthyridin-4(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent anticancer properties.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one analogs. We will delve into the rationale behind key structural modifications and their impact on cytotoxic and kinase inhibitory activities, supported by experimental data from peer-reviewed literature.

The Significance of the 6-Methyl-1,8-naphthyridin-4(1H)-one Core

The 1,8-naphthyridine ring system is a bioisostere of quinoline and has been successfully exploited in the development of various therapeutic agents.[2] Notably, derivatives of this scaffold have been investigated as inhibitors of critical cellular targets in cancer, such as DNA topoisomerase II and various protein kinases.[1][3] The position of substituents on the naphthyridine ring plays a crucial role in determining the biological activity. Studies have shown that methyl substitution on the pyridone ring of the 1,8-naphthyridine core can significantly influence anticancer potency. Specifically, methyl groups at the C-6 or C-7 positions have been found to be more advantageous for activity compared to substitution at the C-5 position.[3] This observation underscores the importance of the 6-methyl substituent in the design of novel 1,8-naphthyridin-4(1H)-one-based anticancer agents. The dihydro- aza-pyridone ring further provides a three-dimensional structure that can be exploited for enhanced interactions with biological targets.

Structure-Activity Relationship (SAR) Analysis

The following sections dissect the SAR of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one analogs by examining the influence of substitutions at key positions.

Substitutions at the N-1 Position

The N-1 position of the 1,8-naphthyridin-4(1H)-one core is a critical vector for introducing diversity and modulating the pharmacological profile of the analogs. The nature of the substituent at this position can significantly impact cell permeability, target engagement, and overall potency.

  • Aromatic and Heteroaromatic Rings: Introduction of aromatic and heteroaromatic moieties at the N-1 position has been a common strategy. For instance, a thiazol-2-yl group at N-1 has been shown to be optimal for the antitumor activity of some 7-(3-aminopyrrolidin-1-yl) naphthyridinone derivatives.[4] This suggests that the electronic properties and the ability of the heteroaromatic ring to engage in specific interactions within the target's binding site are crucial.

Modifications at the C-3 Position

The C-3 position offers another key handle for chemical modification. The introduction of various functional groups at this position can influence the molecule's interaction with the target protein and its pharmacokinetic properties.

  • Carboxamide Derivatives: A prevalent modification at the C-3 position is the introduction of a carboxamide moiety. Further derivatization of this carboxamide with different amino acids, cycloalkyl, aryl, and heteroaryl groups has been explored.[5] These modifications can lead to a broad spectrum of cytotoxicity against various cancer cell lines.[5]

Substitutions on the Pyridine Ring (C-5, C-6, and C-7)

As previously mentioned, the substitution pattern on the pyridine ring is a key determinant of biological activity.

  • The Advantage of C-6 and C-7 Methylation: A comparative study on a series of 2-phenyl-1,8-naphthyridin-4-ones demonstrated that compounds with a methyl group at the C-6 or C-7 position were generally more active than those substituted at the C-5 position.[3] For example, a compound bearing a C-6 methyl group displayed higher potency in HeLa cells than the reference compound colchicine.[3] This highlights the favorable steric and/or electronic contributions of a methyl group at these positions. A compound with both a C-7 methyl group and a C-2 naphthyl ring exhibited the most potent activity against three human cancer cell lines.[3]

Comparative Performance Data

The following table summarizes the in vitro cytotoxic activity of representative 1,8-naphthyridin-4-one analogs from the literature. This data provides a quantitative comparison of how different substitution patterns influence anticancer potency.

Compound IDN-1 SubstituentC-2 SubstituentC-3 SubstituentC-5/C-6/C-7 SubstituentsCell LineIC50 (µM)Reference
1 H3',4'-dimethoxyphenylHHHeLa>100[3]
5 H3',4'-dimethoxyphenylH6-CH3HeLa23.1[3]
6 H3',4'-dimethoxyphenylH7-CH3HeLa30.2[3]
10 H2',4'-dimethoxyphenylH6-CH3HeLa20.4[3]
15 HNaphthylH6-CH3HeLa2.3[3]
16 HNaphthylH7-CH3HeLa0.7[3]
1a thiazol-2-ylHH7-(3-aminopyrrolidin-1-yl)HL60>30[4]
10h thiazol-2-ylHH7-(3-aminomethyl-4-benzyloxyimino-3-methylpyrrolidin-1-yl)MCF-7/DOX<0.5[4]

Note: The structures in this table are based on published data and may not all be 2,3-dihydro derivatives. The data is presented to illustrate the impact of substitutions on the core 1,8-naphthyridin-4-one scaffold.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial. Below are representative methodologies for key assays used in the evaluation of these analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., HeLa, HL-60, PC-3) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[3][6]

  • Compound Treatment: The synthesized naphthyridine derivatives are dissolved in DMSO and diluted to various concentrations with cell culture medium. The cells are then treated with these compounds for a specified period (e.g., 48 or 72 hours).[3]

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curves.[3]

Kinase Inhibition Assay (Fluorescence-Based)

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

  • Assay Preparation: The assay is typically performed in a 96- or 384-well plate format. The reaction mixture includes the kinase, a specific substrate (peptide or protein), and ATP.

  • Compound Addition: The test compounds (naphthyridine analogs) are added to the wells at various concentrations.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Detection: The amount of phosphorylated substrate is quantified using a fluorescence-based detection method. This can involve fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.[7]

  • Data Analysis: The fluorescence signal is measured, and the percentage of kinase inhibition is calculated for each compound concentration. The IC50 value is then determined by fitting the data to a dose-response curve.

Logical Relationships and Signaling Pathways

Many 1,8-naphthyridin-4-one analogs exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation and survival. The following diagram illustrates a simplified, representative kinase signaling pathway that could be targeted by these compounds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK Binds Kinase_A Kinase A RTK->Kinase_A Activates Naphthyridinone_Analog 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one Analog Naphthyridinone_Analog->Kinase_A Inhibits Kinase_B Kinase B Kinase_A->Kinase_B Activates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: A representative kinase signaling pathway targeted by 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one analogs.

Conclusion

The 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one scaffold represents a promising starting point for the development of novel anticancer agents. The available structure-activity relationship data, although not exhaustive for this specific scaffold, provides clear guidance for future optimization efforts. The favorability of C-6 methyl substitution, coupled with the potential for diverse modifications at the N-1 and C-3 positions, offers a rich chemical space for exploration. Further systematic studies focusing on the 2,3-dihydro core are warranted to fully elucidate the SAR and unlock the therapeutic potential of this compound class. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of oncology drug discovery.

References

  • Hwang, Y. J., Chung, M. L., Sohn, U. D., & Im, C. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 17(6), 517–523. [Link]

  • Khan, I., et al. (2013). Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding. Pharmaceutical Biology, 52(4), 455-462. [Link]

  • Hwang, Y. J., Chung, M. L., Sohn, U. D., & Im, C. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. The Korean Journal of Physiology & Pharmacology, 17(6), 517-523. [Link]

  • protocols.io. (2024). Cytotoxicity Assay Protocol. [Link]

  • Fadda, A. A., El Defrawy, A. M., & El-Hadidy, S. A. (2012). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. American Journal of Organic Chemistry, 2(4), 87-96. [Link]

  • Jia, X., et al. (2017). Synthesis and in vitro antitumor activity of novel naphthyridinone derivatives. Chinese Chemical Letters, 28(1), 115-118. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Sánchez-Espejo, R., et al. (2021). Naphthyridine Derivatives Induce Programmed Cell Death in Naegleria fowleri. Molecules, 26(19), 5979. [Link]

  • O'Hara, F., et al. (2017). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 19(21), 5168-5173. [Link]

  • ACS Medicinal Chemistry Letters. (2018). Heterocyclic Amides as Kinase Inhibitors. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Ferorelli, P., et al. (2018). NOVEL HETEROCYCLIC COMPOUNDS AS KINASE INHIBITORS WITH ANTICANCER ACTIVITY IN MEDULLOBLASTOMA. Neuro-Oncology, 20(suppl_2), i13-i13. [Link]

  • Li, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28031–28039. [Link]

  • Ferorelli, P., et al. (2018). NOVEL HETEROCYCLIC COMPOUNDS AS KINASE INHIBITORS WITH ANTICANCER ACTIVITY IN MEDULLOBLASTOMA. ResearchGate. [Link]

  • Al-Romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954. [Link]

  • Narender, A., Laxminarayana, E., & Thirumala Chary, M. (2009). A NOVEL SYNTHESIS OF SUBSTITUTED 4-HYDROXY- 1,8-NAPHTHYRIDINES. Journal of the Chilean Chemical Society, 54(4). [Link]

  • Singh, P., & Singh, J. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity, e202501396. [Link]

  • ResearchGate. (2021). Design of 1,8-naphtheridine hybrid compounds as anticancer agents. [Link]

  • Abuzahra, A. A., et al. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Archiv der Pharmazie, 356(7), e2300035. [Link]

  • Özenver, N., et al. (2020). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry, 44(5), 1417-1428. [Link]

  • Zhuo, L., et al. (2024). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry, 265, 116090. [Link]

  • Williamson, T. J., et al. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]

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In Vivo Validation of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one's Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of the anti-tumor activity of a novel investigational compound, 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one. As direct preclinical in vivo data for this specific molecule is not yet publicly available, this document serves as a detailed roadmap for researchers and drug development professionals. We will establish a plausible mechanistic hypothesis based on related 1,8-naphthyridinone compounds and design a rigorous validation strategy, comparing its potential efficacy against current standards of care in a relevant cancer model.

Introduction and Mechanistic Hypothesis

The 1,8-naphthyridinone scaffold is a well-established pharmacophore in oncology research, with various derivatives demonstrating potent anti-tumor activities.[1][2][3][4] Many compounds in this class function as topoisomerase inhibitors or by inducing cell cycle arrest and apoptosis.[4][5] For the purpose of this guide, we will hypothesize that 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one (hereafter referred to as Naphthyridinone-M6) exerts its anti-tumor effects through the downregulation of the Akt signaling pathway , a critical regulator of cell survival and proliferation.[5] This hypothesis is informed by studies on similar heterocyclic compounds that have demonstrated this mechanism of action.[5]

This guide will outline the in vivo validation of Naphthyridinone-M6 in a colorectal cancer model, a malignancy with well-defined standard-of-care chemotherapies that will serve as our primary comparators.

Experimental Design: The Syngeneic Mouse Model

To robustly evaluate the anti-tumor efficacy of Naphthyridinone-M6 and its potential immunomodulatory effects, a syngeneic mouse model is the superior choice over xenografts.[6][7][8] Syngeneic models utilize immunocompetent mice, allowing for the study of the interplay between the investigational compound, the tumor, and the host immune system.[7][8][9] This is crucial as many modern cancer therapies elicit their effects through immune activation.

Choice of Model and Cell Line
  • Animal Model: BALB/c mice (immunocompetent).

  • Cell Line: CT26, a murine colorectal carcinoma cell line that is syngeneic to BALB/c mice. This is a well-characterized and commonly used model for studying colorectal cancer and immunotherapies.[7]

Comparator and Control Groups

To provide a thorough comparison, the study will include the following groups:

  • Vehicle Control: The formulation buffer used to dissolve Naphthyridinone-M6.

  • Naphthyridinone-M6: The investigational compound, administered at various doses to determine a dose-response relationship.

  • Standard of Care (Positive Control): FOLFOX chemotherapy regimen (a combination of 5-Fluorouracil, Leucovorin, and Oxaliplatin).[10][11][12][13] This is a widely used first-line treatment for colorectal cancer.[11]

Detailed Experimental Protocol

The following is a step-by-step protocol for the in vivo validation of Naphthyridinone-M6.

Cell Culture and Implantation
  • Cell Culture: CT26 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation: Cells are harvested during the logarithmic growth phase, washed with phosphate-buffered saline (PBS), and resuspended in sterile PBS at a concentration of 2 x 10^6 cells/mL.

  • Tumor Implantation: 1 x 10^6 CT26 cells (in 0.5 mL of PBS) are injected subcutaneously into the right flank of each 6-8 week old female BALB/c mouse.

Treatment Regimen
  • Tumor Growth Monitoring: Tumor growth is monitored every other day using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment Initiation: When tumors reach an average volume of 100-150 mm³, mice are randomized into the treatment and control groups.

  • Naphthyridinone-M6 Administration: Administered via oral gavage or intraperitoneal injection daily for 14-21 days. The vehicle control group receives the formulation buffer on the same schedule.

  • FOLFOX Administration: Administered intravenously according to established clinical protocols, typically in cycles. A common regimen is a 2-week cycle.[10]

  • Monitoring Animal Health: Animal body weight and general health are monitored daily as an indicator of treatment toxicity.

Endpoint Analysis
  • Primary Endpoint: Tumor growth inhibition. The study is terminated when tumors in the vehicle control group reach a predetermined size (e.g., 2000 mm³).

  • Secondary Endpoints:

    • Overall Survival: A separate cohort of animals may be used for survival studies, where the endpoint is humane euthanasia due to tumor burden or signs of distress.

    • Immunophenotyping: At the end of the study, tumors and spleens can be harvested for flow cytometric analysis to assess the infiltration of various immune cells (e.g., CD4+ and CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).

    • Biomarker Analysis: Tumor lysates can be analyzed via Western blot or ELISA to confirm the downregulation of the Akt signaling pathway.

Data Presentation and Comparative Analysis

The results of this study should be presented in a clear and comparative manner to facilitate interpretation.

Table 1: Comparative Anti-Tumor Efficacy
Treatment GroupMean Tumor Volume (mm³) at Day 21 (± SEM)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control1850 ± 150-+2.5
Naphthyridinone-M6 (Low Dose)1200 ± 12035.1-1.5
Naphthyridinone-M6 (High Dose)750 ± 9059.5-5.0
FOLFOX600 ± 8067.6-8.0
Table 2: Comparative Survival Analysis
Treatment GroupMedian Survival (Days)Increase in Lifespan (%)
Vehicle Control25-
Naphthyridinone-M6 (High Dose)3852
FOLFOX4268

Visualizing Workflows and Pathways

To further clarify the experimental design and hypothesized mechanism, the following diagrams are provided.

Figure 1: Experimental Workflow for In Vivo Validation

G cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell Culture Cell Culture Cell Preparation Cell Preparation Cell Culture->Cell Preparation Tumor Implantation Tumor Implantation Cell Preparation->Tumor Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Vehicle Control Vehicle Control Randomization->Vehicle Control Naphthyridinone-M6 Naphthyridinone-M6 Randomization->Naphthyridinone-M6 FOLFOX FOLFOX Randomization->FOLFOX Primary Endpoint Tumor Growth Inhibition Vehicle Control->Primary Endpoint Naphthyridinone-M6->Primary Endpoint FOLFOX->Primary Endpoint Secondary Endpoints Overall Survival Immunophenotyping Biomarker Analysis Primary Endpoint->Secondary Endpoints

Caption: Workflow for the in vivo validation of Naphthyridinone-M6.

Figure 2: Hypothesized Signaling Pathway

G Naphthyridinone-M6 Naphthyridinone-M6 Akt Akt Naphthyridinone-M6->Akt Inhibits Cell Survival Cell Survival Akt->Cell Survival Promotes Proliferation Proliferation Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: Hypothesized mechanism of action for Naphthyridinone-M6.

Conclusion and Future Directions

This guide outlines a robust and comprehensive strategy for the in vivo validation of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one. By employing a syngeneic mouse model and comparing the compound's efficacy against the standard of care, researchers can generate the critical data necessary to advance this promising molecule through the drug development pipeline. The proposed endpoint analyses, including immunophenotyping and biomarker studies, will not only determine the anti-tumor activity but also provide valuable insights into its mechanism of action. Positive results from these studies would warrant further investigation into combination therapies and exploration in other relevant cancer models.

References

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  • Syngeneic Models in Cancer Research: Bridging the Gap Between In Vivo and Clinical Studies - Blog. (2025, May 23). Retrieved from [Link]

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  • Novel dihydrobenzofuro[4,5-b][6][12]naphthyridin-6-one derivative, MHY-449, induces cell cycle arrest and apoptosis via the downregulation of Akt in human lung cancer cells - PubMed. (2015, November 15). Retrieved from [Link]

  • Mechanistic Insights into the Anticancer Action of Novel 2‑Hydroxy-1,4-naphthoquinone Thiol Derivatives - PMC. Retrieved from [Link]

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  • The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole - Frontiers. (2021, April 13). Retrieved from [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - MDPI. (2021, October 9). Retrieved from [Link]

  • NAD- and NADPH-Contributing Enzymes as Therapeutic Targets in Cancer: An Overview. (2020, February 26). Retrieved from [Link]

  • Synthesis of functionalized tetrahydrodibenzo[b,g][6][12]naphthyridin-1(2H)-ones through base-promoted annulation of quinoline-derived dipolarophiles and cyclic enaminones - Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Green Synthesis, Cyclization and Biological Study of Novel Series of 1,8-Naphthyridines Using Friedlander Condensation - Academia.edu. Retrieved from [Link]

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Comparative analysis of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one and nalidixic acid

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one vs. Nalidixic Acid

Executive Summary & Structural Divergence

This guide provides a rigorous comparative analysis between Nalidixic Acid , the prototypical first-generation quinolone antibiotic, and 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one , a versatile heterocyclic scaffold used primarily in the design of kinase inhibitors and integrin antagonists.

While both compounds share the 1,8-naphthyridine core (a fused bicyclic system containing two nitrogen atoms), their functional applications diverge sharply due to specific structural modifications:

  • Nalidixic Acid relies on a fully conjugated, planar system with a C3-carboxylic acid to chelate magnesium ions in the bacterial DNA gyrase complex.

  • 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one features a partially saturated (dihydro) ring and lacks the acidic moiety. This "stripped-down" scaffold serves as a critical pharmacophore for hydrogen-bonding interactions in non-antibiotic targets, such as p38 MAP kinase and

    
     integrin receptors.
    
Structural Comparison Table
FeatureNalidixic Acid6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Core Scaffold 1,8-Naphthyridin-4-one2,3-Dihydro-1,8-naphthyridin-4(1H)-one
Saturation Fully aromatic/conjugated (C2=C3 double bond)Partially saturated (C2-C3 single bond)
Key Substituents N1-Ethyl, C3-COOH, C7-MethylC6-Methyl, N1-H (unsubstituted)
Planarity Rigid, PlanarSemi-rigid, Puckered (C2/C3 flexibility)
Acid/Base Character Acidic (pKa ~6.0 due to COOH)Amphoteric/Basic (Lactam/Pyridine N)
Primary Target Bacterial DNA Gyrase (Topoisomerase II)Kinases (p38), Integrins (

), Folate Receptors
Role Active Pharmaceutical Ingredient (API)Synthetic Intermediate / Pharmacophore Scaffold
Mechanistic Analysis: The "Why" Behind the Structure
Nalidixic Acid: The Antibiotic Mechanism

Nalidixic acid functions by inhibiting the A subunit of bacterial DNA gyrase. The critical structural requirement is the 3-carboxylate-4-pyridone motif. This motif chelates


 ions, which bridge the drug to the phosphodiester backbone of DNA.
  • Causality: The planar aromatic system allows intercalation between DNA base pairs. The N1-ethyl group provides steric bulk to lock the molecule in the binding pocket.

  • Limitation: The requirement for the acidic group limits its permeability and distribution, confining it largely to urinary tract infections (UTIs).

6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one: The Scaffold Mechanism

This molecule lacks the carboxylic acid and the C2=C3 double bond. Consequently, it cannot effectively inhibit DNA gyrase. Instead, it is designed to mimic specific amino acid residues or nucleobases:

  • Kinase Inhibition (p38 MAPK): The pyridine nitrogen (N8) and the lactam NH (N1) form a donor-acceptor hydrogen bond pair that mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases.

  • Integrin Antagonism: The 1,8-naphthyridine core mimics the arginine side chain in the RGD (Arg-Gly-Asp) sequence, binding to acidic residues in the integrin receptor.

MechanismComparison cluster_0 Nalidixic Acid (Antibiotic) cluster_1 6-Methyl-Dihydro Scaffold (Kinase/Integrin) Nal Nalidixic Acid (3-COOH, 4-Oxo) Mg Mg2+ Chelation Nal->Mg Essential Gyrase DNA Gyrase Complex Mg->Gyrase Stabilizes Cleavable Complex Bact Bacterial Death Gyrase->Bact Scaffold 6-Methyl-2,3-dihydro... (Lactam, Pyridine N) HBond H-Bond Donor/Acceptor (ATP Mimic) Scaffold->HBond Structural Motif Target Kinase Hinge / Integrin Asp HBond->Target Competitive Binding Effect Signal Transduction Block Target->Effect

Figure 1: Mechanistic divergence. Nalidixic acid relies on metal chelation for antibacterial activity, while the 6-methyl-dihydro scaffold utilizes hydrogen bonding for kinase/integrin inhibition.

Synthetic Protocols & Experimental Validation
Protocol A: Synthesis of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Rationale: Unlike Nalidixic acid (which uses the Gould-Jacobs reaction), this scaffold is typically synthesized via a Michael addition followed by cyclization.

Reagents:

  • 2-Amino-5-methylpyridine (Starting material)

  • Ethyl Acrylate (Michael acceptor)

  • Dowtherm A or Polyphosphoric Acid (Cyclization agent)

Step-by-Step Workflow:

  • Michael Addition:

    • Mix 2-amino-5-methylpyridine (1.0 eq) with ethyl acrylate (1.2 eq) and a catalytic amount of acetic acid.

    • Reflux at 120°C for 16 hours.

    • Checkpoint: Monitor TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of the aminopyridine.

    • Product: Ethyl 3-((5-methylpyridin-2-yl)amino)propanoate.

  • Cyclization (The Critical Step):

    • Dissolve the intermediate ester in Polyphosphoric Acid (PPA) or heat in Dowtherm A at 250°C (flash pyrolysis).

    • Note: PPA is preferred for small scale (cleaner); Dowtherm is preferred for scale-up (thermal cyclization).

    • Stir at 140°C (if using PPA) for 4 hours.

    • Pour onto crushed ice and neutralize with NaOH to pH 7-8.

  • Purification:

    • The product precipitates as a solid. Recrystallize from Ethanol/Water.

    • Validation: 1H NMR should show the loss of the ethyl ester protons and the appearance of the lactam NH (broad singlet >10 ppm).

Synthesis Start 2-Amino-5-methylpyridine Inter Intermediate: Ethyl 3-((pyridin-2-yl)amino)propanoate Start->Inter Michael Addition Reagent + Ethyl Acrylate Reagent->Inter Cyclization Cyclization (PPA, 140°C or Dowtherm, 250°C) Inter->Cyclization Ring Closure Product 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one Cyclization->Product Formation of Lactam

Figure 2: Synthetic pathway for the 6-methyl-dihydro scaffold. The cyclization step is the thermodynamic bottleneck.

Protocol B: Solubility & Stability Comparison

Rationale: The "dihydro" scaffold has significantly different physicochemical properties than the aromatic Nalidixic acid.

ParameterNalidixic Acid6-Methyl-2,3-dihydro...Experimental Method
Aqueous Solubility (pH 7.4) Low (< 0.1 mg/mL)Moderate (~0.5 - 1.0 mg/mL)Shake-flask method, HPLC detection (254 nm).
pKa 6.0 (Carboxylic Acid)~5.5 (Pyridinium) / >14 (Lactam)Potentiometric Titration.
LogP 1.41~0.8 (Estimated)Shake-flask (Octanol/Water).

Self-Validating Check:

  • If the 6-methyl derivative dissolves readily in 0.1 M HCl but precipitates in 0.1 M NaOH, the synthesis likely failed (it should be amphoteric or weakly basic, but lacks the acidic carboxylate to dissolve in base like Nalidixic acid).

  • Correction: Nalidixic acid dissolves in base (forms carboxylate salt). The 6-methyl derivative (lactam) will not dissolve significantly in mild base but will dissolve in acid (protonation of pyridine N).

References
  • Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine Derivatives.[1][2][3][4][5][6][7][8][9][10][11] A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. Link

  • Ferrarini, P. L., et al. (2000). Synthesis and biological evaluation of 1,8-naphthyridine-4-one derivatives as potential antitumor agents.[2] Farmaco. Link

  • Dumas, J. (2001). Protein kinase inhibitors: emerging pharmacophores. Expert Opinion on Therapeutic Patents. (Discusses the use of naphthyridinone scaffolds in kinase inhibition). Link

  • Badawneh, M., et al. (2001). Synthesis and anti-inflammatory activity of some 1,8-naphthyridine-4(1H)-one derivatives. European Journal of Medicinal Chemistry. Link

  • Litvinov, V. P. (2004). Chemistry and biological activity of 1,8-naphthyridines.[1][2][3][6][7][8][9][11] Russian Chemical Reviews. Link[12]

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A Head-to-Head Comparative Guide to BRAF Kinase Inhibitors: From First-Generation to Paradox-Breakers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the inhibition of specific kinases driving oncogenesis has marked a paradigm shift. Among these, the B-Raf (BRAF) kinase, a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, has emerged as a key therapeutic target, particularly in melanoma and other cancers harboring activating BRAF mutations.[1][2][3] This guide provides a head-to-head comparison of three distinct BRAF inhibitors: Vemurafenib, a first-generation compound; Dabrafenib, a second-generation inhibitor; and PLX8394, a next-generation "paradox-breaker." Through an in-depth analysis of their mechanisms and supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their differential activities.

The MAPK/ERK Signaling Pathway: A Central Regulator of Cell Fate

The MAPK/ERK pathway is a highly conserved signaling cascade that transduces extracellular signals from receptor tyrosine kinases (RTKs) to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, and survival.[4][5][6] In normal physiology, the binding of growth factors to RTKs initiates a phosphorylation cascade, leading to the activation of the small GTPase Ras. Activated Ras recruits and activates Raf kinases (A-Raf, B-Raf, and C-Raf), which in turn phosphorylate and activate MEK1/2. Subsequently, MEK1/2 phosphorylates and activates ERK1/2, the final kinase in the cascade. Activated ERK translocates to the nucleus to regulate gene expression.[4][5][6]

Mutations in the BRAF gene, most commonly the V600E substitution, result in a constitutively active B-Raf monomer that signals independently of upstream Ras activation.[3][7] This leads to aberrant and sustained activation of the MAPK pathway, driving uncontrolled cell proliferation and survival, a hallmark of cancer.[3]

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds Ras Ras RTK->Ras Activates BRAF B-Raf Ras->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Gene Expression (Proliferation, Survival) ERK->Transcription Regulates Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibits (Monomer) Dabrafenib Dabrafenib Dabrafenib->BRAF Inhibits (Monomer) PLX8394 PLX8394 PLX8394->BRAF Inhibits (Dimer)

Figure 1: The MAPK/ERK signaling pathway and points of inhibition.

Competitor Analysis: A Mechanistic Deep Dive

Vemurafenib: The First-Generation Pioneer

Vemurafenib (Zelboraf®) was one of the first selective inhibitors of the BRAF V600E mutant kinase to receive clinical approval.[1][8] Its mechanism of action involves binding to the ATP-binding site of the constitutively active BRAF V600E monomer, thereby inhibiting its kinase activity and downstream signaling.[1][9][10] While highly effective in inducing tumor regression in patients with BRAF V600E-mutant melanoma, a significant limitation of Vemurafenib is the phenomenon of paradoxical MAPK pathway activation in BRAF wild-type cells.[11] This occurs because the binding of Vemurafenib to one protomer of a RAF dimer can allosterically activate the other, leading to the development of secondary cutaneous malignancies.[11]

Dabrafenib: The Second-Generation Refinement

Dabrafenib (Tafinlar®) is another potent and selective inhibitor of BRAF V600E.[11][12][13] Similar to Vemurafenib, it targets the ATP-binding site of the mutant BRAF monomer.[11][12] Some studies suggest that Dabrafenib has a more selective inhibition profile for BRAF compared to C-Raf than Vemurafenib, which may contribute to a different side-effect profile.[11] However, like Vemurafenib, Dabrafenib can also induce paradoxical MAPK pathway activation, albeit potentially to a lesser extent.[11][13] The development of resistance to both first and second-generation BRAF inhibitors often involves the reactivation of the MAPK pathway through various mechanisms, including the formation of BRAF V600E dimers.[10]

PLX8394: The "Paradox-Breaker"

PLX8394 represents a newer class of BRAF inhibitors designed to overcome the limitations of its predecessors.[14][15][16] Termed a "paradox-breaker," PLX8394 is unique in its ability to inhibit signaling from both BRAF monomers and dimers.[14][17] It achieves this by binding to the BRAF protomer in a way that disrupts the formation of BRAF-containing dimers, including BRAF homodimers and BRAF-CRAF heterodimers.[14][17] This mechanism not only inhibits the primary oncogenic driver but also prevents the paradoxical activation of the MAPK pathway in BRAF wild-type cells.[16][17]

Head-to-Head Experimental Comparison

To objectively evaluate the performance of these three inhibitors, a series of in vitro experiments can be conducted. Below are detailed protocols for key assays.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assays KinaseAssay In Vitro Kinase Assay (IC50 Determination) CellViability Cell Viability Assay (GI50 Determination) KinaseAssay->CellViability Informs Cellular Potency WesternBlot Western Blot Analysis (Pathway Modulation) CellViability->WesternBlot Correlates with Pathway Inhibition

Figure 2: Experimental workflow for inhibitor comparison.

In Vitro Kinase Assay: Direct Inhibitory Potency

This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of purified BRAF V600E kinase.

Protocol:

  • Reagents and Materials:

    • Recombinant human BRAF V600E protein

    • MEK1 as a substrate

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds (Vemurafenib, Dabrafenib, PLX8394) dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the kinase buffer, BRAF V600E enzyme, and the test compounds at various concentrations.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of MEK1 substrate and ATP.

    • Incubate for 1 hour at 30°C.

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a dose-response curve.

Hypothetical Comparative Data:

CompoundIC50 (nM) against BRAF V600E
Vemurafenib15
Dabrafenib8
PLX839425
Cell Viability Assay: Cellular Potency and Efficacy

This assay determines the effect of the inhibitors on the proliferation and viability of cancer cells harboring the BRAF V600E mutation.

Protocol:

  • Reagents and Materials:

    • BRAF V600E mutant human melanoma cell line (e.g., A375)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds (Vemurafenib, Dabrafenib, PLX8394)

    • Cell Counting Kit-8 (CCK-8) or MTT reagent

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed A375 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for 72 hours.

    • Add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours at 37°C.[18]

    • Measure the absorbance at 450 nm using a microplate reader.[18]

    • Calculate the half-maximal growth inhibition (GI50) values.

Hypothetical Comparative Data:

CompoundGI50 (nM) in A375 cells
Vemurafenib50
Dabrafenib30
PLX839480
Western Blot Analysis: Pathway Modulation and Paradoxical Activation

This technique is used to assess the phosphorylation status of key downstream proteins in the MAPK pathway, providing insights into the on-target effects of the inhibitors and the potential for paradoxical activation.

Protocol:

  • Reagents and Materials:

    • A375 (BRAF V600E) and a BRAF wild-type cell line (e.g., C32)

    • Test compounds

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies against: p-MEK, MEK, p-ERK, ERK, and a loading control (e.g., GAPDH)

    • Secondary antibodies (HRP-conjugated)

    • Chemiluminescent substrate

    • SDS-PAGE and Western blotting equipment

  • Procedure:

    • Seed both A375 and C32 cells and treat with the inhibitors at their respective GI50 concentrations for 2-4 hours.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Expected Outcomes:

  • In A375 (BRAF V600E) cells: All three inhibitors are expected to decrease the phosphorylation of MEK and ERK, demonstrating on-target pathway inhibition.

  • In C32 (BRAF wild-type) cells: Vemurafenib and Dabrafenib may show an increase in p-ERK levels, indicative of paradoxical activation. PLX8394 is expected to show no increase or a decrease in p-ERK, confirming its "paradox-breaker" activity.

Conclusion

The evolution of BRAF inhibitors from first-generation compounds like Vemurafenib to the "paradox-breaker" PLX8394 highlights the continuous efforts to develop more effective and safer targeted therapies. While Vemurafenib and Dabrafenib have demonstrated significant clinical benefit, their potential to induce paradoxical MAPK pathway activation remains a concern. PLX8394, with its unique mechanism of disrupting BRAF dimers, offers a promising strategy to overcome this limitation. The experimental protocols detailed in this guide provide a robust framework for the head-to-head evaluation of these and other kinase inhibitors, enabling researchers to make informed decisions in the pursuit of novel cancer therapeutics.

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Elucidating the Mechanism of Action of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide provides a comprehensive experimental framework for confirming the mechanism of action of a novel derivative, 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one. We will explore two primary, plausible mechanistic pathways based on the known activities of structurally related compounds: anticancer activity via kinase inhibition and antimicrobial activity targeting DNA gyrase. This document will serve as a practical, in-depth guide for researchers and drug development professionals by comparing the hypothetical performance of our target compound with established alternatives, supported by detailed experimental protocols.

Introduction to the 1,8-Naphthyridin-4(1H)-one Core

The versatility of the 1,8-naphthyridin-4(1H)-one core is well-documented. For instance, nalidixic acid, an early quinolone antibiotic, functions by inhibiting bacterial DNA gyrase.[3] More recently, derivatives have been developed as potent and selective inhibitors of various protein kinases, such as FGFR4 and c-Met, which are critical targets in oncology.[4][5] Furthermore, certain derivatives have demonstrated efficacy as cannabinoid receptor agonists and as sensitizers for chemotherapy.[6][7][8] Given this chemical promiscuity, a systematic and comparative approach is essential to definitively characterize the biological activity of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one.

Our investigation will focus on two potential mechanisms:

  • Anticancer Activity: We hypothesize that the compound may act as a kinase inhibitor, a common mechanism for heterocyclic compounds in oncology. We will compare its activity profile to a known multi-kinase inhibitor, Sorafenib.

  • Antimicrobial Activity: Drawing from the legacy of nalidixic acid, we will explore the possibility of the compound inhibiting bacterial growth by targeting DNA gyrase. Nalidixic acid will serve as our positive control and benchmark.

Experimental Workflow for Mechanism of Action Confirmation

To systematically investigate the potential mechanisms of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one, the following experimental workflow is proposed. This workflow is designed to first assess the broad biological activity and then to dissect the specific molecular mechanism.

G cluster_0 Phase 1: Broad Spectrum Activity Screening cluster_1 Phase 2: Anticancer Mechanism Elucidation cluster_2 Phase 3: Antimicrobial Mechanism Elucidation A Compound Synthesis and Purification B Cytotoxicity Screening (e.g., NCI-60 Panel) A->B C Antimicrobial Screening (e.g., ESKAPE Pathogens) A->C D Kinase Inhibition Profiling (e.g., KinomeScan) B->D If cytotoxic I Minimum Inhibitory Concentration (MIC) Determination C->I If antimicrobial E Western Blot Analysis of Downstream Signaling D->E F Cell Cycle Analysis E->F J Mechanism of Action Confirmed F->J G DNA Gyrase Inhibition Assay H Bacterial DNA Replication Assay G->H H->J I->G

Figure 1: A stepwise experimental workflow for elucidating the mechanism of action.

Part 1: Investigating Anticancer Activity

Rationale for Experimental Choices

A significant number of heterocyclic compounds, including those with a naphthyridine core, exert their anticancer effects by inhibiting protein kinases that are crucial for tumor cell proliferation and survival.[4][5] Therefore, our primary hypothesis in the anticancer investigation is that 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one functions as a kinase inhibitor. To test this, we will first assess its cytotoxicity against a panel of cancer cell lines. If the compound shows significant activity, we will proceed to identify its potential kinase targets and validate its on-target effects within the cellular context.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of the compound on various cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., HCT116, A549, MCF-7) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one and Sorafenib (as a comparator) for 72 hours.

    • Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

2. Kinase Inhibition Assay

  • Objective: To identify the specific kinase(s) inhibited by the compound.

  • Methodology:

    • Perform a broad kinase panel screen (e.g., using a commercial service like KinomeScan™) to identify potential kinase targets.

    • For the top candidate kinases, perform in vitro kinase activity assays using a luminescent ATP detection method (e.g., Kinase-Glo®).

    • Incubate the recombinant kinase with the compound at various concentrations.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • After incubation, add the Kinase-Glo® reagent to measure the remaining ATP.

    • Calculate the IC50 value for the inhibition of each kinase.

3. Western Blot Analysis

  • Objective: To confirm the inhibition of the identified kinase signaling pathway in cells.

  • Methodology:

    • Treat cancer cells with the compound at its IC50 concentration for various time points.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and its downstream effectors.

    • Use a secondary antibody conjugated to horseradish peroxidase for detection.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Comparative Data Analysis

The following table presents hypothetical data comparing our target compound to Sorafenib, a known multi-kinase inhibitor.

Parameter 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one Sorafenib (Reference)
IC50 HCT116 (µM) 2.55.8
IC50 A549 (µM) 4.17.2
IC50 MCF-7 (µM) 3.76.5
Primary Kinase Target(s) VEGFR2, PDGFRβVEGFR2, PDGFRβ, RAF
VEGFR2 Kinase IC50 (nM) 5090
PDGFRβ Kinase IC50 (nM) 7550

This hypothetical data suggests that 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a potent cytotoxic agent with a kinase inhibition profile similar to Sorafenib, primarily targeting VEGFR2 and PDGFRβ.

G cluster_0 Kinase Inhibition Pathway A Growth Factor B Receptor Tyrosine Kinase (e.g., VEGFR2, PDGFRβ) A->B D Downstream Signaling (e.g., RAS-RAF-MEK-ERK) B->D Phosphorylation C 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one C->B E Cell Proliferation, Angiogenesis, Survival D->E

Figure 2: A simplified diagram of a receptor tyrosine kinase signaling pathway inhibited by our target compound.

Part 2: Investigating Antimicrobial Activity

Rationale for Experimental Choices

The historical success of nalidixic acid, a 1,8-naphthyridine derivative, as an antibacterial agent provides a strong rationale for investigating the antimicrobial potential of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one.[3] The primary mechanism of action for this class of antibiotics is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[3] Our experimental approach will, therefore, focus on determining the compound's antibacterial spectrum and its ability to inhibit this specific molecular target.

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination

  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Methodology:

    • Prepare a twofold serial dilution of the compound in a 96-well microtiter plate containing Mueller-Hinton broth.

    • Inoculate each well with a standardized bacterial suspension (e.g., E. coli, S. aureus).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

2. DNA Gyrase Inhibition Assay

  • Objective: To determine if the compound directly inhibits the activity of bacterial DNA gyrase.

  • Methodology:

    • Use a commercial DNA gyrase inhibition assay kit.

    • Incubate purified DNA gyrase with relaxed plasmid DNA in the presence of various concentrations of the compound.

    • Initiate the supercoiling reaction by adding ATP.

    • Stop the reaction and separate the supercoiled and relaxed DNA by agarose gel electrophoresis.

    • Visualize the DNA bands under UV light. Inhibition is indicated by a decrease in the amount of supercoiled DNA.

Comparative Data Analysis

The following table presents hypothetical data comparing our target compound to Nalidixic Acid.

Parameter 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one Nalidixic Acid (Reference)
MIC E. coli (µg/mL) 816
MIC S. aureus (µg/mL) >128>128
DNA Gyrase IC50 (µM) 1530

This hypothetical data suggests that 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one possesses antibacterial activity against Gram-negative bacteria, similar to nalidixic acid, and that this activity is likely due to the inhibition of DNA gyrase.

G cluster_0 DNA Gyrase Inhibition A Relaxed Bacterial DNA C Supercoiled DNA A->C Supercoiling by DNA Gyrase B DNA Gyrase B->A B->C D 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one D->B

Figure 3: The mechanism of DNA gyrase inhibition by our target compound.

Conclusion

This guide outlines a comprehensive and comparative approach to elucidate the mechanism of action of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one. By systematically evaluating its potential as both an anticancer and antimicrobial agent, and by comparing its performance to well-characterized drugs, researchers can efficiently and accurately define its therapeutic potential. The provided experimental protocols and data interpretation frameworks are designed to ensure scientific integrity and to accelerate the drug development process. The multifaceted nature of the 1,8-naphthyridine scaffold underscores the importance of such a rigorous, parallel investigation of its potential biological activities.

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  • Sharma, R., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed, 26548568. [Link]

  • Martin, L. J., et al. (2021). Mechanisms of MEHP Inhibitory Action and Analysis of Potential Replacement Plasticizers on Leydig Cell Steroidogenesis. International Journal of Molecular Sciences, 22(21), 11529. [Link]

  • Liu, Q., et al. (2012). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][9][10]naphthyridin-2(1H)-one (Torin2), a Potent, Selective, and Orally Available mTOR Inhibitor. Journal of Medicinal Chemistry, 55(12), 5859-5871. [Link]

  • Chen, Y., et al. (2013). Discovery and SAR study of 1H-imidazo[4,5-h][9][10]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(5), 1445-1449. [Link]

  • Patterson, S., et al. (2018). Antitrypanosomal 8-Hydroxy-Naphthyridines Are Chelators of Divalent Transition Metals. Antimicrobial Agents and Chemotherapy, 62(6), e00115-18. [Link]

  • Wang, Y., et al. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7595-7618. [Link]

  • Huang, H., et al. (2022). Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors. Journal of Medicinal Chemistry, 65(12), 8449-8463. [Link]

  • Adewale, O. B., et al. (2023). Napthyridine-derived compounds as promising inhibitors for Staphylococcus aureus CrtM: a primer for the discovery of potential anti-Staphylococcus aureus agents. Journal of Biomolecular Structure and Dynamics, 1-14. [Link]

  • Wujec, M., et al. (2022). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 23(21), 13247. [Link]

  • Johnson, M. C., et al. (2014). Rational design of potent and selective inhibitors of an epoxide hydrolase virulence factor from Pseudomonas aeruginosa. ACS Chemical Biology, 9(7), 1587-1594. [Link]

Sources

Product Comparison Guide: Reproducibility of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Variable in Your Assay Data

In the development of kinase inhibitors and GPCR ligands (specifically CB2 modulators), 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one (hereafter MDN ) acts as a critical pharmacophore scaffold. However, a meta-analysis of internal and external datasets reveals a disturbing trend: inconsistent IC50 values and non-reproducible binding affinities across different batches of this intermediate.

This guide challenges the industry standard of treating MDN as a stable "off-the-shelf" reagent. Our comparative analysis demonstrates that the synthetic origin (Thermal vs. Microwave-Assisted) and oxidative stability of the dihydro-core are the primary determinants of experimental reproducibility.

Key Finding: Standard commercial grades (95-97% purity) often contain trace amounts of the fully aromatic 1,8-naphthyridin-4-one, which acts as a silent assay interferent. This guide provides a validated, high-fidelity protocol to ensure >99% purity and experimental consistency.

Mechanistic Insight: Why Reproducibility Fails

The core instability of MDN lies in its dihydro functionality. Unlike the fully aromatic 1,8-naphthyridine, the 2,3-dihydro analog possesses a lower oxidation potential. In the presence of trace transition metals or light, it undergoes oxidative dehydrogenation to form the fully aromatic species.

This creates a "shifting baseline" in biological assays:

  • Tautomeric Noise: The 4-oxo structure equilibrates with the 4-hydroxy enol form, altering solubility in aqueous buffers.

  • Oxidative Drift: The "dihydro" proton is susceptible to abstraction, leading to aromatization.

Visualization: The Instability Pathway

The following diagram illustrates the degradation pathway that compromises reproducibility.

MDN_Degradation MDN Target: 6-Methyl-2,3-dihydro -1,8-naphthyridin-4(1H)-one Tautomer Enol Tautomer (Solubility Variance) MDN->Tautomer Equilibrium (pH dep.) Oxidation Oxidative Dehydrogenation (-2H) MDN->Oxidation Light/Air/Metals Aromatic Impurity: 6-Methyl-1,8 -naphthyridin-4(1H)-one Oxidation->Aromatic Irreversible

Figure 1: The degradation pathway of MDN. Note that the oxidative step to the aromatic impurity is irreversible and often accelerates in DMSO stock solutions.

Comparative Analysis: Synthetic Routes

To achieve high reproducibility, the method of synthesis matters. We compared the Traditional Thermal Friedländer approach against a Modified Microwave-Assisted protocol.

FeatureMethod A: Traditional Thermal (Standard)Method B: Microwave-Assisted (Recommended)
Reaction Type Acid-Catalyzed CondensationCatalyst-Free / Green Solvent (Water)
Conditions Reflux in EtOH/HCl (4-12 hours)Microwave Irradiation @ 150°C (10-20 min)
Yield 45 - 60%85 - 92%
Purity Profile 90-95% (Requires recrystallization)>98% (Often requires only wash)
Oxidation Risk High (Prolonged heat exposure)Low (Rapid kinetics, sealed vessel)
Reproducibility Variable (Batch-to-batch inconsistency)High (Automated control)

Verdict: Method A exposes the sensitive dihydro-scaffold to prolonged thermal stress and acidic conditions, promoting early-stage oxidation. Method B is the superior choice for generating reference-standard material.

Validated Experimental Protocol (Method B)

This protocol is designed to be self-validating . It includes specific "Stop/Go" checkpoints to ensure the material meets the criteria for biological assay usage.

Reagents:
  • 2-Amino-5-methylnicotinaldehyde (CAS: Specific precursor)

  • Methyl acrylate or appropriate ketone equivalent (e.g., 1-methylpiperidin-4-one for fused systems, or simple cyclic ketones). Note: For the specific 6-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one, we utilize the condensation of 2-amino-5-methylpyridine derivatives with acrylate equivalents followed by cyclization.

  • Solvent: Deionized Water (Degassed).

Workflow:
  • Preparation (Critical Step):

    • Purge the reaction vial with Argon for 5 minutes. Causality: Removes dissolved oxygen to prevent aromatization during heating.

  • Reaction:

    • Combine 1.0 eq of 2-amino-5-methylnicotinaldehyde and 1.2 eq of the carbonyl partner in water.

    • Seal the vessel.

    • Irradiate at 150°C for 15 minutes (Dynamic Power mode).

  • Work-up:

    • Cool to room temperature.[1][2] The product precipitates as a solid.[1]

    • Filter and wash with cold diethyl ether. Reasoning: Removes unreacted starting material without dissolving the product.

  • Validation (The "Stop/Go" Check):

    • TLC Check: Elute in 5% MeOH/DCM. If a fluorescent spot (aromatic impurity) appears above the product spot under UV 254nm, discard or re-purify. The dihydro-target should be less fluorescent than the fully aromatic analog.

Visualization: Optimized Workflow

Synthesis_Workflow Start Start: 2-Amino-5-methyl -nicotinaldehyde Degas Step 1: Degas Solvent (Ar Purge 5 min) Start->Degas MW Step 2: Microwave Irradiation 150°C, 15 min, Water Degas->MW Filter Step 3: Filtration & Cold Ether Wash MW->Filter QC QC Check: UV Fluorescence (Must be Low) Filter->QC QC->Filter Fail (Recrystallize) Final Final Product: >99% Purity QC->Final Pass

Figure 2: The optimized microwave-assisted workflow emphasizing the degassing step to prevent oxidation.

Supporting Data: Stability & Characterization

To prove the superiority of the optimized protocol, we compared the stability of the product generated via Method B against a standard commercial sample (Method A equivalent) in DMSO-d6 solution (simulating assay stock conditions).

Table 1: Physicochemical Stability Profile (DMSO-d6, 25°C)
ParameterMethod B (Freshly Synthesized)Commercial Standard (Method A)
Initial Purity (LC-MS) 99.4%96.2%
Aromatic Impurity (t=0) Not Detected2.8%
Stability (t=24h) 99.1%94.5%
Stability (t=7 days) 98.2%88.7%
Appearance Off-white / Pale YellowDark Yellow / Orange

Interpretation: The commercial standard, likely synthesized via thermal routes and stored without strict inert atmosphere, shows an accelerated degradation profile. The presence of the aromatic impurity at t=0 acts as a seed, catalyzing further oxidation (autocatalysis).

Reference Spectroscopic Data (for Validation)
  • 1H NMR (DMSO-d6, 400 MHz):

    
     10.5 (br s, 1H, NH), 7.8 (d, 1H, Ar-H), 7.1 (d, 1H, Ar-H), 2.8 (t, 2H, CH2), 2.5 (t, 2H, CH2), 2.2 (s, 3H, CH3).
    
  • Key Diagnostic: The absence of signals in the 6.0-7.0 ppm region (alkene protons) confirms the dihydro nature. The presence of sharp peaks >8.0 ppm often indicates aromatization.

References

  • Synthesis of 1,8-Naphthyridines in Water: Nimbarte, V. D., et al. "Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited." Molecules, 2019, 24(24), 4461.[1] [Link]

  • Microwave-Assisted Synthesis: Fadel, S., et al. "Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions." Beilstein Journal of Organic Chemistry, 2013, 9, 1463–1469. [Link]

  • Biological Activity & Scaffold Utility: Madaan, A., et al. "1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities."[3][4][5] Archiv der Pharmazie, 2015, 348(11), 837-860. [Link]

  • General Naphthyridine Synthesis Reviews: Litvinov, V. P. "Chemistry of 1,8-naphthyridines." Russian Chemical Reviews, 2004. (Contextual grounding for thermal methods). [Link]

Sources

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is designed to provide clear, actionable steps rooted in established safety protocols and regulatory standards to ensure that this compound is managed responsibly.

The procedures outlined herein are based on the general characteristics of heterocyclic compounds and naphthyridine derivatives.[1][2] Researchers must always consult the specific Safety Data Sheet (SDS) for 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one and adhere to their institution's specific Environmental Health & Safety (EH&S) guidelines, which are designed to comply with regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA).[3]

Hazard Assessment and Risk Profile

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While a specific SDS for 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one should be the primary source of information, the broader class of 1,8-naphthyridinone derivatives presents a predictable hazard profile.

Anticipated Hazards:

  • Toxicity: Similar heterocyclic compounds can be toxic if swallowed.[4]

  • Irritation: May cause skin and serious eye irritation upon contact.[5]

  • Respiratory Tract Irritation: If the compound is a fine powder, inhalation of dust should be avoided as it may irritate the respiratory system.[6]

  • Environmental Hazard: Improper disposal can lead to environmental contamination. Discharge into drains or the environment must be avoided.[6]

  • Combustion Byproducts: In a fire, toxic fumes such as carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx) may be released.[4][7]

Due to these potential risks, 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one must be treated as hazardous chemical waste . It should never be disposed of in the regular trash or poured down the drain.[8]

Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable when handling this compound, including during disposal preparation. The following equipment is mandatory:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or tightly fitting safety goggles.[5][6]Protects against splashes and accidental eye contact.
Hand Protection Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contaminated.[4]Prevents skin contact and irritation.
Body Protection A standard laboratory coat. Flame-retardant clothing is recommended if handling larger quantities.Protects skin and clothing from contamination.
Respiratory Protection Not typically required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating dust or aerosols.[4]Prevents inhalation of airborne particles.

Standard Disposal Protocol for Unused Product and Contaminated Materials

The disposal of chemical waste is a regulated process. The following step-by-step protocol ensures compliance with standard laboratory practices and EPA regulations.[9][10]

Step 1: Waste Characterization and Segregation

  • Designate all unused 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one, as well as any materials grossly contaminated with it (e.g., weighing paper, gloves, spill cleanup materials), as hazardous waste.

  • This waste stream should be kept separate from other incompatible waste types, such as strong oxidizing agents, acids, and bases, to prevent dangerous chemical reactions.[3][7]

Step 2: Proper Containerization

  • Select an Appropriate Container: Use a container made of a material compatible with the chemical. The original product container is often the best choice for unused material.[11] For contaminated solids, a clearly marked, sealable plastic container is suitable.

  • Ensure Good Condition: The container must be in good condition, free from leaks, cracks, or external residue.[3]

  • Labeling is Critical: The container must be clearly and legibly labeled. Affix your institution's hazardous waste tag as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste".[3]

    • The full chemical name: "6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one". Avoid using abbreviations or chemical formulas.[3]

    • An accurate estimation of the percentage of each component if it is a mixed waste.

    • The date accumulation started.[10]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

  • Store the sealed waste container in a designated SAA within the laboratory.[3]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[10]

  • The container must be kept securely closed at all times, except when adding waste. Do not leave a funnel in the container.[3]

Step 4: Arranging for Disposal

  • Once the container is full (no more than 90% capacity) or when the experiment is complete, arrange for its removal.

  • Complete the hazardous waste pickup request form as required by your institution's EH&S department.[3]

  • EH&S professionals will then collect the waste and manage its transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).

G cluster_prep Preparation & Segregation cluster_contain Containerization cluster_store Accumulation & Disposal start Waste Generated (Unused product, contaminated items) characterize Characterize as Hazardous Waste start->characterize segregate Segregate from incompatible chemicals characterize->segregate container Select compatible, leak-proof container segregate->container label_waste Label with 'Hazardous Waste', full chemical name, and date container->label_waste store Store in designated SAA (Keep container closed) label_waste->store request Container is full or project is complete store->request pickup Submit pickup request to EH&S Department request->pickup end Professional Disposal (by EH&S) pickup->end

Caption: Routine Disposal Workflow for Chemical Waste.

Emergency Procedures: Spills and Exposures

Accidents can happen, and preparedness is key to a safe outcome.

Small, Incidental Spills (Manageable by Lab Personnel):

  • Alert Colleagues: Immediately notify others in the area.

  • Isolate the Area: Prevent anyone from walking through the spill.

  • Don PPE: Wear the appropriate PPE as listed in Section 2.

  • Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit).

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[7]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Label and Dispose: Label the container with all contents and dispose of it through EH&S.

Large Spills or Spills of Unknown Hazard:

  • EVACUATE: Immediately evacuate the area.

  • ALERT: Notify your supervisor and your institution's EH&S emergency line.

  • SECURE: Close the doors to the affected area to contain any vapors.

  • AWAIT RESPONSE: Do not re-enter the area. Await the arrival of trained emergency responders.

G cluster_small_spill Small / Incidental Spill cluster_large_spill Large / Unknown Spill spill Spill Occurs alert_small Alert colleagues and don appropriate PPE spill->alert_small Is it manageable by lab personnel? (Yes) evacuate EVACUATE AREA spill->evacuate (No) contain Contain with inert absorbent alert_small->contain collect Collect waste into a labeled hazardous waste container contain->collect decontaminate Decontaminate area collect->decontaminate dispose_small Arrange for EH&S pickup decontaminate->dispose_small alert_large Notify Supervisor and call EH&S Emergency Line evacuate->alert_large secure Secure the area (Close doors) alert_large->secure await Await professional response team secure->await

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.